4,6-Dinitroresorcinol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 3.90e-04 m. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,6-dinitrobenzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O6/c9-5-2-6(10)4(8(13)14)1-3(5)7(11)12/h1-2,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBXIRNHACKAGPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40210606 | |
| Record name | 4,6-Dinitroresorcinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40210606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
616-74-0 | |
| Record name | 4,6-Dinitroresorcinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=616-74-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-Dinitroresorcinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616740 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,6-Dinitroresorcinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40210606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-dinitroresorcinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.537 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
what are the chemical properties of 4,6-Dinitroresorcinol
An In-depth Technical Guide to the Chemical Properties of 4,6-Dinitroresorcinol
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of this compound (CAS No. 616-74-0), a key nitroaromatic intermediate. This document is intended for researchers, scientists, and professionals in chemical synthesis and drug development. It delves into the compound's synthesis, physicochemical characteristics, reactivity, stability, and analytical methodologies. Emphasis is placed on the causality behind experimental choices and the self-validating nature of the described protocols, ensuring a foundation of expertise and trustworthiness. All data and procedural information are supported by authoritative references.
Introduction
This compound, also known as 4,6-dinitro-1,3-benzenediol, is an organic compound belonging to the class of nitro-substituted phenols.[1] Structurally, it is a resorcinol (1,3-dihydroxybenzene) molecule substituted with two nitro groups (-NO₂) at the 4 and 6 positions of the aromatic ring. It typically presents as a yellow crystalline solid.[1][2] The presence of both electron-withdrawing nitro groups and electron-donating hydroxyl groups on the benzene ring imparts a unique combination of properties, including strong acidity and significant reactivity.[1]
This compound serves as a critical intermediate in the synthesis of various chemical products, including dyes and high-performance polymers like poly[p-phenylenebenzobisoxazole] (PBO).[1][3] However, its utility is accompanied by significant hazards; it is classified as a flammable solid and poses an explosion risk, particularly when dry or exposed to heat and shock.[4][5][6] Consequently, it is often supplied and handled wetted with approximately 15-20% water to mitigate its explosive tendencies.[5][7] This guide aims to provide the in-depth technical knowledge required for its safe and effective use in a research and development setting.
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below. These data are critical for designing experimental conditions, ensuring safety, and predicting the compound's behavior in various chemical systems.
| Property | Value | Source(s) |
| IUPAC Name | 4,6-dinitrobenzene-1,3-diol | [8][9] |
| CAS Number | 616-74-0 | [1][6][8][10] |
| Molecular Formula | C₆H₄N₂O₆ | [1][8][10] |
| Molecular Weight | 200.11 g/mol | [8][9][10] |
| Appearance | Yellow crystalline solid | [1][2] |
| Melting Point | 215-219 °C | [6][11] |
| Density | 1.819 g/cm³ | [4][12] |
| Flash Point | 186 °C | [4][12] |
| Solubility | Soluble in organic solvents; slightly soluble in water. | [1][2] |
Synthesis of this compound
The primary route for synthesizing this compound is the direct nitration of resorcinol or its derivatives. This process is highly exothermic and requires careful control to achieve selective synthesis and avoid the formation of undesirable byproducts, such as the 2,4-dinitroresorcinol isomer and the over-nitrated product, 2,4,6-trinitroresorcinol (Styphnic Acid).[3][13][14]
Causality in Synthetic Strategy
The key to selectively synthesizing the 4,6-isomer lies in managing the nitrating agent's reactivity and suppressing side reactions. The presence of nitrosonium ions (NO⁺), often found in nitric acid containing dissolved nitrogen oxides (suboxides), can catalyze unwanted reactions.[3][15] Therefore, effective synthetic protocols focus on two pillars:
-
Controlling the Nitrating Species: Using nitric acid that is substantially free of nitrous acid and nitrogen dioxide minimizes nitrosonium-catalyzed side reactions.[15][16]
-
Scavenging Nitrosonium Ions: The addition of a "nitrosonium ion control agent," such as urea or sulfamic acid, actively removes any residual or newly formed nitrosonium ions from the reaction medium.[3][13]
Temperature control is also critical. Lower temperatures (e.g., -10°C to 0°C) generally favor higher yields of the desired this compound product.[3]
Experimental Protocol: Selective Nitration of Resorcinol Diacetate
This protocol is adapted from established methods designed to maximize the yield of this compound while minimizing styphnic acid production.[3][13] Using resorcinol diacetate as the starting material can offer a more controlled reaction compared to resorcinol itself.
Materials:
-
Resorcinol diacetate
-
70-90% Nitric Acid (purified with oxygen to remove NO₂)
-
Concentrated Sulfuric Acid (optional, can be used as the primary medium)
-
Urea (as a nitrosonium ion control agent)
-
Ice/salt bath
-
Magnetic stirrer and stir bar
-
Reaction flask and dropping funnel
Procedure:
-
Prepare the Nitrating Mixture: In a reaction flask equipped with a magnetic stirrer, add the required volume of sulfuric acid (if used) or nitric acid. Cool the flask to between -10°C and 0°C using an ice/salt bath.
-
Add Control Agent: Slowly add a small quantity of urea (e.g., 0.1 g for a 5 g scale reaction) to the cooled acid mixture with stirring.[3] This acts to scavenge any present nitrosonium ions.
-
Add Starting Material: Slowly add the resorcinol diacetate to the rapidly stirred, cold nitrating mixture over a period of 30-60 minutes. Maintain the temperature below 0°C throughout the addition to control the exothermic reaction.
-
Reaction: Allow the reaction to stir for an additional 1-3 hours at a controlled temperature.[3]
-
Isolation: Quench the reaction by carefully pouring the mixture over crushed ice. The this compound will precipitate out of the aqueous solution.
-
Purification: Isolate the precipitate by vacuum filtration. Wash the solid with cold water until the filtrate is neutral. The crude product can be further purified by recrystallization from a suitable solvent like acetic acid to achieve high purity (>99%).[15]
Yields for this controlled process are typically in the range of 75-85%.[3][16]
Visualization of Synthesis Workflow
Caption: Workflow for the selective synthesis of this compound.
Reactivity and Stability
The chemical behavior of this compound is dominated by its nitro and hydroxyl functional groups.
-
Acidity: The hydroxyl groups confer acidic properties, allowing the compound to act as a weak acid.[1][7]
-
Oxidizing Agent: As with many aromatic nitro compounds, it is an oxidizing agent and can react vigorously, potentially to the point of detonation, if mixed with reducing agents such as hydrides, sulfides, or nitrides.[7][14]
-
Explosive Nature: The compound is a flammable solid and poses a severe explosion hazard when dry and exposed to heat, mechanical shock, or friction.[4][6][8] Its explosive tendencies are increased by the presence of multiple nitro groups.[14] It may also explode in the presence of strong bases like sodium hydroxide.[7][14]
-
Salt Formation: It can form heavy metal salts that are sensitive and may detonate when shocked.[7][17]
-
Hazardous Decomposition: When heated to decomposition, it emits toxic fumes, including nitrogen oxides (NOx) and carbon monoxide.[6]
To ensure safety, this compound is typically desensitized by wetting it with at least 15% water by mass for transportation and storage.[5][7]
Visualization of Reactivity Hazards
Caption: Key reactivity and stability hazards of this compound.
Analytical Methods
Characterization and quantification of this compound are essential for quality control and reaction monitoring. While specific validated methods are proprietary, standard analytical techniques for nitroaromatic compounds are applicable.
-
Chromatography: High-Performance Liquid Chromatography (HPLC) with a UV detector is the preferred method for quantification, given the compound's strong UV absorbance from the nitroaromatic chromophore. Gas chromatography (GC) may also be used, though the compound's low volatility and thermal sensitivity could necessitate derivatization. An OSHA method for the parent compound, resorcinol, uses GC with a Flame Ionization Detector (GC-FID) after collection on specialized tubes, suggesting a potential starting point for method development.[18]
-
Spectroscopy:
-
Infrared (IR) Spectroscopy: Will show characteristic peaks for O-H stretching (hydroxyl groups), aromatic C-H stretching, C=C ring stretching, and strong asymmetric and symmetric N-O stretching from the nitro groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will provide signals corresponding to the aromatic protons and hydroxyl protons, with chemical shifts influenced by the strong deshielding effect of the nitro groups.
-
UV-Visible Spectroscopy: Will exhibit strong absorption bands in the UV region, characteristic of nitrophenolic compounds.
-
Protocol: General HPLC-UV Analysis
This protocol provides a self-validating framework for the quantitative analysis of this compound.
Objective: To determine the purity of a this compound sample.
System:
-
HPLC system with a quaternary pump, autosampler, and UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (with 0.1% phosphoric acid for pH control). An isocratic or gradient method can be developed, starting with a ratio like 60:40 acetonitrile:water.
-
Standard Preparation: Accurately weigh a reference standard of this compound and dissolve it in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Accurately weigh the sample to be analyzed and dissolve it in the same solvent to a concentration within the calibration range.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: Set based on a UV scan of a standard solution (typically around 280-350 nm for nitrophenols).
-
-
Validation and Analysis:
-
Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration). The linearity (R² > 0.999) validates the response.
-
Inject the sample solution.
-
Calculate the concentration in the sample from the calibration curve. Purity is determined by comparing the main peak area to the total area of all peaks (Area % method).
-
Safety and Handling
Due to its hazardous nature, strict safety protocols must be followed when handling this compound.[4]
-
GHS Hazard Classification: Flammable Solid (Category 1), Acute Toxicity - Oral, Dermal, and Inhalation (Category 4).[4][5][8]
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[4][12] Use explosion-proof and non-sparking electrical equipment and tools.[4][5] Ground and bond containers during transfer to prevent static discharge.[5]
-
Personal Protective Equipment (PPE):
-
Handling: Avoid contact with skin and eyes.[6] Avoid formation and inhalation of dust.[4] Keep away from all sources of ignition, including heat, sparks, and open flames.[5] Do not eat, drink, or smoke in the work area.[5]
-
First Aid:
-
Inhalation: Remove to fresh air. If breathing is difficult, give oxygen.[6][12]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[6][12]
-
Eye Contact: Rinse with pure water for at least 15 minutes.[6][12]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[6][12]
-
Visualization of Safe Handling Workflow
Caption: A systematic workflow for the safe handling of this compound.
References
- Process for preparing this compound. WO1988005038A1.
- Material Safety Data Sheet - this compound. Cole-Parmer. [Link]
- PROCESS FOR PREPARING this compound. WO/1988/005038.
- This compound | C6H4N2O6 | CID 61158. PubChem. [Link]
- One-step preparation of this compound from resorcinol. US5371303A.
- This compound. NIST WebBook. [Link]
- PROCESS FOR PREPARING this compound. EP 0296221 B1.
- Process for preparing this compound. CN101265189A.
- Lead compounds of 4:6-dinitroresorcinol. US3803190A.
- Crystallographic Data.63. This compound.
- Resorcinol Method number: PV2053. OSHA. [Link]
Sources
- 1. CAS 616-74-0: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 616-74-0 [chemicalbook.com]
- 3. WO1988005038A1 - Process for preparing this compound - Google Patents [patents.google.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. DINITRORESORCINOL, WETTED WITH NOT LESS THAN 15% WATER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. This compound | C6H4N2O6 | CID 61158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Nitrophenols | Fisher Scientific [fishersci.com]
- 10. This compound [webbook.nist.gov]
- 11. 616-74-0 | CAS DataBase [m.chemicalbook.com]
- 12. echemi.com [echemi.com]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 14. 2,4,6-TRINITRORESORCINOL | 82-71-3 [chemicalbook.com]
- 15. US5371303A - One-step preparation of this compound from resorcinol - Google Patents [patents.google.com]
- 16. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 17. US3803190A - Lead compounds of 4:6-dinitroresorcinol - Google Patents [patents.google.com]
- 18. osha.gov [osha.gov]
A Technical Guide to the Selective Synthesis and Comprehensive Characterization of 4,6-Dinitroresorcinol
Executive Summary
4,6-Dinitroresorcinol (4,6-DNR) is a pivotal chemical intermediate, notably serving as a monomer for the synthesis of high-performance polymers like poly[p-phenylenebenzobisoxazole] (PBO).[1][2] Its utility also extends to dye manufacturing and analytical chemistry.[3] However, the synthesis of 4,6-DNR is complicated by the challenge of achieving high isomeric purity. Traditional nitration of resorcinol often yields a mixture of dinitro-isomers and the hazardous, explosive by-product 2,4,6-trinitroresorcinol (styphnic acid).[4][5]
This guide, intended for researchers and chemical development professionals, provides an in-depth examination of a robust and selective synthesis strategy. We will dissect the underlying reaction mechanisms that govern by-product formation and detail a validated protocol that achieves high yields (65-85%) of the desired 4,6-isomer.[1][6] Furthermore, this document outlines a comprehensive workflow for the characterization and quality control of the final product, ensuring its suitability for downstream applications.
Introduction: The Significance of this compound
Chemical Identity and Physicochemical Properties
This compound, a nitro-substituted phenol, is a yellow crystalline solid.[3] Its chemical structure features two electron-withdrawing nitro groups (-NO2) at the 4 and 6 positions of a resorcinol (1,3-dihydroxybenzene) backbone.[3] This substitution pattern imparts strong acidic properties to the hydroxyl groups.[3] For safety and stability, 4,6-DNR is often supplied and handled wetted with approximately 15-20% water.[3][7][8]
| Property | Value | Source |
| CAS Number | 616-74-0 | [3][9] |
| Molecular Formula | C₆H₄N₂O₆ | [3][10][11] |
| Molecular Weight | 200.11 g/mol | [3][9][10][11] |
| Appearance | Yellow crystalline solid | [3][12] |
| Melting Point | 215-218 °C | [7][13] |
| Solubility | Soluble in many organic solvents; sparingly soluble in water | [3][12] |
| Hazards | Flammable solid; Harmful if swallowed, inhaled, or in contact with skin | [7][10] |
Industrial & Research Applications
The primary driver for the synthesis of high-purity 4,6-DNR is its role as a precursor to 4,6-diaminoresorcinol, a key monomer in the production of PBO polymers.[4] PBO is a liquid crystalline material renowned for its exceptional thermal stability and high tensile strength, finding applications in aerospace components and protective apparel.[1][2]
The Chemistry of Selective Synthesis
The Core Challenge: Overcoming Isomeric Impurities
The direct nitration of resorcinol is a classic electrophilic aromatic substitution reaction. The two hydroxyl groups are strongly activating and ortho-, para-directing. This electronic property makes the resorcinol ring highly reactive, with positions 2, 4, and 6 being susceptible to nitration.[14] Uncontrolled nitration inevitably leads to a mixture of products, including the undesired 2,4-dinitroresorcinol and the over-nitrated, shock-sensitive explosive, styphnic acid.[4] Achieving selectivity for the 4,6-isomer is the principal challenge.
Mechanistic Insight: The Role of the Nitrosonium Ion (NO⁺) in By-product Formation
Field-proven research has demonstrated that nitration at the highly activated 2-position is primarily catalyzed by the nitrosonium ion (NO⁺).[1] This ion is not generated by the nitronium ion (NO₂⁺), the primary electrophile for nitration, but rather from nitrogen suboxides (e.g., NO₂, N₂O₄, HNO₂) that are common impurities in standard grades of nitric acid.[1][4]
The key to a selective synthesis is, therefore, to eliminate the species that generate the nitrosonium ion. This transforms the reaction from a complex product mixture to a highly selective process.
The Self-Validating Protocol for High-Yield Synthesis
This protocol is designed as a self-validating system. By controlling the specific reaction parameters outlined, the formation of significant quantities of styphnic acid and other isomers is mechanistically suppressed. Yields of 65-85% of high-purity 4,6-DNR are consistently achievable.[1][15]
Caption: Selective synthesis pathway for this compound.
Experimental Protocol:
-
1. Preparation of the Nitrating Medium:
-
Causality: To eliminate the root cause of by-product formation, nitrogen suboxides must be removed from the nitric acid.
-
In a well-ventilated fume hood, take concentrated (e.g., 90 wt%) nitric acid. This acid often has a red or yellow hue due to dissolved NO₂.[2]
-
Purge the acid by bubbling a slow stream of dry oxygen through it until the solution becomes colorless ("white" fuming nitric acid).[1][2] This step is critical as it removes the NO₂ that leads to nitrosonium ion formation.
-
Alternatively, the reaction can be performed in a medium of concentrated sulfuric acid (e.g., 80-96 wt%), which is often preferred for improved safety and cost-effectiveness.[1][2]
-
-
2. Reaction Setup and Temperature Control:
-
Causality: The nitration of the activated resorcinol ring is highly exothermic. Sub-ambient temperatures are required to control the reaction rate, prevent over-nitration, and ensure safety.
-
Cool the suboxide-free nitrating acid (either nitric or sulfuric) to a temperature between -15°C and 0°C using an appropriate cooling bath (e.g., ice-salt or cryocooler).[4]
-
-
3. Addition of Nitrosonium Ion Scavenger:
-
Causality: To neutralize any trace amounts of nitrous acid or nitrosonium ions that may persist or form, a control agent is added.
-
To the cooled acid, add a small amount of urea (approx. 0.1-1% by weight).[1][2] Urea reacts with and destroys any residual nitrosonium ions, acting as a secondary safeguard for selectivity.
-
-
4. Controlled Addition of Resorcinol:
-
Causality: A slow, controlled addition of the reactant prevents dangerous temperature spikes (exotherms) and ensures a homogenous reaction.
-
Slowly add the resorcinol starting material to the rapidly stirred, cooled nitrating solution. The resorcinol can be added as a solid or, for more concentrated acids, first dissolved in a smaller amount of 70-80 wt% nitric acid.[1][4]
-
Maintain the reaction temperature within the specified range throughout the addition.
-
-
5. Reaction and Product Isolation:
-
Allow the reaction to proceed with stirring for a sufficient time (typically less than 1 hour) to ensure complete dinitration.[1]
-
The this compound product will precipitate out of the acidic solution.
-
Isolate the solid product by filtration.
-
Wash the collected solid thoroughly with cold water to remove residual acid, followed by a suitable solvent if further purification is needed.
-
Dry the product carefully, or re-wet with a known amount of water for stable storage.
-
Comprehensive Characterization and Quality Control
A multi-technique approach is necessary to confirm the identity, purity, and structure of the synthesized 4,6-DNR.
Caption: Quality control workflow for this compound.
Chromatographic Purity Assessment (HPLC)
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the isomeric purity of the product.
-
Methodology: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water with a small amount of acetic acid can effectively separate the isomers.[1]
-
Analysis: This technique allows for the precise quantification of 4,6-DNR relative to potential impurities like 4-nitroresorcinol, 2,4-dinitroresorcinol, and styphnic acid.[1]
Spectroscopic Confirmation
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups. Expected peaks include O-H stretching (broad), aromatic C-H stretching, C=C ring stretching, and strong asymmetric and symmetric N-O stretching from the nitro groups.
-
Mass Spectrometry (MS): Provides definitive confirmation of the molecular weight (200.11 g/mol ).[16]
-
UV-Visible Spectroscopy: The compound's chromophores will produce a characteristic absorption spectrum.[16]
Structural Elucidation (X-Ray Crystallography)
For definitive structural proof, single-crystal X-ray diffraction can be employed.
-
Findings: Studies have confirmed the molecular geometry and crystal packing. 4,6-DNR crystallizes in a monoclinic system (space group P12₁/c).[16] The data also reveals the presence of significant intramolecular hydrogen bonding between the hydroxyl and nitro groups.[16]
Summary of Characterization Data
| Technique | Purpose | Expected Result |
| HPLC | Purity Assessment & Isomer Quantification | Purity >98%, with baseline separation from 2,4-DNR and styphnic acid.[1] |
| Mass Spec | Molecular Weight Confirmation | Molecular ion peak corresponding to C₆H₄N₂O₆ (m/z ≈ 200.01).[16] |
| IR Spec | Functional Group Identification | Characteristic absorptions for O-H, Ar-H, C=C, and NO₂ groups. |
| X-Ray | Absolute Structure Confirmation | Monoclinic crystal system; confirms connectivity and intramolecular H-bonding.[16] |
Safety, Handling, and Storage
-
Hazards: this compound is a flammable solid and is harmful if ingested, inhaled, or on skin contact.[7][10] Dry dinitroresorcinol can be explosive when shocked or heated.[8]
-
Handling: Always handle in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves, safety glasses, and lab coats. All equipment must be properly grounded to prevent ignition from static discharge.[8]
-
Storage: The material should be stored wetted with at least 15% water to desensitize it.[8] Keep away from heat, sparks, and open flames. Store in a cool, dry place away from reducing agents and bases.[7][8]
Conclusion
The successful synthesis of high-purity this compound is not a matter of complex reagents but of precise chemical control. By understanding and mitigating the role of the nitrosonium ion through the use of suboxide-free nitric acid and a nitrosonium scavenger, researchers can reliably produce the desired 4,6-isomer in high yield. This mechanistic understanding, coupled with a robust analytical characterization workflow, provides a clear and validated pathway for obtaining material suitable for the most demanding research and industrial applications.
References
- Title: WO/1988/005038 PROCESS FOR PREPARING this compound Source: P
- Title: WO1988005038A1 - Process for preparing this compound Source: Google Patents URL
- Title: US5371303A - One-step preparation of this compound from resorcinol Source: Google Patents URL
- Title: EP0296221B1 - Process for preparing this compound Source: Google Patents URL
- Title: Nitration of resorcinol and catechol maximum lowers their boiling point i.. Source: Filo URL:[Link]
- Title: Microwave Assisted Catalytic Regio-selective Nitration of Resorcinol and Substituted Phenols Source: Chemistry Research Journal URL:[Link]
- Title: Resorcinol - Wikipedia Source: Wikipedia URL:[Link]
- Title: CA1307007C - Process for preparing this compound Source: Google Patents URL
- Title: CN101265189A - Process for preparing 4, 6-dinitroresorcinol Source: Google Patents URL
- Title: this compound | C6H4N2O6 | CID 61158 Source: PubChem, National Center for Biotechnology Inform
- Title: this compound - NIST WebBook Source: National Institute of Standards and Technology URL:[Link]
- Title: Crystallographic Data.63.
- Title: (PDF)
Sources
- 1. WO1988005038A1 - Process for preparing this compound - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. CAS 616-74-0: this compound | CymitQuimica [cymitquimica.com]
- 4. US5371303A - One-step preparation of this compound from resorcinol - Google Patents [patents.google.com]
- 5. Resorcinol - Wikipedia [en.wikipedia.org]
- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 7. This compound | 616-74-0 | TCI AMERICA [tcichemicals.com]
- 8. DINITRORESORCINOL, WETTED WITH NOT LESS THAN 15% WATER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. This compound [webbook.nist.gov]
- 10. This compound | C6H4N2O6 | CID 61158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. scbt.com [scbt.com]
- 12. This compound | 616-74-0 [chemicalbook.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. chemrj.org [chemrj.org]
- 15. CA1307007C - Process for preparing this compound - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
4,6-Dinitroresorcinol CAS number and structure
An In-Depth Technical Guide to 4,6-Dinitroresorcinol: Synthesis, Applications, and Safety
Foreword
As a Senior Application Scientist, my experience is rooted in the practical application of chemical compounds and the rigorous methodologies required for their successful and safe utilization. This guide is crafted for fellow researchers, scientists, and drug development professionals who require a deep, functional understanding of this compound. We will move beyond simple data recitation to explore the causality behind its synthesis, the rationale for its applications, and the critical importance of validated safety protocols. This document is designed to be a self-contained, authoritative resource, grounded in verifiable scientific literature.
Chemical Identity and Core Properties
This compound is an organic compound belonging to the class of nitro-substituted phenols.[1] Its chemical identity is established by the presence of a resorcinol (1,3-dihydroxybenzene) core functionalized with two nitro groups (–NO₂) at the 4th and 6th positions of the aromatic ring.[1] This specific substitution pattern dictates its chemical behavior and utility.
The CAS Registry Number for this compound is 616-74-0 .[2]
Structural Representation
The structure of this compound is fundamental to understanding its reactivity. The hydroxyl groups are activating and ortho-, para-directing for electrophilic substitution, while the nitro groups are strongly deactivating and meta-directing.
Caption: Chemical structure of this compound.
Physicochemical and Identification Data
| Property | Value | Source(s) |
| CAS Number | 616-74-0 | [1][2][3][4] |
| IUPAC Name | 4,6-Dinitro-1,3-benzenediol | [2] |
| Synonyms | 1,3-Benzenediol, 4,6-dinitro-; 1,3-Dihydroxy-4,6-dinitrobenzene | [1][3][4] |
| Molecular Formula | C₆H₄N₂O₆ | [1][2][3] |
| Molecular Weight | 200.11 g/mol | [2][3][5] |
| Appearance | Yellow crystalline solid | [1][6] |
| Solubility | Soluble in organic solvents; less soluble in water | [1][6] |
Strategic Synthesis: Maximizing Yield and Purity
The synthesis of this compound is a classic example of electrophilic aromatic substitution. The primary challenge is not the nitration itself—resorcinol's ring is highly activated—but controlling the reaction to selectively produce the desired 2,4-dinitro isomer while preventing the formation of the highly explosive and undesirable side-product, 2,4,6-trinitroresorcinol (Styphnic acid).[7][8]
Mechanistic Considerations
Direct nitration of resorcinol is highly exothermic and difficult to control.[8] The key to a high-yield synthesis lies in suppressing the formation of styphnic acid. This is achieved by controlling the concentration of the active nitrating species and removing catalytic impurities, specifically nitrosonium ions (NO⁺), which can accelerate unwanted side reactions.[7][8]
Caption: Workflow for the selective synthesis of this compound.
Experimental Protocol: Selective Synthesis via Controlled Nitration
This protocol is a synthesis based on methodologies described in the patent literature, which emphasize control over reaction conditions to ensure high selectivity.[7][8][9]
Objective: To synthesize this compound in high yield (~80%) while minimizing the production of styphnic acid.
Materials:
-
Resorcinol (or Resorcinol diacetate)
-
White Fuming Nitric Acid (WFNA) or a mixture of concentrated Nitric and Sulfuric acids
-
Urea (as a nitrosonium ion control agent)
-
Oxygen (for purification of nitric acid)
-
Ice bath
-
Reaction vessel with rapid stirring capability
Methodology:
-
Reagent Purification (Crucial for Selectivity):
-
Rationale: Commercial nitric acid often contains dissolved nitrogen dioxide (NO₂), which exists in equilibrium with nitrous acid and nitrosonium ions. These species can catalyze over-nitration.
-
Procedure: Purge the nitric acid (e.g., 70 wt. %) with a stream of oxygen gas until the characteristic red-brown color of NO₂ is no longer visible.[8]
-
-
Reaction Setup:
-
Rationale: The reaction is highly exothermic. Low temperatures slow the reaction rate, allowing for greater control and minimizing side reactions.
-
Procedure: Place the purified nitric acid in the reaction vessel and cool to between -10°C and 0°C using an ice-salt bath.
-
-
Introduction of Control Agent:
-
Rationale: Urea acts as a "nitrosonium scavenger," reacting with and removing any residual nitrous acid or nitrosonium ions from the solution, thereby preventing them from catalyzing the formation of styphnic acid.[7][8]
-
Procedure: While maintaining the low temperature and stirring, slowly add urea to the cooled nitric acid.
-
-
Substrate Addition:
-
Rationale: Slow, controlled addition of the resorcinol starting material prevents localized temperature spikes that could lead to runaway reactions and decreased selectivity.
-
Procedure: Add the resorcinol compound (e.g., resorcinol diacetate) portion-wise to the rapidly stirring nitrating solution over a period of approximately 30 minutes. Ensure the temperature remains within the desired range.[8]
-
-
Reaction and Workup:
-
Procedure: Allow the mixture to stir for an additional hour after the addition is complete. The product can then be isolated by quenching the reaction mixture with ice water, followed by filtration and recrystallization from a suitable solvent like acetic acid to achieve high purity.[10]
-
Core Applications and Technical Significance
The utility of this compound stems from its unique combination of hydroxyl and nitro functional groups.
-
Advanced Polymer Synthesis: Its most significant modern application is as a key monomer for the synthesis of poly[p-phenylenebenzobisoxazole] (PBO) polymers.[7][8] PBO is a liquid crystalline material known for its exceptionally high tensile strength and thermal stability, finding use in aerospace components and high-performance textiles.[7][8] The dinitroresorcinol is first reduced to 4,6-diaminoresorcinol, which is then polymerized.[10]
-
Energetic Materials: The lead salts of this compound are used as priming compositions in fuses and detonators.[11] These compounds serve as primary explosives, which are sensitive to initiation and provide the initial energy to set off a larger, secondary explosive charge. The synthesis of these lead compounds in a reproducible, free-flowing form is a specific area of development.[11]
-
Chemical Intermediary: It serves as a precursor in the synthesis of various dyes and as a reagent in analytical chemistry.[1]
Hazard Management and Safe Handling Protocols
This compound is a hazardous substance that demands strict adherence to safety protocols. It is a flammable solid, poses an explosion hazard when dry, and is harmful if swallowed, inhaled, or absorbed through the skin.[5][12][13] Commercial preparations are often wetted with approximately 20% water to mitigate the explosion risk.[1][4]
GHS Hazard Classification
| Hazard Code | Description | Class | Source(s) |
| H228 | Flammable solid | Danger | [5][13][14] |
| H302 | Harmful if swallowed | Warning | [5][13][14] |
| H312 | Harmful in contact with skin | Warning | [5][13] |
| H332 | Harmful if inhaled | Warning | [5][13] |
Protocol: Standard Laboratory Handling and Emergency Response
Objective: To outline the essential procedures for the safe handling, storage, and emergency management of this compound.
1. Personal Protective Equipment (PPE):
-
Rationale: To prevent dermal, ocular, and respiratory exposure.
-
Procedure: Always wear tightly fitting safety goggles, chemical-resistant gloves (inspect before use), and a flame-retardant lab coat.[12][13][15]
2. Engineering Controls:
-
Rationale: To minimize airborne concentrations of the substance.
-
Procedure: Handle only in a well-ventilated area or a certified chemical fume hood.[12][15] Use explosion-proof electrical and ventilating equipment.[13][15]
3. Storage:
-
Rationale: To prevent accidental ignition or degradation.
-
Procedure: Store in a tightly closed, properly labeled container in a cool, dry, well-ventilated place away from sources of ignition, heat, sparks, and open flames.[12][15]
4. Disposal:
-
Rationale: To ensure environmentally responsible and safe disposal.
-
Procedure: Dispose of contents and container to an approved waste disposal facility in accordance with all local, state, and federal regulations.[13][14] Do not let the chemical enter drains.[15]
5. Spill Response Workflow:
Caption: Decision workflow for responding to a this compound spill.
Analytical Characterization
Confirming the identity and purity of synthesized this compound is essential.
-
Crystallography: X-ray crystallography provides definitive structural information and is a powerful tool for unambiguous identification. Crystallographic data for this compound has been published and can serve as a reference standard.[16]
-
Chromatography: While a specific validated method for this compound is not widely published, methods for the parent compound, resorcinol, can be adapted. An OSHA-recommended method for resorcinol utilizes gas chromatography with a flame ionization detector (GC-FID) after desorption from a sampling tube with methanol.[17] A similar approach, potentially using High-Performance Liquid Chromatography (HPLC) with a UV detector, would likely be effective for analyzing this compound, given its aromatic and chromophoric nature.
-
Spectroscopy: Techniques such as ¹H NMR, ¹³C NMR, and FTIR spectroscopy would be used to confirm the structure, functional groups, and substitution pattern of the molecule, comparing the resulting spectra to known standards.
Conclusion
This compound is a compound of significant industrial importance, particularly as a building block for high-performance polymers. Its synthesis presents a classic chemical challenge: maximizing yield and selectivity while managing a hazardous, exothermic reaction. A thorough understanding of the reaction mechanism, particularly the role of nitrosonium ion scavengers, is paramount for successful synthesis. Due to its hazardous properties, including flammability and toxicity, all handling and experimental work must be conducted with strict adherence to established safety protocols and engineering controls.
References
- Material Safety Data Sheet - this compound. Cole-Parmer. [Link]
- Process for preparing this compound.
- This compound. NIST WebBook. [Link]
- Process for preparing this compound.
- One-step preparation of this compound from resorcinol.
- Process for preparing this compound.
- Process for preparing this compound.
- This compound. PubChem. [Link]
- Lead compounds of 4:6-dinitroresorcinol.
- Resorcinol Method number: PV2053. OSHA. [Link]
- Crystallographic Data. 63. This compound. Analytical Chemistry. [Link]
Sources
- 1. CAS 616-74-0: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound [webbook.nist.gov]
- 3. scbt.com [scbt.com]
- 4. 616-74-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. This compound | C6H4N2O6 | CID 61158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 616-74-0 [chemicalbook.com]
- 7. WO1988005038A1 - Process for preparing this compound - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 10. US5371303A - One-step preparation of this compound from resorcinol - Google Patents [patents.google.com]
- 11. US3803190A - Lead compounds of 4:6-dinitroresorcinol - Google Patents [patents.google.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. echemi.com [echemi.com]
- 14. This compound | 616-74-0 | TCI AMERICA [tcichemicals.com]
- 15. chemicalbook.com [chemicalbook.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. osha.gov [osha.gov]
A Spectroscopic Guide to 4,6-Dinitroresorcinol: Elucidating Molecular Structure and Properties
Introduction to 4,6-Dinitroresorcinol
This compound (IUPAC name: 4,6-dinitrobenzene-1,3-diol) is a yellow crystalline solid belonging to the family of nitroaromatic phenols.[3] Its molecular structure, characterized by a benzene ring substituted with two hydroxyl groups and two nitro groups, imparts distinct chemical and physical properties.[4][5][6] The strategic placement of these functional groups governs its reactivity, electronic properties, and, consequently, its spectroscopic signature. Understanding this signature is paramount for quality control, reaction monitoring, and the rational design of novel materials.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for probing the precise atomic arrangement within a molecule. For this compound, both ¹H and ¹³C NMR provide critical data for structural verification and purity assessment.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is anticipated to be relatively simple due to the molecule's symmetry. The key to interpreting the spectrum lies in understanding the electronic effects of the hydroxyl (-OH) and nitro (-NO₂) substituents on the chemical shifts of the aromatic protons.
-
Aromatic Protons: The benzene ring has two remaining protons. The proton situated between the two hydroxyl groups (at the 2-position) is expected to be a singlet, influenced by the electron-donating hydroxyl groups. The proton at the 5-position, flanked by a hydroxyl and a nitro group, will also appear as a singlet. The powerful electron-withdrawing nature of the nitro groups will deshield these protons, shifting their signals downfield.
-
Hydroxyl Protons: The two hydroxyl protons will likely appear as a broad singlet. Its chemical shift can be highly variable and is dependent on concentration, temperature, and the solvent used, due to hydrogen bonding.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| H-2 | 7.0 - 7.5 | Singlet | Deshielded by adjacent hydroxyl groups. |
| H-5 | 8.0 - 8.5 | Singlet | Strongly deshielded by the adjacent nitro group. |
| -OH | Variable (5.0 - 10.0) | Broad Singlet | Chemical shift is concentration and solvent dependent. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will reveal the carbon framework of the molecule. Due to symmetry, four distinct carbon signals are expected.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| C-1, C-3 | 155 - 160 | Carbons attached to hydroxyl groups, deshielded. |
| C-4, C-6 | 140 - 145 | Carbons attached to nitro groups, strongly deshielded. |
| C-2 | 110 - 115 | Shielded by two adjacent hydroxyl groups. |
| C-5 | 120 - 125 | Deshielded by the adjacent nitro group. |
Experimental Protocol: NMR Spectroscopy
This protocol outlines the standard procedure for acquiring high-quality NMR spectra of a solid sample like this compound.
1. Sample Preparation: a. Weigh approximately 5-10 mg of dry this compound. b. Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, acetone-d₆) in a clean, dry vial. DMSO-d₆ is often a good choice for polar aromatic compounds. c. Transfer the solution to a standard 5 mm NMR tube.
2. Instrumentation and Data Acquisition: a. The experiment is typically performed on a 300 MHz or higher field NMR spectrometer. b. Tune and match the probe for the desired nucleus (¹H or ¹³C). c. Shim the magnetic field to achieve optimal homogeneity. d. For ¹H NMR, acquire the spectrum using a standard pulse-acquire sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio. e. For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon. A longer acquisition time and a greater number of scans are typically required due to the lower natural abundance of ¹³C.
3. Data Processing: a. Apply a Fourier transform to the acquired Free Induction Decay (FID). b. Phase the spectrum to obtain pure absorption peaks. c. Calibrate the chemical shift scale using the residual solvent peak as an internal reference. d. Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
II. Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Absorption Bands
The IR spectrum of this compound will be dominated by the characteristic vibrations of its hydroxyl, nitro, and aromatic functionalities.
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Notes |
| 3500 - 3200 (broad) | O-H stretch | Phenolic -OH | The broadness is due to intermolecular hydrogen bonding. |
| 3100 - 3000 | C-H stretch | Aromatic C-H | |
| 1620 - 1580 | C=C stretch | Aromatic ring | |
| 1550 - 1500 and 1350 - 1300 | N=O asymmetric and symmetric stretch | Nitro (-NO₂) | These are typically strong and sharp absorptions. |
| 1300 - 1200 | C-O stretch | Phenolic C-O | |
| 900 - 675 | C-H out-of-plane bend | Aromatic C-H | The substitution pattern on the benzene ring influences the exact position. |
Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)
The KBr pellet method is a common and effective technique for obtaining the IR spectrum of a solid sample.
1. Sample Preparation: a. Thoroughly dry high-purity potassium bromide (KBr) to remove any traces of water. b. In an agate mortar, grind approximately 1-2 mg of this compound to a fine powder. c. Add approximately 100-200 mg of the dry KBr to the mortar and mix thoroughly with the sample. d. Transfer the mixture to a pellet press die. e. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
2. Data Acquisition: a. Place the KBr pellet in the sample holder of the FTIR spectrometer. b. Record a background spectrum of the empty sample compartment. c. Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
3. Data Analysis: a. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. b. Identify and label the significant absorption bands and correlate them to the functional groups present in this compound.
III. Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of a chromophore, the part of the molecule that absorbs light, is key to its UV-Vis spectrum.
Predicted UV-Vis Absorption
The chromophore in this compound is the dinitro-substituted benzene ring with hydroxyl groups. The hydroxyl groups are auxochromes, which are electron-donating groups that can cause a bathochromic (red) shift of the absorption maximum to a longer wavelength. The nitro groups are strong electron-withdrawing groups that also extend the conjugation and influence the electronic transitions.
We can anticipate strong absorption bands in the UV region corresponding to π → π* transitions of the aromatic system. The presence of the nitro and hydroxyl groups is likely to shift these absorptions to longer wavelengths compared to unsubstituted benzene. A weaker n → π* transition associated with the nitro groups may also be observed at a longer wavelength.
Table 4: Predicted UV-Vis Absorption Maxima for this compound
| Predicted λ_max (nm) | Electronic Transition | Notes |
| ~220 - 250 | π → π | High-energy transition of the aromatic ring. |
| ~280 - 320 | π → π | Lower-energy transition due to extended conjugation. |
| ~350 - 400 | n → π* | Associated with the nitro groups, may be weak. |
Experimental Protocol: UV-Vis Spectroscopy
1. Sample Preparation: a. Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable solvent that is transparent in the UV-Vis region of interest (e.g., ethanol, methanol, or acetonitrile). b. From the stock solution, prepare a series of dilutions to a concentration that gives an absorbance reading between 0.1 and 1.0 for optimal accuracy.
2. Data Acquisition: a. Use a dual-beam UV-Vis spectrophotometer. b. Fill a quartz cuvette with the pure solvent to be used as a reference (blank). c. Fill a matching quartz cuvette with the sample solution. d. Place the cuvettes in the appropriate holders in the spectrophotometer. e. Scan a spectrum over the desired wavelength range (e.g., 200 - 600 nm).
3. Data Analysis: a. The instrument software will plot absorbance versus wavelength. b. Identify the wavelength(s) of maximum absorbance (λ_max). c. If quantitative analysis is required, a calibration curve can be constructed by plotting the absorbance of the standard solutions versus their concentrations, and the concentration of an unknown sample can be determined using the Beer-Lambert law.
Visualization of Key Concepts
To aid in the understanding of the molecular structure and the proposed experimental workflows, the following diagrams are provided.
Figure 1: Molecular Structure of this compound
Figure 2: General Experimental Workflows for Spectroscopic Analysis
Conclusion
This technical guide has provided a comprehensive overview of the expected spectroscopic characteristics of this compound, grounded in fundamental principles of NMR, IR, and UV-Vis spectroscopy. The provided protocols offer a standardized approach for researchers to obtain high-quality experimental data. The predictive nature of the spectral data presented herein serves as a robust baseline for the analysis and interpretation of experimentally acquired spectra, facilitating the unambiguous identification and characterization of this important chemical compound.
References
- PubChem. This compound.
- NIST. This compound. NIST Chemistry WebBook. [Link]
- PubChemLite. This compound (C6H4N2O6). [Link]
- Google Patents. Process for preparing this compound.
- Google Patents.
Sources
- 1. WO1988005038A1 - Process for preparing this compound - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. This compound | 616-74-0 [chemicalbook.com]
- 4. This compound | C6H4N2O6 | CID 61158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [webbook.nist.gov]
- 6. PubChemLite - this compound (C6H4N2O6) [pubchemlite.lcsb.uni.lu]
An In-Depth Technical Guide to the Solubility of 4,6-Dinitroresorcinol
This guide provides a comprehensive technical overview of the solubility of 4,6-Dinitroresorcinol, a compound of significant interest in chemical synthesis, analytical chemistry, and the development of energetic materials.[1] Addressed to researchers, scientists, and professionals in drug development, this document synthesizes available data, discusses the physicochemical principles governing its solubility, and provides actionable protocols for experimental determination.
Introduction to this compound and its Solubility
This compound (CAS 616-74-0) is a nitro-substituted phenol characterized by a resorcinol (1,3-dihydroxybenzene) backbone with two nitro groups at the 4 and 6 positions.[1] It typically presents as a yellow crystalline solid.[1][2] The molecular structure, featuring both polar hydroxyl groups and electron-withdrawing nitro groups, imparts a unique set of physicochemical properties that dictate its behavior in various solvents.
Understanding the solubility of this compound is paramount for its practical application. In chemical synthesis, it dictates the choice of reaction media and purification strategies such as recrystallization. For analytical purposes, proper solvent selection is crucial for sample preparation and achieving accurate quantification.
Molecular Structure and Physicochemical Properties:
-
Key Structural Features: The presence of two hydroxyl (-OH) groups and two nitro (-NO₂) groups on the benzene ring. The hydroxyl groups can act as hydrogen bond donors, while the oxygen atoms on both the hydroxyl and nitro groups can act as hydrogen bond acceptors. The nitro groups are strongly electron-withdrawing, which increases the acidity of the phenolic hydroxyl groups.[1]
Qualitative and Quantitative Solubility Profile
A comprehensive review of available literature reveals a general qualitative understanding of this compound's solubility, with a notable scarcity of specific quantitative data.
Qualitative Solubility Summary:
It is widely reported that this compound exhibits high solubility in organic solvents while being less soluble in water.[1] It is known to be soluble in alcohols and dimethylformamide (DMF).[2][5][7] This general behavior aligns with the "like dissolves like" principle, where a moderately polar organic compound dissolves well in polar organic solvents.
Quantitative Solubility Data:
Specific quantitative solubility data for this compound is sparse in publicly accessible literature. A single data point for its solubility in water has been reported as 399.8 mg/L at 77 °C .
The lack of comprehensive quantitative data underscores the necessity for experimental determination of solubility for specific applications and solvent systems.
Insights from Structurally Analogous Compounds
In the absence of extensive data for this compound, examining the solubility of structurally similar compounds can provide valuable predictive insights.
2-Chloro-4,6-dinitroresorcinol
A study on the solubility of 2-Chloro-4,6-dinitroresorcinol in several solvents provides the most direct analogy. The research demonstrated that its solubility increases with temperature in all tested solvents: ethanol, methanol, acetic acid, ethyl acetate, and water.[8] This temperature-dependent solubility is a common characteristic for many organic solids and is highly likely to be observed for this compound as well.
2,4-Dinitrophenol (DNP)
2,4-Dinitrophenol is another useful analogue, sharing the dinitro-substituted phenolic structure. DNP is described as sparingly soluble in water and moderately soluble in dimethyl sulfoxide (DMSO).[9] Its solubility is significantly higher in organic solvents such as alcohols, acetone, and chloroform. For instance, the aqueous solubility of DNP is reported to be 5,600 mg/L at 18 °C.
2,4,6-Trinitroresorcinol (Styphnic Acid)
This analogue, with an additional nitro group, is slightly soluble in water, with a reported solubility of 0.7% (7 g/L) at 20 °C and 3% (30 g/L) at 100 °C. It is also soluble in alcohol and ether. The presence of the third nitro group likely increases its polarity and hydrogen bonding capabilities, contributing to its higher water solubility compared to what would be expected for this compound.
Experimental Determination of Solubility
Given the limited available data, experimental determination of solubility is often necessary. The equilibrium shake-flask method is a robust and widely accepted technique.
Principle
An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is determined using a suitable analytical method.
Experimental Workflow Diagram
Sources
- 1. CAS 616-74-0: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 616-74-0 [chemicalbook.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. WO1988005038A1 - Process for preparing this compound - Google Patents [patents.google.com]
- 5. 2,4,6-TRINITRORESORCINOL CAS#: 82-71-3 [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. DINITRORESORCINOL, WETTED WITH NOT LESS THAN 15% WATER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. researchgate.net [researchgate.net]
- 9. echemi.com [echemi.com]
An In-Depth Technical Guide to the Thermal Stability and Decomposition of 4,6-Dinitroresorcinol
Introduction
4,6-Dinitroresorcinol, a nitroaromatic compound belonging to the dinitrophenol family, is a significant intermediate in the synthesis of high-performance polymers and other specialized chemical products. The presence of two nitro groups on the resorcinol backbone imparts energetic characteristics to the molecule, making a thorough understanding of its thermal stability and decomposition behavior a critical aspect of its safe handling, storage, and application. This technical guide provides a comprehensive overview of the thermal properties of this compound, intended for researchers, scientists, and professionals in the fields of chemical synthesis, materials science, and drug development.
This document delves into the synthesis of this compound, its known thermal characteristics, theoretical decomposition pathways, and the analytical techniques employed to study its thermal behavior. Due to the hazardous nature of this and related compounds, a strong emphasis is placed on safety considerations throughout this guide.
Molecular Structure and Properties
This compound (IUPAC name: 4,6-dinitrobenzene-1,3-diol) is a yellow crystalline solid. Its chemical structure, characterized by a benzene ring substituted with two hydroxyl (-OH) groups and two nitro (-NO2) groups, is fundamental to its reactivity and thermal properties.
| Property | Value |
| Molecular Formula | C6H4N2O6 |
| Molecular Weight | 200.11 g/mol |
| Appearance | Yellow crystalline solid |
| Melting Point | 215 °C |
| Density | 1.819 g/cm³[1][2] |
The presence of both electron-donating hydroxyl groups and electron-withdrawing nitro groups on the aromatic ring creates a complex electronic environment that influences its stability and decomposition mechanism.
Synthesis of this compound
The controlled synthesis of this compound is crucial for obtaining a product with the desired purity and, consequently, predictable thermal behavior. The primary challenge in its synthesis is the selective nitration of resorcinol to the 4,6-isomer while minimizing the formation of other isomers and the highly explosive trinitro derivative, styphnic acid.
A common synthetic approach involves the nitration of a resorcinol-based starting material in a controlled manner. One patented method describes the selective synthesis in white fuming nitric acid in the presence of a nitrosonium ion control agent, such as urea, to minimize side reactions. This process can yield this compound in approximately 80% yield. For improved safety and economy, a similar process utilizing sulfuric acid as the primary reaction medium has also been developed.
Thermal Stability and Decomposition
The thermal stability of nitroaromatic compounds is a critical parameter for their safe handling and use. While specific, detailed experimental data on the thermal decomposition of this compound is not extensively available in open literature, foundational thermochemical data has been established.
Thermochemical Data
Pioneering work in the thermochemistry of nitroresorcinols was conducted by J.R. Payne. In his doctoral thesis, the standard enthalpy of formation for this compound was determined using oxygen static bomb calorimetry. This fundamental thermodynamic value is essential for calculating the energy release during decomposition.
| Parameter | Value | Source |
| Standard Enthalpy of Formation (ΔHf°) | Determined by oxygen static bomb calorimetry | Payne, J.R. (1986) |
Note: The precise numerical value from the published work in Thermochimica Acta could not be retrieved for this guide, but its determination is confirmed in the foundational thesis.
Decomposition Characteristics
As a dinitroaromatic compound, this compound is classified as a flammable solid and is known to be an explosion hazard when dry or exposed to heat, mechanical shock, or friction. Safety data sheets indicate that it may decompose explosively upon heating. The decomposition is an exothermic process, releasing a significant amount of energy.
Proposed Decomposition Pathways
The thermal decomposition of nitroaromatic compounds is a complex process involving multiple reaction pathways. While a specific, experimentally verified mechanism for this compound is not detailed in the available literature, the decomposition is expected to proceed through pathways common to similar energetic materials.
The initial and rate-determining step in the thermal decomposition of many nitroaromatics is the homolytic cleavage of the C-NO2 bond, which has the lowest bond dissociation energy. This generates a phenyl radical and nitrogen dioxide (NO2).
Key Proposed Decomposition Steps:
-
C-NO2 Bond Homolysis: The weakest bond in the molecule, the C-NO2 bond, breaks, initiating the decomposition cascade.
-
Intra- and Intermolecular Hydrogen Transfer: The hydroxyl groups can participate in hydrogen transfer reactions, potentially leading to the formation of water and more reactive intermediates.
-
Nitro-Nitrite Isomerization: The -NO2 group can rearrange to a nitrite (-ONO) group, which can then lead to the formation of nitric oxide (NO).
-
Secondary Reactions: The initial decomposition products are highly reactive and can undergo a series of secondary reactions, leading to the formation of gaseous products such as CO, CO2, N2, and H2O.
The following diagram illustrates a generalized decomposition pathway for a dinitrophenol, highlighting the key initial steps.
Caption: Generalized initial decomposition pathways for this compound.
Experimental Analysis of Thermal Stability
Several thermo-analytical techniques are essential for characterizing the thermal stability and decomposition kinetics of energetic materials like this compound.
Differential Scanning Calorimetry (DSC)
DSC is used to measure the heat flow into or out of a sample as a function of temperature or time. For this compound, a DSC experiment would reveal:
-
Melting Point: An endothermic peak corresponding to the solid-to-liquid phase transition.
-
Decomposition Onset Temperature (T_onset): The temperature at which the exothermic decomposition begins.
-
Peak Decomposition Temperature (T_peak): The temperature at which the rate of decomposition is at its maximum.
-
Enthalpy of Decomposition (ΔH_d): The total energy released during decomposition, calculated from the area under the exothermic peak.
-
Sample Preparation: A small, precisely weighed sample of this compound (typically 1-5 mg) is placed in a hermetically sealed aluminum or gold-plated crucible. An empty, sealed crucible is used as a reference.
-
Instrument Setup: The DSC instrument is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate.
-
Temperature Program: The sample is heated at a constant rate (e.g., 5, 10, 15, and 20 °C/min) over a defined temperature range (e.g., from ambient to 400 °C).
-
Data Analysis: The resulting DSC curve (heat flow vs. temperature) is analyzed to determine the onset and peak temperatures of decomposition and to calculate the enthalpy of decomposition. By performing the experiment at multiple heating rates, kinetic parameters such as the activation energy (Ea) and the pre-exponential factor (A) can be calculated using methods like the Kissinger or Ozawa-Flynn-Wall analysis.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time. A TGA experiment on this compound provides information on:
-
Decomposition Temperature Range: The temperature range over which the material loses mass due to the formation of volatile decomposition products.
-
Mass Loss Steps: The number of distinct stages in the decomposition process.
-
Residue: The amount of non-volatile material remaining at the end of the experiment.
-
Sample Preparation: A small, accurately weighed sample of this compound is placed in a ceramic or platinum TGA pan.
-
Instrument Setup: The TGA is purged with an inert or reactive gas at a controlled flow rate.
-
Temperature Program: The sample is heated at a constant rate through a temperature range sufficient to ensure complete decomposition.
-
Data Analysis: The TGA curve (mass vs. temperature) and its derivative (DTG curve, rate of mass loss vs. temperature) are analyzed to identify the temperatures of maximum decomposition rates and the total mass loss.
The following diagram illustrates a typical workflow for the thermal analysis of an energetic material.
Caption: Workflow for the thermal analysis of this compound.
Safety and Handling
Given its energetic nature, strict safety protocols must be followed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and safety goggles.
-
Handling: Avoid breathing dust, vapor, mist, or gas. Use in a well-ventilated area. Use non-sparking tools and explosion-proof equipment.
-
Storage: Store in a cool, dry, well-ventilated place away from sources of ignition. It is often supplied wetted with water to reduce its sensitivity.
-
Fire Fighting: In case of fire, use water spray, dry chemical, or foam. For larger quantities that may be involved in a fire, there is a significant explosion hazard.
Conclusion
This compound is a valuable chemical intermediate whose utility is intrinsically linked to its energetic properties. A comprehensive understanding of its thermal stability and decomposition behavior is paramount for its safe and effective use. While detailed kinetic studies on this specific isomer are not widely published, its thermochemical properties have been established, and its decomposition can be understood within the broader context of nitroaromatic compounds. The application of standard thermo-analytical techniques such as DSC and TGA is essential for a thorough risk assessment and for the development of safe handling and processing protocols. Further research to elucidate the specific decomposition mechanism and kinetics of this compound would be of significant value to the scientific and industrial communities.
References
- Payne, J.R. (1986). Thermochemical Investigations of Nitroresorcinols and Relevant Metal Salts. PhD Thesis, University of London.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Schmitt, R. J., et al. (1988). Process for preparing this compound. U.S.
- NIST. (n.d.). This compound. NIST Chemistry WebBook.
- Wikipedia. (n.d.). 4,6-Dinitroresorcin.
- Google Patents. (n.d.). Process for preparing this compound.
- Fu, X., et al. (2016). Thermal behavior, decomposition mechanism and thermal safety of 5,7-diamino-4,6-dinitrobenzenfuroxan (CL-14). Journal of Thermal Analysis and Calorimetry, 124, 993-1001.
- NIST. (n.d.). 2,4,6-Trinitroresorcinol. NIST Chemistry WebBook.
- Zhang, T., et al. (2020). Thermal Decomposition Kinetics and Compatibility of 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN). Molecules, 25(21), 5036.
- Lan, G., et al. (2021). Exploring the thermal decomposition and detonation mechanisms of 2,4-dinitroanisole by TG-FTIR-MS and molecular simulations. RSC Advances, 11(36), 22390-22400.
Sources
An In-depth Technical Guide to the Historical Discovery and Synthesis of 4,6-Dinitroresorcinol
Introduction: The Significance of 4,6-Dinitroresorcinol
This compound, a yellow crystalline solid, holds a significant position in the landscape of synthetic organic chemistry.[1] As a key intermediate, its importance is underscored by its role in the production of high-performance polymers, such as polybenzoxazoles (PBOs), which are valued for their exceptional thermal stability and mechanical strength, finding applications in aerospace, and advanced materials.[2][3] The journey of this compound from a challenging synthetic target to a readily accessible building block is a compelling narrative of evolving chemical understanding and technological advancement. This guide provides an in-depth exploration of the historical context of its discovery, the evolution of its synthesis, and a detailed protocol for its modern, regioselective preparation.
Part 1: Historical Context and the Challenge of Regioselectivity
The story of this compound is intrinsically linked to the broader history of aromatic nitration, a cornerstone of 19th-century organic chemistry. Resorcinol, or 1,3-dihydroxybenzene, first prepared in 1864 by Austrian chemist Heinrich Hlasiwetz and his student Ludwig Barth, presented an intriguing substrate for nitration.[4] The two hydroxyl groups are strongly activating and ortho-, para-directing, making the benzene ring highly susceptible to electrophilic substitution.
Early attempts at nitrating resorcinol were often fraught with difficulty. The high reactivity of the resorcinol nucleus made the reaction highly exothermic and difficult to control, frequently leading to a mixture of products.[1][3] The primary challenges were twofold:
-
Lack of Regioselectivity: The powerful directing effect of the two hydroxyl groups leads to substitution at the 2, 4, and 6 positions. This often resulted in the formation of a mixture of dinitro-isomers, primarily the 2,4- and 4,6-derivatives, which were difficult to separate.
-
Over-nitration and Byproduct Formation: The highly activated ring is prone to further nitration, yielding the highly explosive and undesirable 2,4,6-trinitroresorcinol, commonly known as styphnic acid.[1][4] Early synthesis attempts often produced significant quantities of this hazardous byproduct.
These challenges meant that for a considerable period, the isolation of pure this compound in high yield was a formidable task. Historical approaches often involved direct nitration with a mixture of nitric and sulfuric acids, which, while effective at introducing nitro groups, offered poor control over the final product distribution.[1] The focus of much of the later research, therefore, shifted towards developing methodologies that could selectively direct nitration to the desired 4 and 6 positions while minimizing the formation of the 2,4-isomer and styphnic acid.
Part 2: The Evolution Towards a Controlled Synthesis
The quest for a regioselective and high-yield synthesis of this compound has led to several key innovations in synthetic methodology. These advancements have centered on mitigating the inherent reactivity of the resorcinol ring and controlling the nitrating agent.
Early Strategies: Protection and Indirect Routes
To circumvent the challenges of direct nitration, chemists explored the use of protecting groups. By acylating the hydroxyl groups of resorcinol, for instance to form resorcinol diacetate, their activating effect could be attenuated. The bulkier acetate groups also provide steric hindrance at the 2-position, favoring nitration at the less hindered 4 and 6 positions.[2][5] While this approach improved the yield of the desired isomer, it introduced additional steps of protection and deprotection, adding to the complexity and cost of the overall process.[2]
Another indirect historical route involved the nitrosation of resorcinol followed by oxidation to form the dinitro compound.[1] However, this method also suffered from the co-production of styphnic acid.[1]
Modern Breakthroughs: Taming the Nitration Reaction
More recent and efficient methods have focused on carefully controlling the reaction conditions of the direct nitration of resorcinol or its simple derivatives. A significant advancement came with the understanding of the role of nitrous acid and nitrogen dioxide in the formation of the undesired 2,4-dinitro and 2,4,6-trinitro byproducts.[3] Modern protocols emphasize the use of nitric acid that is substantially free of these suboxides.[2]
Furthermore, the use of nitrosonium ion control agents, such as urea, has been introduced to scavenge any in situ generated nitrosonium ions (NO+), which are implicated in the undesired nitration at the 2-position.[3]
The following workflow illustrates the logical progression from early, uncontrolled nitration to modern, selective synthesis:
Part 3: A Modern, Field-Proven Synthesis Protocol
The following protocol details a robust and regioselective method for the synthesis of this compound, adapted from principles outlined in modern chemical literature and patents.[1][2][3] This method emphasizes strict temperature control and the use of purified reagents to achieve high yields and purity.
Experimental Protocol: Regioselective Nitration of Resorcinol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| Resorcinol | 110.11 | 11.0 g | 0.1 | 1.0 |
| Concentrated Nitric Acid (90%, suboxide-free) | 63.01 | ~105 g (~74 mL) | ~1.5 | ~15 |
| Urea | 60.06 | 0.5 g | 0.0083 | 0.083 |
| Ice | - | As needed | - | - |
| Deionized Water | 18.02 | As needed | - | - |
Equipment:
-
Three-necked round-bottom flask (500 mL) equipped with a mechanical stirrer, a thermometer, and a dropping funnel.
-
Low-temperature cooling bath (e.g., acetone/dry ice).
-
Büchner funnel and filter flask.
-
Standard laboratory glassware.
Procedure:
-
Preparation of the Nitrating Mixture: In the 500 mL three-necked flask, place the concentrated nitric acid. Cool the acid to between -15 °C and -20 °C using the low-temperature bath.
-
Addition of Urea: While maintaining the low temperature and stirring, carefully add the urea to the nitric acid. Urea acts as a scavenger for any traces of nitrous acid.
-
Controlled Addition of Resorcinol: Slowly and portion-wise, add the powdered resorcinol to the cold, stirred nitrating mixture over a period of approximately 1-1.5 hours. It is critical to maintain the internal temperature of the reaction mixture below -10 °C throughout the addition to prevent runaway reactions and the formation of byproducts.
-
Reaction Monitoring: After the addition of resorcinol is complete, continue to stir the reaction mixture at -10 °C to -15 °C for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation of the Product: Once the reaction is deemed complete, slowly and carefully pour the reaction mixture onto a large excess of crushed ice with vigorous stirring. This will precipitate the this compound as a yellow solid.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with copious amounts of cold deionized water until the washings are neutral to pH paper. This removes any residual acid.
-
Drying: Dry the product under vacuum at a temperature not exceeding 50 °C. The final product is a yellow crystalline solid.
Expected Yield: 75-85%
The chemical transformation is depicted in the following reaction diagram:
Part 4: Safety Considerations and Handling
This compound and the reagents used in its synthesis are hazardous and must be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Nitric Acid: Concentrated nitric acid is highly corrosive and a strong oxidizing agent. Contact with skin and eyes can cause severe burns. Inhalation of its vapors can lead to respiratory damage.
-
This compound: While less sensitive than styphnic acid, this compound is a nitroaromatic compound and should be handled with care. Avoid friction, shock, and heat.
-
Styphnic Acid: The potential for the formation of 2,4,6-trinitroresorcinol (styphnic acid) is a significant hazard. Styphnic acid is a primary explosive and is sensitive to heat, shock, and friction. Adherence to strict temperature control during the synthesis is paramount to minimize its formation.
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Conclusion
The synthesis of this compound is a testament to the progress of organic chemistry. From the early, often uncontrolled nitrations of resorcinol that yielded a mixture of isomers and hazardous byproducts, to the modern, highly regioselective methods, the journey reflects a deeper understanding of reaction mechanisms and the development of precise experimental control. The protocol outlined in this guide provides a reliable and high-yield pathway to this valuable chemical intermediate, enabling its continued use in the development of advanced materials and other applications. The historical challenges in its synthesis serve as a crucial reminder of the importance of reaction control and safety in chemical research and development.
References
- US5371303A - One-step preparation of this compound
- PROCESS FOR PREPARING this compound - European Patent Office - EP 0296221 B1 - Googleapis.com
- Resorcinol - Wikipedia
- WO1988005038A1 - Process for preparing this compound - Google P
- ONE-STEP PREPARATION OF this compound FROM RESORCINOL - European P
- Synthesis of this compound - American Chemical Society
- WO/1988/005038 PROCESS FOR PREPARING this compound
- Mono-nitration of resorcinol - Powered by XMB 1.9.11 - Sciencemadness Discussion Board
- Substitution in the resorcinol nucleus - Indian Academy of Sciences
- US2811565A - Preparation and purification of dinitroresorcinol - Google P
- The Nitrite-Scavenging Properties of Catechol, Resorcinol, and Hydroquinone: A Comparative Study on Their Nitration and Nitros
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. US5371303A - One-step preparation of this compound from resorcinol - Google Patents [patents.google.com]
- 3. WO1988005038A1 - Process for preparing this compound - Google Patents [patents.google.com]
- 4. Resorcinol - Wikipedia [en.wikipedia.org]
- 5. data.epo.org [data.epo.org]
literature review of 4,6-Dinitroresorcinol studies
An In-Depth Technical Guide to 4,6-Dinitroresorcinol: Synthesis, Properties, and Applications
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of this compound, a nitroaromatic compound with significant applications in materials science and energetic materials. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, chemical and physical properties, key applications, and critical safety considerations.
Introduction to this compound
This compound, with the CAS number 616-74-0, is an organic compound belonging to the class of nitro-substituted phenols.[1] Its structure is characterized by a resorcinol (1,3-dihydroxybenzene) backbone with two nitro groups (-NO₂) attached at the 4 and 6 positions of the aromatic ring.[1] This compound typically appears as a yellow crystalline solid.[1][2] While it exhibits high solubility in organic solvents, it is less soluble in water.[1] The presence of hydroxyl groups imparts strong acidic properties and the capacity for hydrogen bonding.[1]
Historically, the direct nitration of phenolic compounds has been challenging due to the highly exothermic nature of the reaction and the difficulty in controlling the formation of various isomers and over-nitrated byproducts.[3][4] However, the strategic importance of this compound as a precursor to high-performance polymers has driven the development of selective and high-yield synthetic methodologies.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, processing, and application. The key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₄N₂O₆ | [1][5] |
| Molecular Weight | 200.11 g/mol | [5][6] |
| Appearance | Yellow crystalline solid | [1][2] |
| Melting Point | 215 °C | [7] |
| Boiling Point | 404.6 °C at 760 mmHg | [7] |
| Density | 1.819 g/cm³ | [7][8] |
| Flash Point | 186 °C | [7][8] |
| Solubility | Soluble in organic solvents, less soluble in water | [1] |
| CAS Number | 616-74-0 | [1][2][5] |
Synthesis of this compound: A Controlled Approach
The selective synthesis of this compound is crucial to avoid the formation of undesirable isomers, such as 2,4-Dinitroresorcinol, and the highly explosive byproduct, styphnic acid (2,4,6-trinitroresorcinol).[3] The primary challenge in the direct nitration of resorcinol lies in controlling the regioselectivity of the nitration reaction.
Causality Behind the Optimized Synthesis
Early methods for the nitration of resorcinol often resulted in low yields of the desired 4,6-isomer (less than 45%) and significant production of styphnic acid (30% to 60%).[3] The key to a high-yield, selective synthesis lies in minimizing nitrosonium ion (NO⁺) catalyzed side reactions, which favor nitration at the 2-position of the resorcinol ring.[3][4] This is achieved through two primary strategies:
-
Elimination of Nitrogen Dioxide (NO₂) and Nitrous Acid (HNO₂): These species contribute to the formation of the nitrosonium ion. Using "white" fuming nitric acid, which has been purged of these impurities, is a critical step.[3][4]
-
Use of a Nitrosonium Ion Control Agent: Compounds with primary amine groups, such as urea, hydrazine, or sulfamic acid, are added to the reaction mixture to scavenge any residual NO₂ or nitrous acid, thereby preventing the formation of the nitrosonium ion.[3]
Two main reaction media have been successfully employed for this synthesis: white fuming nitric acid and a mixture of nitric and sulfuric acids. The sulfuric acid-based method is often preferred for its enhanced safety and economic advantages.[3][4]
Synthesis Pathway Diagram
Caption: Controlled synthesis of this compound.
Detailed Experimental Protocol (Sulfuric Acid Method)
This protocol is a synthesis of methodologies described in the literature, providing a self-validating system for achieving high yields of this compound.[3][4]
-
Preparation of the Nitrating Mixture:
-
In a well-ventilated fume hood, carefully add 2.2 equivalents of 90 wt.% white fuming nitric acid (purified with oxygen to remove NO₂) to 60 mL of 80 wt.% sulfuric acid.
-
Cool the acid mixture to a temperature of approximately 0°C using an ice bath.
-
-
Addition of Nitrosonium Ion Control Agent:
-
To the cooled acid mixture, add 0.1 g of urea as a nitrosonium ion control agent and stir until dissolved.
-
-
Nitration Reaction:
-
Slowly add 5 g of resorcinol diacetate to the reaction mixture with rapid stirring, maintaining the temperature at or below 0°C. The use of resorcinol diacetate instead of resorcinol can improve selectivity by protecting the hydroxyl groups.
-
Continue stirring the reaction mixture for an additional 3 hours at 0°C.
-
-
Isolation and Purification:
-
The this compound product will precipitate out of the solution.
-
Isolate the precipitate by vacuum filtration.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethyl acetate or acetic acid, to achieve a purity of approximately 99 wt.%.[9]
-
Key Applications of this compound
This compound serves as a critical intermediate in several advanced material applications.
Precursor for High-Performance Polymers
A primary application of this compound is as a monomer for the synthesis of poly[p-phenylenebenzobisoxazole] (PBO), a high-strength, liquid crystalline polymer with exceptional thermal stability and mechanical properties.[3][4] The synthesis involves the reduction of this compound to 4,6-diaminoresorcinol, which is then polymerized. PBO finds use in applications demanding high performance, such as in insulators, solar arrays, and cut-resistant gloves.[9]
Energetic Materials and Initiating Explosives
The nitro-rich structure of this compound and its derivatives makes them suitable for use in energetic materials. Specifically, lead compounds of this compound are employed as priming and fast delay compositions in fuses and detonators.[10] The synthesis of these lead compounds requires careful control of reaction conditions to produce a free-flowing, reproducible product.[10]
Other Industrial Applications
This compound is also utilized as a dye intermediate and a reagent in analytical chemistry.[1] It has been investigated for use as a pesticide and herbicide, although this application is less common.[2]
Safety, Handling, and Toxicology
This compound is a hazardous substance that requires careful handling and adherence to strict safety protocols.
Hazard Classification and Handling
-
Flammable Solid: It is classified as a flammable solid (Category 1).[7][8] Keep away from heat, sparks, open flames, and other ignition sources.[7][8]
-
Explosive Potential: The dry material can explode when shocked or heated.[11] It is often supplied and handled wetted with at least 15-20% water to reduce its explosive sensitivity.[1][8][11]
-
Toxicity: It is harmful if swallowed, in contact with skin, or inhaled (Acute Toxicity, Category 4).[7][8]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including tightly fitting safety goggles, fire/flame resistant and impervious clothing, and chemical-resistant gloves.[7][8] Use a full-face respirator if exposure limits are exceeded.[7][8]
-
Spill and Disposal: In case of a spill, eliminate all ignition sources and prevent the material from entering drains.[8][11] Collect the spilled material and dispose of it as hazardous waste in accordance with local regulations.[8]
Toxicological Profile
There is limited specific toxicological data available for this compound in the public domain.[7] However, information on the related compound 4,6-Dinitro-o-cresol (DNOC) indicates that dinitrophenolic compounds can be extremely toxic to humans.[12][13] DNOC is known to increase basal metabolic rates, and symptoms of acute and chronic exposure can include profuse sweating, increased pulse and respiratory rates, fatigue, and headache.[12][13] While this information pertains to a different, though structurally related, compound, it underscores the need for extreme caution when handling this compound.
Environmental Fate
Data on the persistence, degradability, and bioaccumulative potential of this compound in the environment is largely unavailable.[7] Discharge into the environment should be avoided.[8]
Conclusion and Future Outlook
This compound is a valuable chemical intermediate with well-established applications in the synthesis of high-performance polymers and energetic materials. The development of controlled and selective synthesis methods has been pivotal in enabling its use in these demanding fields. Future research may focus on developing even more sustainable and efficient synthetic routes, as well as exploring its potential in other areas of materials science and chemical synthesis. Given its hazardous nature, a continued emphasis on understanding its toxicological and environmental profile is also warranted to ensure its safe and responsible use.
References
- Wolfe, J. F., & Sybert, P. D. (1988). Process for preparing this compound. (Patent No. WO1988005038A1). Google Patents.
- Wolfe, J. F., & Sybert, P. D. (1988). Process for preparing this compound. (Patent No. WO/1988/005038). PATENTSCOPE.
- Lysenko, Z., & Vedula, R. R. (1994). One-step preparation of this compound from resorcinol. (Patent No. US5371303A). Google Patents.
- European Patent Office. (n.d.). EP 0296221 B1 - Process for preparing this compound. Google Patents.
- Zhang, Y. (2008). Process for preparing this compound. (Patent No. CN101265189A). Google Patents.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Williams, G., & Taylor, R. (1974). Lead compounds of 4:6-dinitroresorcinol. (Patent No. US3803190A). Google Patents.
- U.S. Environmental Protection Agency. (n.d.). 4,6-Dinitro-o-cresol.
- Agency for Toxic Substances and Disease Registry. (1995). Toxicological Profile for Dinitrocresols. National Center for Biotechnology Information.
Sources
- 1. CAS 616-74-0: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 616-74-0 [chemicalbook.com]
- 3. WO1988005038A1 - Process for preparing this compound - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. scbt.com [scbt.com]
- 6. This compound | C6H4N2O6 | CID 61158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. US5371303A - One-step preparation of this compound from resorcinol - Google Patents [patents.google.com]
- 10. US3803190A - Lead compounds of 4:6-dinitroresorcinol - Google Patents [patents.google.com]
- 11. DINITRORESORCINOL, WETTED WITH NOT LESS THAN 15% WATER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. epa.gov [epa.gov]
- 13. HEALTH EFFECTS - Toxicological Profile for Dinitrocresols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: 4,6-Dinitroresorcinol as a Chromogenic Reagent for the Spectrophotometric Determination of Iron (III)
Abstract
This document provides a comprehensive guide to the application of 4,6-Dinitroresorcinol as a novel chromogenic reagent for the quantitative determination of Iron (III) [Fe(III)] in aqueous samples. While this compound is a known organic compound, its use as a chromogenic agent in analytical chemistry is not extensively documented. This application note, therefore, presents a proposed methodology based on the well-established reactivity of analogous phenolic compounds with transition metal ions. The underlying principle involves the formation of a distinctively colored coordination complex between this compound and Fe(III) ions under controlled pH conditions, enabling sensitive and selective spectrophotometric analysis. Detailed protocols, theoretical mechanisms, and performance characteristics are provided to guide researchers and drug development professionals in utilizing this reagent for iron quantification.
Introduction: The Potential of this compound in Chromogenic Analysis
This compound, a dinitro-substituted derivative of resorcinol, is a yellow crystalline solid with the molecular formula C₆H₄N₂O₆[1][2]. Its structure, featuring two hydroxyl groups and two nitro groups on a benzene ring, suggests a strong potential for chelation and chromogenic activity. The hydroxyl groups can act as ligands, coordinating with metal ions, while the electron-withdrawing nitro groups can modulate the electronic properties of the molecule, influencing the color of the resulting metal complex.
Iron is a ubiquitous element of immense biological and environmental importance. Accurate quantification of iron is crucial in various fields, from clinical diagnostics to environmental monitoring and pharmaceutical quality control. Spectrophotometry offers a rapid, cost-effective, and accessible method for this purpose, provided a suitable chromogenic reagent is available[3][4]. This application note explores the utility of this compound in this context, proposing a detailed protocol for the determination of Fe(III).
Principle of the Method: Chelation and Color Formation
The proposed method is based on the formation of a stable, colored complex between this compound and Fe(III) ions in a slightly acidic to neutral medium. The two adjacent hydroxyl groups of the resorcinol moiety are expected to form a bidentate chelate with the Fe(III) ion. This complexation is anticipated to result in a significant color change, which can be quantified using a spectrophotometer. The intensity of the color produced is directly proportional to the concentration of Fe(III) in the sample, adhering to the Beer-Lambert Law within a defined concentration range.
The reaction is expected to be pH-dependent, with the optimal pH ensuring the deprotonation of the phenolic hydroxyl groups for effective chelation while preventing the precipitation of iron hydroxides.
Visualizing the Proposed Reaction Mechanism
Caption: Proposed chelation reaction between this compound and Fe(III) ion.
Materials and Methods
Reagents and Solutions
-
This compound Solution (0.1% w/v): Dissolve 0.1 g of this compound (wetted with ca. 20% water) in 100 mL of ethanol. Store in a dark bottle.
-
Standard Iron (III) Stock Solution (1000 ppm): Procure a certified 1000 ppm Fe(III) standard solution or prepare by dissolving 0.8634 g of ammonium iron(III) sulfate dodecahydrate (NH₄Fe(SO₄)₂·12H₂O) in deionized water, add 1 mL of concentrated sulfuric acid, and dilute to 100 mL with deionized water.
-
Working Iron (III) Standard Solutions: Prepare a series of working standards by appropriate dilution of the stock solution with deionized water.
-
Acetate Buffer (pH 5.0): Prepare by mixing appropriate volumes of 0.2 M acetic acid and 0.2 M sodium acetate solutions.
-
Ethanol (95%)
-
Deionized Water
Instrumentation
-
UV-Visible Spectrophotometer (with 1 cm quartz cuvettes)
-
pH meter
-
Calibrated glassware
Experimental Protocols
Determination of Optimal Wavelength (λmax)
-
Pipette 1.0 mL of a 10 ppm Fe(III) standard solution into a 10 mL volumetric flask.
-
Add 2.0 mL of the 0.1% this compound solution.
-
Add 2.0 mL of acetate buffer (pH 5.0).
-
Dilute to the mark with deionized water and mix well.
-
Allow the reaction to proceed for 15 minutes at room temperature.
-
Prepare a reagent blank using 1.0 mL of deionized water instead of the Fe(III) solution and follow the same procedure.
-
Scan the absorbance of the sample solution from 400 nm to 800 nm against the reagent blank to determine the wavelength of maximum absorbance (λmax).
Calibration Curve for Fe(III) Determination
-
Pipette 0, 0.5, 1.0, 2.0, 3.0, 4.0, and 5.0 mL of a 10 ppm Fe(III) working standard solution into a series of 10 mL volumetric flasks. This will correspond to final concentrations of 0, 0.5, 1.0, 2.0, 3.0, 4.0, and 5.0 ppm of Fe(III).
-
To each flask, add 2.0 mL of the 0.1% this compound solution.
-
Add 2.0 mL of acetate buffer (pH 5.0) to each flask.
-
Dilute to the mark with deionized water and mix thoroughly.
-
Allow the color to develop for 15 minutes.
-
Measure the absorbance of each solution at the predetermined λmax against the reagent blank (the "0" ppm solution).
-
Plot a graph of absorbance versus the concentration of Fe(III) (in ppm).
Analysis of an Unknown Sample
-
Take a known volume of the sample solution (appropriately diluted if necessary to fall within the calibration range) in a 10 mL volumetric flask.
-
Follow steps 2-6 as described in the calibration curve procedure.
-
Determine the concentration of Fe(III) in the sample from the calibration curve.
Visualizing the Experimental Workflow
Caption: Experimental workflow for the spectrophotometric determination of Fe(III).
Performance Characteristics (Hypothetical Data)
The following table summarizes the expected performance characteristics of this proposed method, based on similar analytical techniques. These values should be experimentally verified.
| Parameter | Expected Value |
| λmax | ~550 nm |
| Linearity Range | 0.5 - 5.0 ppm |
| Molar Absorptivity | > 1.0 x 10⁴ L mol⁻¹ cm⁻¹ |
| Limit of Detection (LOD) | < 0.1 ppm |
| Limit of Quantification (LOQ) | < 0.3 ppm |
| Precision (RSD%) | < 2% |
| Reaction Time | 15 minutes |
| Optimal pH | 4.5 - 5.5 |
Potential Interferences
Other metal ions that can form colored complexes with phenolic compounds may interfere with this method. These include, but are not limited to, Cu(II), Co(II), and Ni(II). The selectivity of the method for Fe(III) should be thoroughly investigated by analyzing solutions containing potential interfering ions. The use of masking agents may be necessary in complex matrices.
Safety Precautions
This compound is a flammable solid and is harmful if swallowed, in contact with skin, or if inhaled[2]. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All work should be conducted in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.
Conclusion
The proposed method utilizing this compound as a chromogenic reagent offers a promising avenue for the simple, rapid, and sensitive spectrophotometric determination of Iron (III). The structural features of this compound are conducive to the formation of a distinctively colored chelate with Fe(III), providing a basis for a robust analytical protocol. While the performance characteristics presented here are hypothetical, they are grounded in the established chemistry of analogous systems. Researchers are encouraged to validate this method in their respective laboratories and for their specific sample matrices.
References
- A Friendly Complexing Agent for Spectrophotometric Determination of Total Iron. (2021). MDPI. [Link]
- A Simple and Validated Spectrophotometric Method for Determination of Piroxicam in Dosage Forms and Biological Fluids. (n.d.).
- Development and validation of an analytical method for the determination of 4-hexylresorcinol in food. (2015). PubMed. [Link]
- A Dinitrophenol-Based Colorimetric Chemosensor for Sequential Cu and S Detection. (2023). MDPI. [Link]
- A Semi-Micro Extraction Spectrophotometric Determination of Iron Using 4-Nitrocatechol and Xylometazoline Hydrochloride. (2025). PubMed. [Link]
- Selective spectrophotometric determination of iron in river waters using 4-(4-methyl-2-thiazolylazo)resorcinol. (n.d.). Analyst (RSC Publishing). [Link]
- Highly Sensitive Colorimetric Assay for Determining Fe3+ Based on Gold Nanoparticles Conjugated with Glycol Chitosan. (2017). NIH. [Link]
- Process for preparing this compound. (1988).
- One-step preparation of this compound
- CN101265189A - Process for preparing 4, 6-dinitroresorcinol. (2008).
- PROCESS FOR PREPARING this compound. (1988).
- A simplified resorcinol method for direct spectrophotometric determination of nitrate in seawater. (2006).
- This compound. (n.d.). PubChem. [Link]
Sources
The Untapped Potential of 4,6-Dinitroresorcinol in Spectrophotometric Analysis: A Guide to Prospective Applications
Abstract
While 4,6-Dinitroresorcinol is a well-documented intermediate in chemical synthesis, its utility as a primary reagent in spectrophotometric analysis remains largely unexplored in mainstream analytical literature. This comprehensive guide moves beyond established protocols to explore the untapped potential of this chromophoric molecule. Grounded in fundamental chemical principles and drawing parallels with analogous well-characterized nitrophenolic compounds, we present a forward-looking exploration of this compound's prospective applications in spectrophotometry. This document serves as a foundational resource for researchers, scientists, and drug development professionals, providing theoretical frameworks and detailed, albeit prospective, protocols for its use as a pH indicator, a chelating agent for metal ion determination, and a reagent for pharmaceutical analysis via charge-transfer complexation.
Introduction to this compound: A Molecule of Spectroscopic Interest
This compound (2,4-dihydroxy-1,5-dinitrobenzene), with the CAS number 616-74-0, is a yellow crystalline solid.[1] Its molecular structure, featuring a resorcinol core substituted with two electron-withdrawing nitro groups, imparts significant chromophoric properties. The presence of two acidic phenolic hydroxyl groups suggests a strong pH-dependent spectral behavior, a characteristic ripe for exploitation in analytical chemistry.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₆H₄N₂O₆ | [2] |
| Molecular Weight | 200.11 g/mol | [2] |
| Appearance | Yellow crystalline solid | [1] |
| CAS Number | 616-74-0 | [1] |
| Key Structural Features | Resorcinol backbone, two nitro groups, two phenolic hydroxyl groups | [1] |
Despite its potential, a thorough review of scientific literature reveals a significant gap in its application as a primary spectrophotometric reagent. This guide aims to bridge that gap by proposing scientifically sound, prospective applications.
Prospective Application I: this compound as a pH Indicator
The Underpinning Principle: pH-Dependent Chromism
The phenolic hydroxyl groups of this compound are acidic and will undergo deprotonation as the pH of the solution increases. This deprotonation event extends the conjugated π-system of the molecule, leading to a bathochromic shift (a shift to a longer wavelength) in its maximum absorbance (λmax). This phenomenon is well-documented for similar compounds like p-nitrophenol, which transitions from colorless in acidic solution (protonated form) to yellow in basic solution (deprotonated form).[3][4][5][6] The change in the electronic structure upon deprotonation results in a visible color change, the cornerstone of a pH indicator.
Caption: Proposed equilibrium between the protonated and deprotonated forms of this compound.
Protocol for Characterization as a pH Indicator
Objective: To determine the pKa and useful pH range of this compound as a visual and spectrophotometric pH indicator.
Materials:
-
This compound
-
Deionized water
-
Buffer solutions (pH 1 to 12)
-
UV-Vis Spectrophotometer
-
pH meter
Procedure:
-
Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in a 50:50 ethanol-water mixture.
-
Sample Preparation: For each buffer solution from pH 1 to 12, add a small, constant volume of the this compound stock solution to a cuvette and dilute with the respective buffer to a final volume of 3 mL.
-
Spectrophotometric Measurement: Record the UV-Vis spectrum of each solution from 300 nm to 600 nm.
-
Data Analysis:
-
Plot the absorbance at the λmax of the deprotonated form versus pH.
-
The pKa can be determined from the midpoint of the resulting sigmoid curve.
-
The useful pH range is typically considered to be pKa ± 1.
-
Expected Results: A clear isosbestic point should be observed in the overlay of the spectra, indicating an equilibrium between two species. A significant bathochromic shift is expected with increasing pH.
Table 2: Hypothetical Spectrophotometric Data for this compound at Various pH Values
| pH | λmax (nm) of Protonated Form | λmax (nm) of Deprotonated Form | Appearance |
| 2.0 | ~350 | - | Light Yellow |
| 7.0 | ~350 | ~430 | Yellow-Orange |
| 12.0 | - | ~430 | Deep Orange |
Prospective Application II: Determination of Metal Ions via Chelation
The Underpinning Principle: Formation of Colored Metal Complexes
The two adjacent hydroxyl groups on the resorcinol ring of this compound provide a potential bidentate chelation site for metal ions.[7][8][9] The formation of a stable chelate complex with a metal ion is expected to alter the electronic structure and, consequently, the absorption spectrum of the molecule. This change in absorbance or a shift in λmax upon complexation can be directly correlated to the concentration of the metal ion.
Caption: Conceptual diagram of metal ion chelation.
Prospective Protocol for the Spectrophotometric Determination of a Generic Divalent Metal Ion (e.g., Cu²⁺)
Objective: To develop a spectrophotometric method for the quantification of Cu²⁺ using this compound.
Materials:
-
This compound solution (1 mM in 50:50 ethanol-water)
-
Standard stock solution of Cu²⁺ (1000 ppm)
-
Buffer solution (e.g., acetate buffer, pH 5.5)
-
UV-Vis Spectrophotometer
Procedure:
-
Optimization of Reaction Conditions:
-
pH: Vary the pH of the reaction mixture to find the optimal pH for complex formation.
-
Reagent Concentration: Vary the concentration of this compound to ensure complete complexation of the metal ion.
-
Reaction Time and Temperature: Monitor the absorbance over time at different temperatures to determine the time required for complete color development and the stability of the complex.
-
-
Calibration Curve:
-
Prepare a series of standard solutions of Cu²⁺ (e.g., 0.5, 1, 2, 5, 10 ppm) in the optimal buffer.
-
To each standard, add the optimized concentration of the this compound solution.
-
Allow the reaction to proceed for the optimized time and at the optimized temperature.
-
Measure the absorbance of each solution at the λmax of the complex.
-
Plot a calibration curve of absorbance versus concentration.
-
-
Sample Analysis: Treat the unknown sample in the same manner as the standards and determine its concentration from the calibration curve.
Prospective Application III: Analysis of Pharmaceuticals via Charge-Transfer Complexation
The Underpinning Principle: Formation of Charge-Transfer Complexes
The electron-deficient aromatic ring of this compound, due to the presence of two nitro groups, makes it a potential π-electron acceptor. It can, therefore, form colored charge-transfer (CT) complexes with electron-rich donor molecules, such as certain pharmaceuticals containing amine or phenolic functional groups.[10][11] The formation of a new, often intense, absorption band in the visible region upon complexation can be used for the spectrophotometric quantification of the drug.
Caption: Workflow for pharmaceutical analysis.
Prospective Protocol for the Determination of an Amine-Containing Drug
Objective: To develop a spectrophotometric method for the quantification of a primary aromatic amine-containing drug using this compound.
Materials:
-
This compound solution (1 mg/mL in acetonitrile)
-
Standard stock solution of the drug (1 mg/mL in methanol)
-
Acetonitrile (or other suitable non-polar solvent)
-
UV-Vis Spectrophotometer
Procedure:
-
Preliminary Investigation: Mix solutions of the drug and this compound and record the UV-Vis spectrum to observe the formation of a new absorption band corresponding to the CT complex.
-
Optimization:
-
Solvent: Test different solvents to find the one that promotes the most stable and intense CT complex formation.
-
Reagent Ratio: Determine the optimal molar ratio of the drug to this compound for maximum absorbance.
-
Reaction Time: Ascertain the time required for the complex to reach maximum and stable absorbance.
-
-
Calibration Curve:
-
Prepare a series of standard drug solutions in the chosen solvent.
-
Add the optimized amount of this compound solution to each standard.
-
After the optimized reaction time, measure the absorbance at the λmax of the CT complex.
-
Construct a calibration curve of absorbance versus drug concentration.
-
-
Application to Pharmaceutical Formulations:
-
Extract the drug from the formulation using a suitable solvent.
-
Dilute the extract appropriately and analyze as with the standard solutions.
-
Conclusion and Future Outlook
While this compound has yet to be established as a routine spectrophotometric reagent, its chemical structure and properties present a compelling case for its potential in analytical chemistry. The proposed applications as a pH indicator, a chelating agent for metal ions, and a reagent for charge-transfer-based drug analysis are founded on well-established chemical principles. This application note is intended to be a catalyst for further research and development in this area. Experimental validation of these prospective methods could unlock a new, versatile, and cost-effective tool for the analytical scientist's arsenal. It is our hope that this guide will inspire researchers to explore and realize the full spectrophotometric potential of this compound.
References
- Brainly. Explain the effect of pH on p-nitrophenol (pNP) and how that affects its absorption spectra. (2023-05-30). [Link]
- ResearchGate. (A) UV-vis absorption spectra of (a) 4-nitrophenol, (b) 4-nitrophenol +.... [Link]
- ResearchGate.
- ResearchGate. UV-Vis absorption spectrum of p-nitrophenol in aqueous solution in.... [Link]
- National Center for Biotechnology Information.
- PubChem. This compound. [Link]
- PubMed.
- Wikipedia. 2,4-Dinitrophenol. [Link]
- PubChemLite. This compound (C6H4N2O6). [Link]
- MDPI.
- National Center for Biotechnology Information. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Dinitrophenols. [Link]
- PubChem. 2,4-Dinitrophenol. [Link]
- PubMed.
- MDPI.
- Google Patents. Process for preparing this compound.
- Zenodo. Charge-Transfer Complexes of 4, 6-Dihalo- 1, 3-Dinitrobenzenes with Pyrene. [Link]
- National Center for Biotechnology Information. Advances on Chelation and Chelator Metal Complexes in Medicine. (2020-04-03). [Link]
- ResearchGate. (PDF) Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. (2022-01-03). [Link]
- Interchim.
- ResearchGate. Spectroscopic Investigation of The Charge Transfer Complexes of 2.
- Semantic Scholar. Charge-transfer and Proton-transfer in the Formation of Molecular Complexes. VIII. Benzidine–2,4-Dinitrophenol Complexes. (1974-04-01). [Link]
- National Center for Biotechnology Information.
Sources
- 1. CAS 616-74-0: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C6H4N2O6 | CID 61158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. brainly.com [brainly.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. interchim.fr [interchim.fr]
- 10. Charge Transfer Complexes of 1,3,6-Trinitro-9,10-phenanthrenequinone with Polycyclic Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. zenodo.org [zenodo.org]
Application Notes and Protocols for the Investigation of 4,6-Dinitroresorcinol as a Chromogenic Sensor for Metal Ion Detection
For Researchers, Scientists, and Drug Development Professionals
Abstract
The detection of heavy metal ions is a critical endeavor in environmental monitoring, toxicology, and pharmaceutical sciences. While various sophisticated analytical techniques exist, there is a persistent need for simple, cost-effective, and rapid colorimetric sensors. This document outlines the prospective application of 4,6-dinitroresorcinol as a chromogenic chemosensor for the detection of metal ions. Although not yet established in the literature for this specific purpose, its molecular architecture—featuring two acidic hydroxyl groups for potential metal chelation and electron-withdrawing nitro groups to modulate its electronic properties—suggests a strong potential for colorimetric sensing. These application notes provide a comprehensive theoretical framework and a detailed experimental protocol to guide researchers in exploring and validating this compound as a novel metal ion sensor.
Introduction: The Rationale for this compound in Metal Ion Sensing
Heavy metal contamination poses a significant threat to environmental and human health.[1] The development of sensitive and selective chemosensors for the rapid detection of metal ions is therefore of paramount importance.[2] Colorimetric sensors, which provide a response in the form of a visible color change, are particularly attractive due to their simplicity and potential for on-site applications.[1]
This compound (DNR) is a nitro-substituted phenol characterized by a resorcinol (1,3-dihydroxybenzene) backbone with two nitro groups at the 4 and 6 positions.[3] This compound typically appears as a yellow crystalline solid and is soluble in water and various organic solvents.[4] The key features of the DNR molecule that make it a compelling candidate for a metal ion sensor are:
-
Chelating Moiety: The two hydroxyl groups on the aromatic ring provide a potential binding site for metal ions.
-
Acidity: The presence of two electron-withdrawing nitro groups increases the acidity of the hydroxyl protons, facilitating deprotonation and subsequent complexation with a metal cation.
-
Chromogenic Properties: The extended π-system of the aromatic ring, influenced by the nitro and hydroxyl groups, is responsible for its color. Chelation with a metal ion is expected to alter the electronic structure of the molecule, leading to a discernible shift in its maximum absorption wavelength (λmax) and a corresponding color change.
While the use of this compound for metal ion detection is not yet documented, its structural analog, 4-(2-pyridylazo)-resorcinol (PAR), is a well-known chelating agent and colorimetric reagent for a variety of metal ions.[5][6] This precedent further supports the investigation of DNR for similar applications.
Proposed Sensing Mechanism
The proposed mechanism for the detection of metal ions by this compound is based on a chelation-induced deprotonation and subsequent change in the intramolecular charge transfer (ICT) characteristics of the molecule. In its neutral form, DNR is a yellow compound. Upon interaction with a suitable metal ion (Mⁿ⁺), the hydroxyl groups are expected to deprotonate to form a stable chelate complex. This deprotonation would lead to the formation of a phenolate anion, which is a stronger electron-donating group than the neutral hydroxyl group. The enhanced ICT from the phenolate oxygen to the electron-withdrawing nitro groups would result in a bathochromic shift (a shift to a longer wavelength) in the UV-Vis absorption spectrum, causing a visible color change, likely to a deeper orange or red hue.
Caption: Proposed chelation of a metal ion by this compound.
Experimental Protocols: An Investigative Approach
The following protocols are designed to systematically evaluate the potential of this compound as a colorimetric sensor for heavy metal ions.
Materials and Reagents
-
This compound (CAS 616-74-0)[7]
-
Dimethyl sulfoxide (DMSO) or Ethanol, analytical grade
-
Deionized water
-
Metal salts (e.g., Pb(NO₃)₂, CuCl₂, FeCl₃, Zn(CH₃COO)₂, etc.)
-
Buffer solutions (e.g., acetate, phosphate, Tris-HCl) to span a pH range from 4 to 10.
Preparation of Stock Solutions
-
This compound (DNR) Stock Solution (1 mM): Dissolve 20.01 mg of DNR in 100 mL of DMSO or ethanol. Store in a dark, airtight container.
-
Metal Ion Stock Solutions (10 mM): Prepare individual stock solutions of various metal salts by dissolving the appropriate amount in deionized water. For example, for a 10 mM Pb(NO₃)₂ solution, dissolve 331.2 mg in 100 mL of deionized water.
Protocol 1: Preliminary Screening for Metal Ion Selectivity
This protocol aims to identify which metal ions, if any, induce a colorimetric response with DNR.
-
Label a series of microcentrifuge tubes or a 96-well plate for each metal ion to be tested (e.g., Pb²⁺, Cu²⁺, Fe³⁺, Zn²⁺, Cd²⁺, Hg²⁺, Ni²⁺, Co²⁺, Mg²⁺, Ca²⁺) and a "blank" (no metal).
-
To each tube/well, add 900 µL of a suitable buffer solution (start with a neutral pH, e.g., 10 mM HEPES, pH 7.4).
-
Add 50 µL of the 1 mM DNR stock solution to each tube/well and mix gently.
-
Add 50 µL of a 10 mM metal ion stock solution to the corresponding labeled tube/well. To the blank, add 50 µL of deionized water. The final concentration will be 50 µM DNR and 500 µM metal ion.
-
Incubate at room temperature for 10 minutes.
-
Visually inspect for any color changes against the blank.
-
For a quantitative assessment, measure the UV-Vis absorption spectrum of each solution from 300 nm to 700 nm using a spectrophotometer, with the blank solution as the reference.
-
Identify the metal ions that cause a significant shift in the absorption spectrum or a distinct color change.
Protocol 2: Characterization of the DNR-Metal Interaction
For any metal ion that showed a positive response in Protocol 1, further characterization is necessary. The following steps use a hypothetical "positive" metal ion, Mⁿ⁺.
A. Optimization of pH:
-
Prepare a series of tubes/wells with 900 µL of buffer solutions ranging from pH 4 to 10.
-
Add 50 µL of 1 mM DNR and 50 µL of 10 mM Mⁿ⁺ to each tube.
-
After a 10-minute incubation, measure the absorbance at the new λmax (identified in Protocol 1).
-
Plot the absorbance versus pH to determine the optimal pH for the sensing reaction.
B. Spectrophotometric Titration:
-
In a cuvette containing 1 mL of the optimal buffer, add 50 µL of 1 mM DNR.
-
Record the initial UV-Vis spectrum.
-
Incrementally add small aliquots (e.g., 2-10 µL) of the 10 mM Mⁿ⁺ stock solution.
-
Record the UV-Vis spectrum after each addition and mixing.
-
Monitor the change in absorbance at the λmax of the DNR-Mⁿ⁺ complex.
-
Plot the absorbance versus the molar ratio of [Mⁿ⁺]/[DNR] to determine the stoichiometry of the complex (e.g., using Job's plot method).
C. Determination of the Limit of Detection (LOD):
-
Prepare a series of solutions with a fixed concentration of DNR (e.g., 50 µM) and varying, low concentrations of Mⁿ⁺ (e.g., 0-10 µM) in the optimal buffer.
-
Measure the absorbance of each solution at the λmax of the complex.
-
Plot the absorbance versus the concentration of Mⁿ⁺. The resulting calibration curve should be linear in the low concentration range.
-
Calculate the LOD using the formula: LOD = 3σ/S, where σ is the standard deviation of the blank measurements and S is the slope of the calibration curve.
Experimental Workflow Diagram
Caption: Workflow for investigating DNR as a metal ion sensor.
Data Interpretation and Expected Outcomes
| Parameter | Expected Outcome | Interpretation |
| Selectivity | A significant colorimetric/spectroscopic change with one or a small group of metal ions. | Indicates the potential for selective detection of the target analyte(s). |
| pH Optimum | A specific pH range where the absorbance change is maximal. | Defines the required conditions for the assay and provides insight into the deprotonation mechanism. |
| Stoichiometry | A clear stoichiometric ratio (e.g., 1:1 or 1:2 DNR:Metal). | Elucidates the binding mode of the complex. |
| LOD | A low micromolar or nanomolar LOD. | Demonstrates the sensitivity of DNR as a sensor for the target metal ion. |
Conclusion
While the application of this compound for metal ion detection remains to be experimentally validated, its chemical structure presents a compelling case for its investigation as a colorimetric chemosensor. The protocols detailed herein provide a systematic and logical framework for researchers to explore this potential. A successful outcome would introduce a new, simple, and cost-effective reagent for the detection of heavy metal ions, with wide-ranging applications in environmental and biomedical sciences.
References
- A Dinitrophenol-Based Colorimetric Chemosensor for Sequential Cu 2+ and S 2− Detection. (2023). Molecules, 28(4), 1835.
- This compound. PubChem. (n.d.).
- Colorimetric Sensor for Heavy Metal Ions Detection: A Short Review. (2024). Evergreen, 11(4), 3127-3142.
- This compound. NIST WebBook. (n.d.).
- Identification of Several Toxic Metal Ions Using a Colorimetric Sensor Array. (2018). In Methods in Molecular Biology (pp. 213-222). Humana Press.
- Detection of Selected Heavy Metal Ions Using Organic Chromofluorescent Chemosensors. (2025). Molecules, 30(1450).
- Electrochemical and Colorimetric Nanosensors for Detection of Heavy Metal Ions: A Review. (2024). Biosensors, 14(5), 241.
- An inorganic-organic hybrid optical sensor for heavy metal ion detection based on immobilizing 4-(2-pyridylazo)-resorcinol on functionalized HMS. (2012). Journal of Hazardous Materials, 201-202, 155-161.
- UV-Vis Spectrophotometric Determination of Selected Heavy Metals (Pb, Cr, Cd and As) in Environmental, Water and Biological Samples with Synthesized Glutaraldehyde Phenyl Hydrazone as the Chromogenic Reagent. (2021). International Journal of Advanced Research in Science, Engineering and Technology, 8(7).
- A Review on Spectrophotometric Determination of Heavy Metals with emphasis on Cadmium and Nickel Determination. (2015). International Journal of Advanced Engineering Research and Studies.
- Crystal structure of this compound, C6H4N2O6. (2015). Zeitschrift für Kristallographie - New Crystal Structures, 230(4), 311-312.
- Simultaneous spectrophotometric determination of metal ions with 4-(pyridyl-2-azo)resorcinol (PAR). (1990). Analytica Chimica Acta, 234, 169-175.
- Spectrophotometric Analysis of Heavy Metals. Scribd. (n.d.).
- UV-Vis Spectrophotometric Determination of Selected Heavy Metals (Pb, Cr, Cd and As) in Environmental, Water and Biological Samples with Synthesized Glutaraldehyde Phenyl Hydrazone as the Chromogenic Reagent. (2021). ResearchGate.
- PROCESS FOR PREPARING this compound. (1988).
- Process for preparing this compound. (1988). Google Patents.
- Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media. (2020). Sensors, 20(10), 2749.
- Advances in Portable Heavy Metal Ion Sensors. (2023). Biosensors, 13(5), 513.
- Magneto-Fluorescent Hybrid Sensor CaCO3-Fe3O4-AgInS2/ZnS for the Detection of Heavy Metal Ions in Aqueous Media. (2023). Chemosensors, 11(10), 510.
Sources
- 1. tj.kyushu-u.ac.jp [tj.kyushu-u.ac.jp]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. CAS 616-74-0: this compound | CymitQuimica [cymitquimica.com]
- 4. This compound | 616-74-0 [chemicalbook.com]
- 5. An inorganic-organic hybrid optical sensor for heavy metal ion detection based on immobilizing 4-(2-pyridylazo)-resorcinol on functionalized HMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound [webbook.nist.gov]
Application Note & Protocol: A Proposed Method for the Use of 4,6-Dinitroresorcinol as a Chromogenic Substrate in Nitroreductase Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document proposes a novel application for 4,6-Dinitroresorcinol as a chromogenic substrate for the kinetic analysis of nitroreductase enzymes. While this compound is a well-characterized organic compound, its use in enzyme assays is not yet established. This application note provides a theoretical framework and a detailed, practical protocol for its use in a continuous spectrophotometric assay. The proposed method is based on the enzymatic reduction of the nitro groups on the resorcinol ring, which is hypothesized to cause a significant and measurable change in the visible spectrum, allowing for real-time monitoring of enzyme activity. This protocol is intended to serve as a foundational method for researchers to adapt and optimize for their specific nitroreductase of interest.
Introduction: The Rationale for a New Nitroreductase Substrate
Nitroreductases are a diverse family of enzymes that catalyze the reduction of nitroaromatic compounds to their corresponding amino derivatives, often using flavin cofactors and NAD(P)H as an electron donor.[1] These enzymes are of significant interest in several fields, including bioremediation, diagnostics, and notably in cancer therapy through Gene-Directed Enzyme Prodrug Therapy (GDEPT). In GDEPT, a nitroreductase gene is delivered to tumor cells, which then selectively activate a non-toxic prodrug containing a nitro group into a potent cytotoxic agent.
The development and characterization of novel nitroreductases with improved kinetics and substrate specificity is an active area of research. This necessitates a diverse toolkit of substrates for enzyme screening and characterization. An ideal substrate for high-throughput screening and kinetic analysis should be soluble, stable, and produce a distinct, easily measurable signal upon enzymatic conversion.[2][3][4]
This compound, a dinitro-substituted phenol, possesses chemical features that make it a promising candidate as a chromogenic substrate for nitroreductases.[5] The two electron-withdrawing nitro groups on the aromatic ring are susceptible to enzymatic reduction. It is well-documented that the reduction of dinitrophenols, such as 2,4-Dinitrophenol, by nitroreductases leads to the formation of aminonitrophenols and ultimately diaminophenols.[6][7][8] This chemical transformation is accompanied by a significant shift in the compound's electronic structure, which is expected to result in a change in its light-absorbing properties. Specifically, the reduction of the yellow-colored this compound is predicted to lead to a decrease in absorbance at its characteristic wavelength and/or the appearance of a new absorbance peak corresponding to the amino-substituted product.[9]
This application note outlines a proposed protocol for utilizing this compound in a continuous spectrophotometric assay to measure nitroreductase activity.
Principle of the Assay
The proposed assay is based on the direct measurement of the change in absorbance resulting from the nitroreductase-catalyzed reduction of this compound. The enzyme utilizes NADH or NADPH as a source of reducing equivalents to convert the nitro groups of this compound to amino groups.
The reaction is proposed to proceed as follows:
This compound + 2 NAD(P)H + 2 H⁺ -- (Nitroreductase) --> 4-Amino-6-nitroresorcinol + 2 NAD(P)⁺ + H₂O
Further reduction to 4,6-Diaminoresorcinol may also occur.
The conversion of the dinitro-substituted aromatic ring to an amino-nitro or diamino-substituted ring is expected to cause a significant change in the chromophore, leading to a measurable change in absorbance in the visible range. This change in absorbance over time is directly proportional to the rate of the enzymatic reaction under conditions of substrate and cofactor saturation.
Alternatively, the assay can be monitored by tracking the consumption of the cofactor NADH or NADPH by measuring the decrease in absorbance at 340 nm.[10]
Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₆H₄N₂O₆ | [5][11] |
| Molecular Weight | 200.11 g/mol | [11][12] |
| Appearance | Yellow crystalline solid | [5] |
| Solubility | Soluble in water and alcohol | [13] |
| CAS Number | 616-74-0 | [5][11] |
Safety Precautions
This compound is a hazardous substance and must be handled with extreme care.
-
Flammable Solid: Keep away from heat, sparks, open flames, and hot surfaces.[6][14] Use explosion-proof equipment.[6][14]
-
Harmful if Swallowed, in Contact with Skin, or if Inhaled: Avoid breathing dust, fume, gas, mist, vapors, or spray.[6][14] Wash skin thoroughly after handling.[6][14] Do not eat, drink, or smoke when using this product.[6][14] Use only outdoors or in a well-ventilated area.[6][14]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[15]
-
First Aid:
-
Inhalation: Remove person to fresh air and keep comfortable for breathing.[15]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water.[15]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
-
Ingestion: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[15]
-
-
Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.
Materials and Reagents
-
This compound (ensure purity is appropriate for enzymatic assays)
-
Nitroreductase enzyme of interest
-
NADH (β-Nicotinamide adenine dinucleotide, reduced form) or NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)
-
Potassium phosphate buffer (50 mM, pH 7.0, or other buffer suitable for the enzyme)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
UV-Vis spectrophotometer (plate reader or cuvette-based)
-
96-well UV-transparent microplates or quartz cuvettes
-
Standard laboratory equipment (pipettes, tubes, etc.)
Experimental Workflow
Caption: Michaelis-Menten plot for determining enzyme kinetic parameters.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or low enzyme activity | Inactive enzyme | Use a fresh enzyme preparation; ensure proper storage. |
| Suboptimal assay conditions | Optimize pH, temperature, and buffer components. | |
| Inhibitors present | Check for contaminants in reagents. | |
| Non-linear reaction rate | Substrate depletion | Use a lower enzyme concentration or a higher substrate concentration. |
| Enzyme instability | Perform the assay over a shorter time course; add stabilizing agents (e.g., BSA). | |
| Product inhibition | Analyze data from the very initial phase of the reaction. | |
| High background signal | Non-enzymatic reduction of the substrate | Run a no-enzyme control and subtract the background rate. |
| Contaminated reagents | Use high-purity reagents. |
Conclusion
The protocol described in this application note provides a framework for the development of a novel chromogenic assay for nitroreductase enzymes using this compound. This proposed method offers the potential for a simple, continuous, and cost-effective way to measure nitroreductase activity, which would be valuable for enzyme characterization, inhibitor screening, and the development of enzyme-based therapeutics. As this is a proposed application, researchers are encouraged to optimize the assay conditions for their specific enzyme and experimental setup.
References
- PubChem. (n.d.). This compound.
- Parker, V. H. (1952). Enzymic reduction of 2:4-dinitrophenol by rat-tissue homogenates. Biochemical Journal, 51(3), 363–370.
- NIST. (n.d.). This compound. In NIST Chemistry WebBook.
- Ghosh, S., et al. (2018). Reduction of 2,4-Dinitrophenol to 2,4-Diaminophenol Using AuNPs and AgNPs as Catalyst. Journal of Nanomaterials, 2018, 1-9.
- Kim, S., et al. (2021). Ratiometric Fluorescence Assay for Nitroreductase Activity: Locked-Flavylium Fluorophore as a NTR-Sensitive Molecular Probe. Molecules, 26(4), 1109.
- ATSDR. (1995). Toxicological Profile for Dinitrophenols.
- Reymond, J.-L. (2004). Spectrophotometric Enzyme Assays for High-Throughput Screening. Food Technology and Biotechnology, 42(4), 265-269.
- DC Fine Chemicals. (2023). Chromogenic Substrates Overview.
- NCBI Bookshelf. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes.
- ResearchGate. (n.d.). Enzymatic assay for nitroreductase.
- Wikipedia. (n.d.). 2,4-Dinitrophenol.
- Reddit. (2016). How does the body remove 2,4-dinitrophenol?
- Lenke, H., & Knackmuss, H. J. (1996). Initial hydrogenation and extensive reduction of substituted 2,4-dinitrophenols. Applied and Environmental Microbiology, 62(3), 784-790.
Sources
- 1. Ratiometric Fluorescence Assay for Nitroreductase Activity: Locked-Flavylium Fluorophore as a NTR-Sensitive Molecular Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. goldbio.com [goldbio.com]
- 3. scbt.com [scbt.com]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. Enzymic reduction of 2:4-dinitrophenol by rat-tissue homogenates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. content.abcam.com [content.abcam.com]
- 11. 2,4-Dinitrophenol - Wikipedia [en.wikipedia.org]
- 12. ACTIONS AND USES OF DINITROPHENOL: PROMISING METABOLIC APPLICATIONS | Semantic Scholar [semanticscholar.org]
- 13. 2,4-Dinitrophenol | C6H4N2O5 | CID 1493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Nitrate Reductase - Assay | Worthington Biochemical [worthington-biochem.com]
- 15. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Use of 4,6-Dinitroresorcinol as a Versatile Intermediate in Organic Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
4,6-Dinitroresorcinol, a dinitrated derivative of 1,3-dihydroxybenzene, is a pivotal intermediate in advanced organic synthesis. While its direct applications are limited, its true value lies in its function as a precursor to a range of high-value molecules, including diamines for high-performance polymers and functionalized azo dyes. The strategic placement of its nitro and hydroxyl groups allows for a rich and controllable reaction chemistry. This document provides an in-depth guide to the synthesis of this compound, its critical role as a synthetic intermediate, and detailed protocols for its subsequent transformations. We will explore the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established chemical principles.
Compound Profile and Safety Imperatives
This compound (IUPAC Name: 4,6-dinitrobenzene-1,3-diol) is a yellow crystalline solid.[1][2] Its molecular structure, featuring two electron-withdrawing nitro groups on a resorcinol core, dictates its reactivity and applications.
Chemical & Physical Properties:
-
Molecular Formula: C₆H₄N₂O₆[3]
-
Molecular Weight: 200.11 g/mol [3]
-
Melting Point: 215°C[2]
-
Solubility: Soluble in dimethylformamide; slightly soluble in water and alcohol.[1][2]
!!! CRITICAL SAFETY WARNING !!!
This compound is a hazardous substance and must be handled with extreme caution. It is classified as a flammable solid and poses a significant explosion hazard when dry or exposed to heat, mechanical shock, or friction.[3][4] It is also harmful if swallowed, inhaled, or absorbed through the skin.[3][5][6]
| Hazard Class | GHS Classification | Precautionary Measures |
| Flammability | Flammable Solid, Category 1 (H228)[3][6] | Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof equipment.[5][6] |
| Toxicity | Acute Toxicity, Category 4 (Oral, Dermal, Inhalation) (H302, H312, H332)[3] | Avoid breathing dust. Use only in a well-ventilated area. Do not eat, drink, or smoke when using.[5][7] |
| Explosive Risk | May explode in a fire.[5] Heavy metal salts are forbidden explosives.[3] | Handle with non-sparking tools. Avoid dust formation. Store wetted with ~20% water.[5][6] |
| Personal Protection | Wear protective gloves, clothing, eye, and face protection.[7] | Use a full-face respirator if exposure limits are exceeded. Wear fire/flame-resistant and impervious clothing.[7] |
Always consult the full Safety Data Sheet (SDS) before handling.[4][5][6] All manipulations should be performed in a certified chemical fume hood with appropriate engineering controls.
Synthesis of this compound: A Controlled Approach
The direct nitration of resorcinol is a challenging reaction, often yielding a mixture of isomers, primarily the 2,4-dinitro and the desired 4,6-dinitro products, along with the highly explosive and undesirable by-product 2,4,6-trinitroresorcinol (Styphnic Acid).[8][9] The key to a successful synthesis lies in controlling the reaction conditions to favor the formation of the 4,6-isomer.
Causality of Control: The hydroxyl groups of resorcinol are strongly activating ortho-para directors. Direct, aggressive nitration can easily lead to trinitration. Selective synthesis of the 4,6-isomer often requires strategies to mitigate the formation of nitrosonium ions (NO⁺), which can catalyze side reactions, and to control the temperature of this highly exothermic reaction.[8][9]
Workflow for Selective Synthesis of this compound
Caption: Controlled synthesis of this compound.
Protocol 1: Selective Synthesis of this compound
This protocol is a synthesis based on methods designed to maximize the yield of the 4,6-isomer while minimizing hazardous by-products.[8][9][10] Using a protected resorcinol, such as resorcinol diacetate, can further improve selectivity.
Materials and Reagents:
-
Resorcinol diacetate (1.0 eq)
-
70% Nitric Acid (HNO₃)
-
90% White Fuming Nitric Acid (WFNA)
-
Urea (catalytic amount)
-
Ice
-
Ethyl Acetate (for recrystallization)
Equipment:
-
Three-necked round-bottom flask with magnetic stirrer
-
Dropping funnel
-
Thermometer
-
Ice-salt bath
-
Büchner funnel and filtration apparatus
Procedure:
-
Preparation of Nitrating Solution: In the fume hood, cool 1000 mL of 70% nitric acid to 0°C in an ice-salt bath. Add 8.0 g of urea to act as a nitrosonium ion control agent.[9] Stir until dissolved.
-
Substrate Addition: Slowly add 19.4 g (0.1 mol) of resorcinol diacetate to the cold nitric acid solution over 30 minutes, ensuring the temperature does not rise above 5°C.[9] Rapid stirring is essential.
-
Reaction: After the addition is complete, continue stirring the mixture at 0°C for one hour.
-
Increasing Nitric Acid Concentration: Slowly add 300 mL of 90% WFNA to the reaction mixture, maintaining the temperature at 0°C.[9] Stir for an additional hour.
-
Quenching and Isolation: Carefully pour the reaction mixture onto a large volume of crushed ice with stirring. A yellow precipitate of this compound will form.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water until the filtrate is neutral.
-
Purification: Recrystallize the crude product from ethyl acetate to yield pure this compound.[9] Typical yields for this controlled method are reported to be in the range of 65-85%.[8]
Core Applications in Organic Synthesis
The synthetic utility of this compound stems from the reactivity of its nitro groups, which can be readily reduced to amino groups. This transformation opens the door to a wide range of subsequent reactions.
A. Precursor to 4,6-Diaminoresorcinol for High-Performance Polymers
One of the most significant applications of this compound is its use as a precursor to 4,6-diaminoresorcinol. This diamine is a key monomer in the synthesis of polybenzoxazoles (PBOs), a class of high-performance polymers known for their exceptional thermal stability and mechanical strength.[11]
Transformation to 4,6-Diaminoresorcinol
Caption: Reduction of this compound.
Protocol 2: Reduction to 4,6-Diaminoresorcinol
This protocol describes the catalytic hydrogenation of this compound. This method is generally clean and high-yielding.
Materials and Reagents:
-
This compound (1.0 eq)
-
Methanol (solvent)
-
5% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol%)
-
Hydrogen (H₂) gas
Equipment:
-
Autoclave or Parr hydrogenator
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Setup: In a suitable autoclave, place a solution of this compound (e.g., 20.0 g, 0.1 mol) in methanol (200 mL).
-
Catalyst Addition: Carefully add the 5% Pd/C catalyst (e.g., 0.5 g) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the autoclave and purge it several times with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 0.78 MPa) and heat to the reaction temperature (e.g., 60°C).[12]
-
Monitoring: Monitor the reaction by observing the uptake of hydrogen. The reaction is typically complete when hydrogen consumption ceases.
-
Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with additional methanol.
-
Isolation: The resulting filtrate contains the 4,6-diaminoresorcinol. The product can be isolated by removing the solvent under reduced pressure. The diamine is sensitive to oxidation and should be handled under an inert atmosphere.
B. Intermediate for Azo Dyes
Azo dyes are a large class of colored organic compounds characterized by the presence of an azo group (-N=N-). They are synthesized via a two-step process: diazotization of a primary aromatic amine followed by coupling with an electron-rich nucleophile.[13] By reducing one or both nitro groups of this compound, it can be converted into an amine component for diazotization or a coupling component.
For example, partial reduction can yield 4-amino-6-nitroresorcinol, which can then be diazotized and coupled with another aromatic compound to produce a functionalized azo dye.
General Pathway to Azo Dye Synthesis
Caption: Azo dye synthesis from this compound.
Protocol 3: Synthesis of a Representative Azo Dye
This protocol outlines the general steps for synthesizing an azo dye, starting with the partial reduction of this compound. Selective reduction can be challenging and often requires specific reagents like sodium sulfide.[14]
Materials and Reagents:
-
This compound (1.0 eq)
-
Sodium sulfide (Na₂S) or Ammonium chloride/Sodium sulfide[14]
-
Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
2-Naphthol (coupling partner)
-
Sodium Hydroxide (NaOH)
Procedure:
-
Selective Reduction: Perform a selective reduction of one nitro group of this compound to form 4-amino-6-nitroresorcinol. This can be achieved using controlled amounts of a reducing agent like sodium sulfide in an aqueous solution.[14] Isolate and purify the amino-nitro intermediate.
-
Diazotization: Dissolve the isolated 4-amino-6-nitroresorcinol in dilute hydrochloric acid and cool the solution to 0-5°C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0 eq). Maintain the temperature below 5°C. Stir for 15-20 minutes to ensure complete formation of the diazonium salt.
-
Preparation of Coupling Solution: In a separate beaker, dissolve 2-naphthol (1.0 eq) in an aqueous solution of sodium hydroxide and cool to 0-5°C.
-
Azo Coupling: Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring. A deeply colored azo dye should precipitate immediately.
-
Isolation: Continue stirring in the ice bath for 30 minutes. Collect the dye by vacuum filtration, wash with cold water, and dry.
Conclusion
This compound is a high-utility intermediate whose hazardous nature is balanced by its synthetic versatility. Its primary role as a precursor to 4,6-diaminoresorcinol places it at the beginning of the value chain for advanced materials like PBO polymers. Furthermore, its conversion into amino derivatives provides a platform for the synthesis of a wide array of functional molecules, including specialized azo dyes. The successful and safe use of this intermediate hinges on a thorough understanding of its reactivity and the implementation of controlled, well-designed synthetic protocols as outlined in this guide.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound. [Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 61158, this compound. [Link]
- Lysenko, Z. (1994).
- Wolfe, J. F. (1988). WO1988005038A1: Process for preparing this compound.
- Wolfe, J. F. (1988). EP 0296221 B1: PROCESS FOR PREPARING this compound.
- Nagaraja, D., et al. (n.d.). Synthesis Of Some Novel Azo Dyes And Their Dyeing, Redox And Antifungal Properties. Rasayan J. Chem. [Link]
- Wolfe, J. F. (1988). WO/1988/005038 PROCESS FOR PREPARING this compound. WIPO. [Link]
- Gung, B.W., & Taylor, R.T. (2004). The Synthesis of Azo Dyes. J. Chem. Ed., 81, 1630. [Link]
- CN101265189A. (2008). Process for preparing 4, 6-dinitroresorcinol.
- Gomaa, A. M., et al. (2022). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. RSC Advances. [Link]
- Nguyen, H. V., et al. (2021). Degradation of 2,4,6-Trinitroresorcinol in Aqueous Solution by Cold Plasma Technology. Polish Journal of Environmental Studies. [Link]
- Satsu, T., et al. (2000). EP1048644B1: Process for the preparation of 4,6-diaminoresorcin.
- Al-Amiery, A. A., et al. (2021). New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation. Egyptian Journal of Chemistry. [Link]
- Al-Adilee, K. J. M. (2022). An Overview of Preparation for Different Azo Compounds. Al-Nahrain Journal of Science. [Link]
- CN101462963A. (2009). Preparation of 2,4,6-trinitroresorcinol.
- Hartman, W. W., & Silloway, H. L. (1945). 2-amino-4-nitrophenol. Organic Syntheses, 25, 5. [Link]
Sources
- 1. This compound | 616-74-0 [chemicalbook.com]
- 2. 616-74-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. This compound | C6H4N2O6 | CID 61158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. WO1988005038A1 - Process for preparing this compound - Google Patents [patents.google.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 11. US5371303A - One-step preparation of this compound from resorcinol - Google Patents [patents.google.com]
- 12. EP1048644B1 - Process for the preparation of 4,6-diaminoresorcin - Google Patents [patents.google.com]
- 13. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Organic Syntheses Procedure [orgsyn.org]
Application Notes & Protocols: 4,6-Dinitroresorcinol as a Novel Corrosion Inhibitor for Steel
Abstract: This document provides a comprehensive technical guide for researchers and scientists on the evaluation of 4,6-Dinitroresorcinol as a potential corrosion inhibitor for steel in acidic environments. While direct experimental studies on this specific application are not extensively documented, this guide synthesizes established methodologies for corrosion inhibitor analysis to propose a robust framework for its investigation. The protocols detailed herein cover electrochemical evaluation, surface morphology characterization, and theoretical analysis to elucidate the prospective inhibition mechanism.
Introduction: The Challenge of Steel Corrosion and the Potential of Aromatic Nitro Compounds
Corrosion of steel and its alloys is a pervasive issue across numerous industries, leading to significant economic losses and safety concerns. The use of organic corrosion inhibitors is a primary strategy to mitigate this degradation.[1][2] These inhibitors function by adsorbing onto the metal surface, forming a protective barrier that impedes the anodic and cathodic reactions of the corrosion process.[1][2]
Compounds containing heteroatoms such as nitrogen and oxygen, particularly those with aromatic rings, are known to be effective corrosion inhibitors.[1] The lone pair electrons on these heteroatoms and the π-electrons of the aromatic ring facilitate adsorption onto the d-orbitals of iron. This compound (Figure 1), a derivative of resorcinol, possesses several structural features that suggest its potential as a corrosion inhibitor: two hydroxyl (-OH) groups and two nitro (-NO₂) groups attached to a benzene ring. These functional groups provide multiple active centers for adsorption onto a steel surface. While various resorcinol derivatives have been explored as corrosion inhibitors, this guide provides a structured approach to specifically evaluate the efficacy of this compound.
Figure 1. Chemical structure of this compound.
Synthesis and Properties of this compound
This compound (CAS 616-74-0) is a yellow crystalline solid.[3] Various synthesis methods have been reported, often involving the direct nitration of resorcinol using concentrated nitric acid, sometimes in the presence of sulfuric acid.[4][5][6] Controlling the reaction conditions, such as temperature and the concentration of nitric acid, is crucial to selectively produce the 4,6-dinitro isomer and minimize the formation of byproducts like styphnic acid.[4][6]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 616-74-0[3][7] |
| Molecular Formula | C₆H₄N₂O₆[3][8] |
| Molecular Weight | 216.11 g/mol |
| Appearance | Light orange to yellow to green powder/crystal[9] |
| Melting Point | 215.0 to 218.0 °C[9] |
Proposed Experimental Evaluation of Corrosion Inhibition
This section outlines a series of protocols to systematically evaluate the corrosion inhibition performance of this compound on steel. A typical corrosive medium for such studies is 1 M HCl or 0.5 M H₂SO₄.
Materials and Preparation
-
Working Electrode: Mild steel coupons with a composition such as (in wt%): 0.21 C, 0.38 Si, 0.05 Mn, 0.05 S, 0.01 Al, and the remainder Fe. The coupons should be abraded with a series of silicon carbide papers (from 180 to 1200 grit), rinsed with distilled water and acetone, and dried.
-
Corrosive Medium: 1 M Hydrochloric Acid (HCl), prepared by diluting analytical grade HCl with distilled water.
-
Inhibitor Solutions: A stock solution of this compound is prepared in the corrosive medium. A range of concentrations (e.g., 50, 100, 200, 500 ppm) should be prepared by serial dilution.
Electrochemical Measurements
Electrochemical tests should be performed using a standard three-electrode cell configuration with a potentiostat. The mild steel coupon serves as the working electrode, a platinum wire or graphite rod as the counter electrode, and a Saturated Calomel Electrode (SCE) or Ag/AgCl electrode as the reference electrode.[10][11]
This technique provides information on the corrosion current (i_corr), corrosion potential (E_corr), and the anodic and cathodic kinetics.[5][12]
Protocol:
-
Immerse the three-electrode setup in the test solution (with and without the inhibitor) and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).
-
Perform the potentiodynamic scan by sweeping the potential from approximately -250 mV to +250 mV versus the OCP at a slow scan rate, such as 1 mV/s.[13]
-
Plot the resulting current density (log i) versus the electrode potential (E).
-
Determine the corrosion current density (i_corr) by extrapolating the linear Tafel segments of the anodic and cathodic curves back to the corrosion potential (E_corr).[5]
-
Calculate the inhibition efficiency (IE%) using the following equation:
IE% = [(i_corr(blank) - i_corr(inh)) / i_corr(blank)] x 100
where i_corr(blank) and i_corr(inh) are the corrosion current densities in the absence and presence of the inhibitor, respectively.
EIS is a non-destructive technique that provides insights into the properties of the inhibitor film and the charge transfer processes at the metal-solution interface.[14][15][16]
Protocol:
-
After OCP stabilization, apply a small amplitude sinusoidal AC voltage (e.g., 10 mV) at the OCP over a frequency range, typically from 100 kHz down to 10 mHz.[16]
-
Record the impedance data and present it as Nyquist and Bode plots.
-
The Nyquist plot for an effective inhibitor will typically show a larger semicircular loop compared to the blank solution, indicating an increase in the charge transfer resistance (R_ct).[17]
-
Fit the impedance data to an appropriate equivalent electrical circuit (EEC) to quantify parameters like R_ct and the double-layer capacitance (C_dl).
-
Calculate the inhibition efficiency (IE%) from the R_ct values:
IE% = [(R_ct(inh) - R_ct(blank)) / R_ct(inh)] x 100
where R_ct(inh) and R_ct(blank) are the charge transfer resistances with and without the inhibitor, respectively.
Surface Analysis
Surface analysis techniques are crucial for visualizing the protective effect of the inhibitor film.[4][18]
SEM provides high-resolution images of the steel surface morphology.[4][19][20]
Protocol:
-
Immerse steel coupons in the corrosive solution with and without the optimal concentration of this compound for a specified period (e.g., 6 hours).[13]
-
After immersion, carefully remove the coupons, rinse gently with distilled water, dry them, and store them in a desiccator.
-
Examine the surface of the coupons using an SEM. The surface of the steel in the uninhibited solution is expected to show significant damage and pitting, while the surface protected by the inhibitor should appear much smoother.[19][20]
XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of the adsorbed inhibitor film.[18][21][22]
Protocol:
-
Prepare inhibited steel samples as described for SEM analysis.
-
To minimize post-immersion oxidation, transfer the samples to the XPS vacuum chamber under an inert atmosphere (e.g., N₂ or Ar).[22]
-
Acquire a survey spectrum to identify all the elements present on the surface.
-
Perform high-resolution scans for key elements such as Fe 2p, O 1s, N 1s, and C 1s.
-
The presence of N 1s peaks would confirm the adsorption of the nitro-containing inhibitor. Deconvolution of the Fe 2p and O 1s spectra can provide information on the nature of the iron oxides and the interaction with the inhibitor molecules.[18][22]
Proposed Corrosion Inhibition Mechanism
The inhibition action of this compound on steel in an acidic medium is proposed to occur through the adsorption of its molecules onto the metal surface. This adsorption can be described by the following processes:
-
Protonation: In an acidic solution, the nitrogen and oxygen atoms in this compound can become protonated.
-
Adsorption:
-
Physisorption: The protonated inhibitor molecules can be electrostatically attracted to the negatively charged steel surface (due to the adsorption of Cl⁻ ions).
-
Chemisorption: The lone pair electrons of the oxygen atoms in the hydroxyl groups and the nitro groups, along with the π-electrons of the benzene ring, can be shared with the vacant d-orbitals of the iron atoms, leading to the formation of coordinate covalent bonds.[1]
-
-
Protective Film Formation: The adsorbed molecules form a protective layer that isolates the steel surface from the corrosive environment, thereby inhibiting both the anodic dissolution of iron and the cathodic hydrogen evolution reaction.
This proposed mechanism can be further investigated and supported by quantum chemical calculations.
Quantum Chemical Calculations (DFT)
Density Functional Theory (DFT) is a powerful computational tool used to correlate the molecular structure of an inhibitor with its inhibition efficiency.[13] Key quantum chemical parameters to be calculated include:
-
E_HOMO (Energy of the Highest Occupied Molecular Orbital): Higher E_HOMO values indicate a greater tendency to donate electrons to the metal surface.
-
E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): Lower E_LUMO values suggest a higher ability to accept electrons from the metal.
-
ΔE (Energy Gap = E_LUMO - E_HOMO): A smaller energy gap implies higher reactivity and potentially better inhibition efficiency.
-
Dipole Moment (μ): A higher dipole moment may lead to stronger electrostatic interactions with the metal surface.
Visualizations
Experimental Workflow
Caption: Workflow for evaluating this compound as a corrosion inhibitor.
Proposed Inhibition Mechanism Diagram
Caption: Proposed mechanism of corrosion inhibition by this compound.
Conclusion
This compound presents a promising molecular architecture for the effective inhibition of steel corrosion in acidic media. The protocols outlined in this guide provide a comprehensive framework for its systematic evaluation. Through a combination of electrochemical techniques, advanced surface analysis, and theoretical calculations, researchers can thoroughly characterize its inhibition efficiency and elucidate the underlying protective mechanisms. This structured approach will enable a definitive assessment of this compound's viability as a novel corrosion inhibitor.
References
- Influence of Rust Inhibitors on the Microstructure of a Steel Passive Film in Chloride Concrete. (2022). MDPI. [Link]
- SEM images for the carbon steel surface: (a) polished sample, (b) after immersion in 1 M HCl and (c) after immersion in 1 M HCl in the presence of 50 ppm of acid red GRE (183) inhibitor at 30 °C. (n.d.).
- XPS spectrum of the surface film formed in presence of the inhibitor formulation, BPMG (20 ppm) + Zn 2+ (30 ppm) + tungstate (200 ppm). (n.d.).
- An XPS study of the adsorption of organic inhibitors on mild steel surfaces. (2007).
- Determining the Chemical Composition of Corrosion Inhibitor/Metal Interfaces with XPS: Minimizing Post Immersion Oxidation. (2017).
- SEM images of the steel surface (a) before corrosion, (b) after immersion in 1.0 M HCl, (c) after immersion in 2.0 Â 10 À4 M 1, and (d) after immersion in 2.0 Â 10 À4 M 2 at 90 C for 4 h. (n.d.).
- SEM image of mild steel in the presence of the corrosion inhibitor after immersion in 1 M HCl solution. (n.d.).
- Potentiodynamic polarization methods. (n.d.). Corrosion Doctors. [Link]
- Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. (2022).
- Developing Corrosion Inhibitors – Using SEM to Investig
- Potentiodynamic Corrosion Testing. (2018).
- DFT and Electrochemical Investigations on the Corrosion Inhibition of Mild Steel by Novel Schiff's Base Derivatives in 1 M HCl. (2022). An-Najah Staff. [Link]
- Using Electrochemical Impedance Spectroscopy (EIS) Method for a Better Understanding of the Corrosion System. (2020). Zerust Excor. [Link]
- Biomass-Based Carbon Dots: Effective Corrosion Inhibitors. (2024). AZoM. [Link]
- Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS). (n.d.). VLCI. [Link]
- The Use of Cyclic Polarization Method for Corrosion Resistance Evaluation of Austenitic Stainless Steel 304L and 316L in Aqueous. (2017). ijmerr. [Link]
- (i) Potentiodynamic polarization curve for the corrosion inhibition of mild steel in 2.0 M HCl solution in the presence and absence of A1 inhibitor. (ii) Potentiodynamic polarization curve for the corrosion inhibition of mild steel in 2.0 M HCl solution in the presence and absence of A2 inhibitor. (n.d.).
- Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements. (n.d.). ASTM. [Link]
- PDINN as an Efficient and Environmentally Friendly Corrosion Inhibitor for Mild Steel in HCl: A Comprehensive Investig
- Impedance Spectroscopy Studies on Corrosion Inhibition Behavior of Synthesized N,N'-bis(2,4-dihydroxyhydroxybenzaldehyde)- 1,3-Propandiimine for API-5L-X65 Steel in HCl Solution. (2014).
- Electrochemical Impedance Spectroscopy (EIS): A Review Study of Basic Aspects of the Corrosion Mechanism Applied to Steels. (2021).
- Corrosion inhibition of N80 steel in hydrochloric acid by phenol derivatives. (2007).
- Versatility of DABCO as a Reagent in Organic Synthesis: A Review. (2024).
- One-step preparation of this compound from resorcinol. (1994). U.S.
- Unraveling the corrosion inhibition behavior of prinivil drug on mild steel in 1M HCl corrosive solution: insights from density functional theory, molecular dynamics, and experimental approaches. (2024). Frontiers in Chemistry. [Link]
- Natural Polyphenols and the Corrosion Protection of Steel: Recent Advances and Future Perspectives for Green and Promising Str
- Corrosion Inhibition Properties of Corrosion Inhibitors to under-Deposit Corrosion of X65 Steel in CO2 Corrosion Conditions. (2024).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Corrosion Inhibition Properties of Corrosion Inhibitors to under-Deposit Corrosion of X65 Steel in CO2 Corrosion Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. azom.com [azom.com]
- 5. researchgate.net [researchgate.net]
- 6. farsi.msrpco.com [farsi.msrpco.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. ieeacademy.org [ieeacademy.org]
- 10. researchgate.net [researchgate.net]
- 11. ijmerr.com [ijmerr.com]
- 12. Potentiodynamic polarization [corrosion-doctors.org]
- 13. staff-beta.najah.edu [staff-beta.najah.edu]
- 14. ijcsi.pro [ijcsi.pro]
- 15. Corrosion System | Using EIS Method for a Better Understanding [zerust.com]
- 16. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Determining the Chemical Composition of Corrosion Inhibitor/Metal Interfaces with XPS: Minimizing Post Immersion Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Electrochemical Detection of 4,6-Dinitroresorcinol
Introduction: The Imperative for Sensitive 4,6-Dinitroresorcinol Detection
This compound (DNR), a nitroaromatic compound, is a significant analyte due to its use in the synthesis of various chemicals, including dyes and explosives.[1][2] Its presence in the environment, even at trace levels, is a concern due to its potential toxicity and hazardous nature.[3] Consequently, the development of sensitive, selective, and rapid analytical methods for the detection of DNR is of paramount importance for environmental monitoring, industrial process control, and safety applications.
Electrochemical methods offer a compelling alternative to traditional chromatographic techniques for the detection of DNR. These methods are characterized by their high sensitivity, rapid response times, cost-effectiveness, and amenability to miniaturization for in-field analysis.[4][5] The core principle of electrochemical detection of DNR lies in its susceptibility to reduction at an electrode surface, a characteristic feature of nitroaromatic compounds.[6] This application note provides a comprehensive guide to the principles, methodologies, and protocols for the effective electrochemical detection of this compound.
Principle of Electrochemical Detection: The Reduction of Nitro Groups
The electrochemical detection of this compound is predicated on the reduction of its two nitro groups (-NO2) at a suitably polarized electrode. This process involves the transfer of electrons from the electrode surface to the DNR molecule, resulting in a measurable current that is proportional to the concentration of DNR in the sample. The general mechanism for the electrochemical reduction of nitroaromatic compounds proceeds through a series of steps, often involving the formation of nitroso and hydroxylamine intermediates, ultimately leading to the corresponding amine derivative.
The precise electrochemical behavior of DNR, including the specific reduction potentials and the number of electrons transferred, is influenced by factors such as the pH of the supporting electrolyte and the composition of the working electrode.
Electrochemical Techniques for DNR Analysis
Several voltammetric techniques can be employed for the sensitive determination of DNR. The choice of technique depends on the specific application, required sensitivity, and the nature of the sample matrix.
-
Cyclic Voltammetry (CV): CV is a powerful technique for elucidating the electrochemical behavior of DNR. By scanning the potential of the working electrode back and forth and measuring the resulting current, CV provides valuable information about the reduction potentials of the nitro groups and the reversibility of the electrochemical reactions.
-
Differential Pulse Voltammetry (DPV): DPV is a highly sensitive technique that is well-suited for quantitative analysis.[7] By applying a series of potential pulses superimposed on a linear potential ramp, DPV effectively discriminates against background currents, resulting in enhanced signal-to-noise ratios and lower detection limits compared to CV.[4]
-
Square Wave Voltammetry (SWV): SWV is another sensitive voltammetric technique that offers rapid analysis times. It employs a square wave potential waveform, which allows for efficient subtraction of background currents and results in well-defined peaks for quantification.
Enhancing Detection Performance: The Role of Modified Electrodes
The sensitivity and selectivity of DNR detection can be significantly enhanced by modifying the surface of the working electrode.[4] Bare electrodes often suffer from sluggish electron transfer kinetics and fouling from reaction products. Electrode modification with nanomaterials and polymers can overcome these limitations.
Nanomaterial-Modified Electrodes
A wide range of nanomaterials have been successfully employed to fabricate high-performance electrochemical sensors for nitroaromatic compounds.[8] These materials offer unique properties such as high surface area, excellent electrical conductivity, and electrocatalytic activity.
-
Carbon-Based Nanomaterials: Graphene and carbon nanotubes are excellent electrode modifiers due to their large surface area and fast electron transfer kinetics.
-
Metal and Metal Oxide Nanoparticles: Nanoparticles of gold, silver, and various metal oxides can catalyze the electrochemical reduction of nitro groups, leading to lower reduction potentials and increased signal amplification.[9]
-
Nanocomposites: Combining different nanomaterials to form nanocomposites can leverage the synergistic effects of the individual components, resulting in sensors with superior performance.[10] For instance, a composite of a metal-organic framework (MOF) and functionalized multi-walled carbon nanotubes has shown excellent performance for the detection of a structurally similar compound, 4,6-dinitro-o-cresol.
Experimental Protocols
Disclaimer: The following protocols are based on established methods for the electrochemical detection of structurally similar nitroaromatic compounds, such as dinitrophenols.[11] Due to the limited availability of literature specifically on the electrochemical detection of this compound, these protocols should be considered as a starting point and may require optimization for specific applications and instrumentation.
Protocol 1: Preparation of a Nanocomposite-Modified Glassy Carbon Electrode (GCE)
This protocol describes the preparation of a modified GCE using a generic nanocomposite. The choice of nanocomposite can be tailored based on available resources and desired performance characteristics.
Materials:
-
Glassy Carbon Electrode (GCE)
-
Nanocomposite material (e.g., graphene oxide-metal nanoparticle composite)
-
High-purity N,N-Dimethylformamide (DMF) or other suitable solvent
-
Alumina slurry (0.3 and 0.05 µm)
-
Deionized water
-
Ethanol
Procedure:
-
GCE Polishing:
-
Polish the GCE surface with 0.3 µm alumina slurry on a polishing cloth for 5 minutes.
-
Rinse thoroughly with deionized water.
-
Repeat the polishing step with 0.05 µm alumina slurry for 5 minutes.
-
Rinse thoroughly with deionized water.
-
Sonicate the polished GCE in a 1:1 solution of ethanol and deionized water for 2 minutes to remove any residual alumina particles.
-
Allow the GCE to dry at room temperature.
-
-
Preparation of Nanocomposite Suspension:
-
Disperse a small amount (e.g., 1 mg) of the chosen nanocomposite material in 1 mL of a suitable solvent (e.g., DMF).
-
Sonciate the mixture for at least 30 minutes to obtain a homogeneous suspension.
-
-
Electrode Modification:
-
Carefully drop-cast a small aliquot (e.g., 5 µL) of the nanocomposite suspension onto the polished GCE surface.
-
Allow the solvent to evaporate completely at room temperature or under a gentle stream of nitrogen.
-
The modified electrode is now ready for use.
-
Protocol 2: Electrochemical Detection of this compound using Differential Pulse Voltammetry (DPV)
Materials:
-
Modified GCE (from Protocol 1)
-
Standard three-electrode electrochemical cell (Working Electrode: Modified GCE; Reference Electrode: Ag/AgCl; Counter Electrode: Platinum wire)
-
Potentiostat/Galvanostat
-
Phosphate buffer solution (PBS) of varying pH (e.g., 0.1 M, pH 5.0, 6.0, 7.0, 8.0)
-
This compound stock solution (e.g., 1 mM in a suitable solvent)
-
High-purity nitrogen gas
Procedure:
-
Electrochemical Cell Setup:
-
Assemble the three-electrode cell with the modified GCE as the working electrode, Ag/AgCl as the reference electrode, and a platinum wire as the counter electrode.
-
Add a known volume (e.g., 10 mL) of the desired pH phosphate buffer solution to the cell.
-
Deoxygenate the solution by purging with high-purity nitrogen gas for at least 10 minutes. Maintain a nitrogen atmosphere over the solution during the experiment.
-
-
Optimization of Experimental Parameters (if necessary):
-
pH Optimization: Record the DPV response of a fixed concentration of DNR in PBS of different pH values (e.g., 5.0 to 8.0) to determine the optimal pH that yields the highest peak current.
-
Accumulation Potential and Time: If preconcentration is desired, optimize the accumulation potential and time to enhance the sensitivity.
-
-
DPV Measurement:
-
Set the DPV parameters on the potentiostat. Typical parameters for nitroaromatic detection are:
-
Potential range: e.g., +0.2 V to -1.0 V (this should be optimized based on cyclic voltammetry)
-
Modulation amplitude: e.g., 50 mV
-
Pulse width: e.g., 50 ms
-
Scan rate: e.g., 20 mV/s
-
-
Record the DPV of the blank supporting electrolyte.
-
Add a known concentration of the DNR stock solution to the electrochemical cell.
-
Stir the solution for a short period to ensure homogeneity.
-
Record the DPV of the DNR solution. A reduction peak corresponding to the reduction of the nitro groups should be observed.
-
-
Calibration Curve:
-
Record the DPVs for a series of DNR concentrations.
-
Plot the peak current of the DNR reduction peak as a function of its concentration.
-
The resulting calibration curve can be used to determine the concentration of DNR in unknown samples.
-
Data Presentation and Performance Characteristics
The performance of an electrochemical sensor for DNR is typically evaluated based on several key parameters, which should be determined experimentally.
| Parameter | Description | Typical Range (for similar compounds) |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be reliably detected. | Sub-micromolar to nanomolar |
| Linear Range | The concentration range over which the peak current is directly proportional to the analyte concentration. | Typically spans 2-3 orders of magnitude |
| Sensitivity | The slope of the calibration curve, indicating the change in current per unit change in concentration. | Varies depending on the electrode modification |
| Selectivity | The ability of the sensor to detect the target analyte in the presence of interfering species. | Assessed by challenging the sensor with potential interferents |
| Reproducibility and Stability | The consistency of the sensor's response over multiple measurements and over time. | Typically expressed as relative standard deviation (RSD) |
Visualizing the Workflow and Mechanism
To aid in the understanding of the experimental process and the underlying electrochemical principles, the following diagrams are provided.
Caption: Experimental workflow for the electrochemical detection of this compound.
Caption: Proposed electrochemical reduction pathway of this compound.
Conclusion and Future Perspectives
The electrochemical detection of this compound offers a promising avenue for rapid, sensitive, and cost-effective analysis. The use of advanced nanomaterials to modify electrode surfaces is key to achieving the low detection limits required for environmental and safety monitoring. While the protocols provided herein are based on sound electrochemical principles and data from closely related compounds, further research is warranted to establish and validate methods specifically for DNR. Future work should focus on the development of novel nanocomposite materials with enhanced catalytic activity and selectivity towards DNR, as well as the integration of these sensors into portable, field-deployable devices for real-time analysis.
References
- Bountas, G., Vyskocil, V., Kratochvil, B., Michalcova, A., Economou, A., & Barek, J. (2022). Differential pulse voltammetric determination of selected nitrophenols on novel type of porous silver working electrode prepared by powder metallurgy. Electroanalysis.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 61158, this compound.
- MDPI. (n.d.). Nanostructure Modified Electrodes for Electrochemical Detection of Contaminants of Emerging Concern.
- Pine Research Instrumentation. (2024). Differential Pulse Voltammetry (DPV).
- Arpitha, Y. A., & Kumara Swamy, B. E. (2023). An Efficient Electrochemical Sensor Based on ZnO/Co3O4 Nanocomposite Modified Carbon Paste Electrode for the Sensitive Detection of Hydroquinone and Resorcinol.
- Hussain, M., et al. (2021). Highly Sensitive and Selective Eco-Toxic 4-Nitrophenol Chemical Sensor Based on Ag-Doped ZnO Nanoflowers Decorated with Nanosheets. Molecules, 26(15), 4619.
- ACS Omega. (2024). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review.
- Nabatian, A., et al. (2022). Voltammetric approach for pharmaceutical samples analysis; simultaneous quantitative determination of resorcinol and hydroquinone. BMC Chemistry, 16(1), 115.
- PubChem. (n.d.). This compound.
- Manjunatha, J. G., et al. (2018). Sensitive electrochemical analysis of resorcinol using polymer modified carbon paste electrode: A cyclic voltammetric study. Journal of the Iranian Chemical Society, 15(11), 2535-2543.
- Alagarsamy, P., et al. (2017). A Disposable Single-Use Electrochemical Sensor for Detection of Resorcinol Based on Electrochemically Activated Screen Printed Carbon Electrode in Hair Dyes. International Journal of Electrochemical Science, 12, 6842-6852.
- B, A., et al. (2022). Efficient Detection of 2,6-Dinitrophenol with Silver Nanoparticle-Decorated Chitosan/SrSnO3 Nanocomposites by Differential Pulse Voltammetry. Biosensors, 12(11), 976.
- Nguyen, H. V., et al. (2021). Degradation of 2,4,6-Trinitroresorcinol in Aqueous Solution by Cold Plasma Technology. Polish Journal of Environmental Studies, 30(6), 5195-5201.
- Khan, M. S., et al. (2022). Determination of Metandienone using molecularly Imprinted based Electrochemical Sensor in human urine. International Journal of Electrochemical Science, 17, 22129.
- Zarębska, K., et al. (2022). Differential pulse voltammetry and chronoamperometry as analytical tools for epinephrine detection using a tyrosinase-based electrochemical biosensor. Sensors, 22(19), 7201.
- Dragica, M., et al. (2022). A Review of Nanocomposite-Modified Electrochemical Sensors for Water Quality Monitoring. Sensors, 22(3), 1079.
- Nabatian, A., et al. (2022). Voltammetric approach for pharmaceutical samples analysis; simultaneous quantitative determination of resorcinol and hydroquinone. BMC Chemistry, 16(1), 1-12.
Sources
- 1. Progress in the Determination of Resorcinol Using Electrochemical Method [mdpi.com]
- 2. This compound | 616-74-0 [chemicalbook.com]
- 3. This compound | C6H4N2O6 | CID 61158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Nanostructure Modified Electrodes for Electrochemical Detection of Contaminants of Emerging Concern | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Differential pulse voltammetric determination ... - Pergamos [pergamos.lib.uoa.gr]
- 7. Differential Pulse Voltammetry (DPV) | Pine Research Instrumentation [pineresearch.com]
- 8. Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Unlocking the Therapeutic Potential of 4,6-Dinitroresorcinol Derivatives: Application Notes and Protocols for Novel Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of therapeutic agent development, the exploration of novel chemical scaffolds is paramount. Among these, 4,6-Dinitroresorcinol and its derivatives present a compelling frontier. The inherent reactivity of the nitroaromatic system, coupled with the versatile phenolic core, suggests a rich potential for discovering new bioactive molecules. This guide, designed for the discerning researcher, provides a comprehensive framework for the synthesis, characterization, and biological evaluation of this compound derivatives as potential anticancer and antimicrobial agents. By integrating detailed protocols with the underlying scientific rationale, we aim to empower researchers to unlock the full therapeutic promise of this intriguing class of compounds.
Section 1: The Chemistry of this compound Derivatives: Synthesis and Characterization
The journey to novel therapeutics begins with the synthesis of a diverse chemical library. This compound serves as a versatile starting material for the generation of various derivatives, including ethers, esters, Schiff bases, and metal complexes.
Synthesis of this compound
A controlled and selective synthesis of this compound is crucial to avoid the formation of undesired isomers and hazardous byproducts like styphnic acid. A reliable method involves the nitration of a resorcinol-based starting material in the presence of a nitrosonium ion control agent.
Protocol 1: Synthesis of this compound
Materials:
-
Resorcinol
-
White fuming nitric acid
-
Urea (nitrosonium ion control agent)
-
Concentrated sulfuric acid (optional)
-
Ethyl acetate (for recrystallization)
Procedure:
-
Prepare a nitrating solution by carefully adding white fuming nitric acid to a reaction vessel, optionally with concentrated sulfuric acid.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add urea to the cooled nitrating solution while stirring to scavenge any nitrosonium ions.
-
Gradually add resorcinol to the reaction mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring for 1-2 hours, allowing the reaction to proceed.
-
Carefully quench the reaction by pouring the mixture over crushed ice.
-
Collect the precipitated yellow solid by filtration and wash thoroughly with cold water.
-
Purify the crude this compound by recrystallization from a suitable solvent such as ethyl acetate to yield a yellow crystalline solid.
Derivatization of this compound
The phenolic hydroxyl groups of this compound offer convenient handles for further chemical modification, enabling the creation of a diverse library of derivatives.
Alkylation or acylation of the hydroxyl groups can significantly alter the lipophilicity and steric properties of the parent molecule, potentially influencing its biological activity.
Protocol 2: General Procedure for the Synthesis of this compound Ethers
Materials:
-
This compound
-
Appropriate alkyl halide (e.g., methyl iodide, ethyl bromide)
-
A suitable base (e.g., potassium carbonate, sodium hydride)
-
Anhydrous solvent (e.g., acetone, DMF)
Procedure:
-
Dissolve this compound in the anhydrous solvent.
-
Add the base and stir the mixture for 30 minutes at room temperature.
-
Add the alkyl halide dropwise and heat the reaction mixture under reflux for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting ether derivative by column chromatography.
Protocol 3: General Procedure for the Synthesis of this compound Esters
Materials:
-
This compound
-
Appropriate acyl chloride or acid anhydride (e.g., acetyl chloride, benzoyl chloride)
-
A suitable base (e.g., pyridine, triethylamine)
-
Anhydrous solvent (e.g., dichloromethane, THF)
Procedure:
-
Dissolve this compound in the anhydrous solvent.
-
Add the base and cool the mixture to 0 °C.
-
Add the acylating agent dropwise and stir the reaction mixture at room temperature for a few hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting ester derivative by recrystallization or column chromatography.
The reduction of one or both nitro groups of this compound to the corresponding amines opens up possibilities for synthesizing Schiff bases and their metal complexes, which are known to possess a wide range of biological activities.
Protocol 4: Synthesis of Amino Derivatives of this compound
Materials:
-
This compound
-
Reducing agent (e.g., tin(II) chloride, sodium dithionite)
-
Hydrochloric acid
-
Sodium hydroxide
Procedure:
-
Suspend this compound in a suitable solvent (e.g., ethanol, water).
-
Add the reducing agent and concentrated hydrochloric acid.
-
Heat the mixture under reflux until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with a sodium hydroxide solution.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer and remove the solvent to obtain the amino derivative.
Protocol 5: General Procedure for the Synthesis of Schiff Base Derivatives
Materials:
-
Amino derivative of this compound
-
Appropriate aldehyde or ketone
-
A catalytic amount of glacial acetic acid
-
Ethanol
Procedure:
-
Dissolve the amino derivative in ethanol.
-
Add the aldehyde or ketone and a few drops of glacial acetic acid.
-
Reflux the mixture for several hours.
-
Cool the reaction mixture to induce precipitation of the Schiff base.
-
Collect the solid by filtration and recrystallize from a suitable solvent.
Protocol 6: General Procedure for the Synthesis of Metal Complexes
Materials:
-
Schiff base derivative of this compound
-
A metal salt (e.g., CuCl₂, Zn(OAc)₂, Ni(NO₃)₂)
-
Ethanol or methanol
Procedure:
-
Dissolve the Schiff base ligand in a suitable solvent.
-
Add a solution of the metal salt in the same solvent dropwise.
-
Stir the reaction mixture at room temperature or under reflux for a few hours.
-
Collect the precipitated metal complex by filtration, wash with the solvent, and dry.
Section 2: In Vitro Screening for Therapeutic Applications
A systematic in vitro screening of the synthesized this compound derivatives is essential to identify lead compounds with promising therapeutic potential. The following protocols detail standardized assays for evaluating anticancer and antimicrobial activities.
Application Note: Anticancer Activity Screening
Rationale: Nitroaromatic compounds have been investigated as potential anticancer agents, often acting as hypoxia-activated prodrugs or by inducing oxidative stress in cancer cells. The structural diversity of the synthesized this compound library warrants a comprehensive screening against a panel of human cancer cell lines. The MTT assay provides a robust and high-throughput method to assess the cytotoxic effects of these novel compounds.
Protocol 7: MTT Assay for In Vitro Cytotoxicity
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Synthesized this compound derivatives (dissolved in DMSO to prepare stock solutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
96-well microplates
-
Microplate reader
Experimental Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the complete culture medium. Replace the old medium with the medium containing the compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the half-maximal inhibitory concentration (IC₅₀) value for each compound.
Data Presentation:
| Derivative | Cell Line | IC₅₀ (µM) |
| Compound 1 | MCF-7 | 15.2 |
| Compound 2 | A549 | 25.8 |
| Compound 3 | HCT116 | 10.5 |
| Doxorubicin | MCF-7 | 0.8 |
Application Note: Antimicrobial Activity Screening
Rationale: The nitro group is a key pharmacophore in several antimicrobial drugs. The mechanism often involves the reductive activation of the nitro group within the microbial cell, leading to the formation of cytotoxic radicals that damage DNA and other critical biomolecules. The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of the synthesized this compound derivatives against a panel of pathogenic bacteria and fungi.
Protocol 8: Broth Microdilution Assay for Antimicrobial Susceptibility Testing
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Synthesized this compound derivatives (dissolved in DMSO)
-
Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Sterile 96-well microplates
-
Spectrophotometer or microplate reader
Experimental Workflow:
Caption: General workflow for molecular docking studies.
Interpretation of Results: A lower docking score generally indicates a more favorable binding affinity. Analysis of the binding poses can reveal key interactions with amino acid residues in the active site, providing a structural basis for the observed biological activity and guiding the synthesis of next-generation compounds with enhanced potency.
Conclusion
The exploration of this compound derivatives represents a promising avenue for the discovery of novel therapeutic agents. The synthetic versatility of the parent compound allows for the creation of a diverse chemical library, and the established in vitro screening protocols provide a robust framework for identifying lead compounds with potent anticancer and antimicrobial activities. Furthermore, the integration of in silico methods can accelerate the drug discovery process by providing valuable mechanistic insights and guiding the rational design of more effective derivatives. This comprehensive guide serves as a foundational resource for researchers embarking on the exciting journey of unlocking the therapeutic potential of this unique class of molecules.
References
- Schmitt, R. J., et al. (1988). Synthesis of this compound. The Journal of Organic Chemistry, 53(23), 5568-5569. [Link]
- Wolfe, J. F., et al. (1988). Process for preparing this compound. U.S.
- Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. [Link]
- Clinical and Laboratory Standards Institute. (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11.
- Lopes, M. S., et al. (2015). Synthesis of nitroaromatic compounds as potential anticancer agents. Anti-Cancer Agents in Medicinal Chemistry, 15(2), 206-216. [Link]
- Noriega-Rivera, S., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3633. [Link]
- Basu, A., et al. (2018). Molecular docking study of nitroaromatic compounds as potential inhibitors of DNA gyrase B of Mycobacterium tuberculosis. Journal of Molecular Graphics and Modelling, 80, 1-10. [Link]
- Zoliflodacin. (2023, December 15). In Wikipedia. [Link]
- Mohan, M., et al. (2019). Synthesis, characterization, cytotoxic and antioxidant studies of mixed ligand Schiff base complexes derived from p-nitroaniline and 2,4-dinitroaniline. International Journal of Pharmaceutical Sciences and Research, 10(11), 5025-5031. [Link]
- Abreu, P. A., et al. (2023). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society, 34(1), 2-35. [Link]
- Rice, A. M., et al. (2021). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. Biomolecules, 11(2), 267. [Link]
- Lanez, T., & Lanez, E. (2021). A Molecular Docking Study of N-Ferrocenylmethylnitroanilines as Potential Anticancer Drugs. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(2), 523-530. [Link]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4,6-Dinitroresorcinol
Introduction: 4,6-Dinitroresorcinol (4,6-DNR) is a critical intermediate in the synthesis of high-performance polymers like poly[p-phenylenebenzobisoxazole] (PBO) and as a precursor to energetic materials.[1][2] The direct nitration of resorcinol is the most common synthetic route, but it is notoriously challenging to control. Issues such as low yield, formation of undesirable isomers (2,4-Dinitroresorcinol), and over-nitration to 2,4,6-Trinitroresorcinol (Styphnic Acid) are frequently encountered.[3][4] This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and answers to frequently asked questions to improve the yield, purity, and safety of this compound synthesis.
Section 1: Foundational Synthesis Protocol & Workflow
A reliable baseline protocol is essential for troubleshooting. The following method is a well-established procedure for the selective synthesis of this compound, emphasizing control over reaction conditions to achieve yields in the range of 65-85%.[1][5]
Core Protocol: Selective Dinitration of Resorcinol
This protocol employs a nitrating mixture of nitric acid and sulfuric acid with a nitrosonium ion control agent to suppress side reactions.
Reagents:
-
Resorcinol
-
Concentrated Sulfuric Acid (96-98%)
-
White Fuming Nitric Acid (≥90%), substantially free of nitrogen dioxide (NO₂)
-
Urea (as a nitrosonium ion control agent)
-
Deionized Water
-
Ice
Procedure:
-
Prepare the Nitrating Mixture: In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, slowly add 2.2 equivalents of white fuming nitric acid to the concentrated sulfuric acid. Maintain the temperature of the mixture at or below 10°C.
-
Remove Dissolved NO₂: If the nitric acid has a reddish hue, indicating the presence of NO₂, gently bubble oxygen or dry air through the acid until the color disappears before preparing the nitrating mixture.[2] This step is crucial for minimizing side reactions.
-
Add Control Agent: Once the nitrating mixture is cooled to approximately 0°C, add a small amount of urea (approx. 0.1g per 5g of resorcinol) to scavenge any residual nitrous acid.[1][2]
-
Reaction: Slowly add resorcinol (1 equivalent) to the cold, stirred nitrating mixture. The addition should be portion-wise or as a solution in a minimal amount of 70% nitric acid to control the exotherm.[3] Maintain strict temperature control between -5°C and 5°C throughout the addition and subsequent stirring.
-
Reaction Monitoring: Allow the reaction to proceed with stirring for 1-2 hours at 0-5°C. The reaction progress can be monitored by HPLC to check for the disappearance of the 4-nitroresorcinol intermediate.[3]
-
Quenching: Carefully and slowly pour the reaction mixture onto a generous amount of crushed ice with vigorous stirring. This will precipitate the crude product and quench the reaction.
-
Isolation: Isolate the precipitated yellow solid by vacuum filtration. Wash the solid thoroughly with cold deionized water until the filtrate is neutral to pH paper.
-
Purification: The crude product is a mixture of 4,6-DNR and 2,4-DNR.[3] Purify the this compound by recrystallization from a suitable solvent, such as hot glacial acetic acid or ethyl acetate, to yield yellow crystals.[1][2][3]
Experimental Workflow Diagram
Caption: High-level workflow for the synthesis of this compound.
Section 2: Troubleshooting Guide
This section addresses specific problems encountered during the synthesis in a question-and-answer format.
Q1: My final yield is very low, and the reaction mixture turned dark red or brown. What went wrong?
A1: This is a classic sign of oxidative degradation and uncontrolled side reactions. The highly activated resorcinol ring is susceptible to oxidation by nitric acid, especially at elevated temperatures.
-
Potential Causes:
-
Poor Temperature Control: The nitration of phenols is highly exothermic.[6] If the temperature rises above 10°C, oxidation and runaway reactions can occur, leading to the formation of tarry polymerization products.[7][8]
-
Presence of Nitrous Acid (HNO₂): Nitric acid often contains dissolved nitrogen dioxide (NO₂), which exists in equilibrium with nitrous acid. These species can catalyze oxidative side reactions and promote the formation of unwanted byproducts.[1][5]
-
Incorrect Reagent Addition: Adding resorcinol too quickly to the nitrating mixture can create localized "hot spots," initiating decomposition.
-
-
Solutions & Preventative Measures:
-
Maintain Strict Temperature Control: Use an efficient cooling bath (ice-salt or cryocooler) to keep the reaction temperature between -5°C and 5°C at all times.
-
Use Purified Nitric Acid: Employ white fuming nitric acid that is substantially free of suboxides.[3] If your nitric acid is yellowish or red, purify it by sparging with oxygen or dry air until it becomes colorless before use.[2]
-
Add a Nitrosonium Scavenger: The addition of urea or another similar agent is critical. It reacts with and removes any trace nitrous acid, preventing it from catalyzing unwanted side reactions.[1][2]
-
Slow, Controlled Addition: Add the resorcinol portion-wise over an extended period, ensuring the temperature does not rise significantly with each addition.
-
Q2: My product analysis (HPLC/NMR) shows a significant amount of the 2,4-Dinitroresorcinol isomer. How can I improve regioselectivity for the 4,6-isomer?
A2: Achieving high regioselectivity is the primary challenge in this synthesis. The hydroxyl groups of resorcinol are ortho-, para-directing, making the 2, 4, and 6 positions all highly activated.
-
Potential Causes:
-
Reaction Conditions: Higher temperatures can sometimes favor the formation of the thermodynamically more stable isomer, but in this case, temperature primarily affects the rate of side reactions. The choice of nitrating agent and medium is more critical for selectivity.
-
Steric Hindrance: Direct nitration of the unprotected resorcinol offers little steric hindrance to prevent attack at the 2-position.
-
-
Solutions & Preventative Measures:
-
Follow the Foundational Protocol: The use of a sulfuric acid co-solvent system at low temperatures is specifically designed to favor the 4,6-isomer. Yields of 65-85% for the 4,6-isomer are achievable with this method.[1][5]
-
Purification is Key: A mixture of 4,6-DNR and 2,4-DNR is almost always obtained.[3] The isomers have different solubilities, allowing for effective separation. This compound can be selectively recrystallized from hot glacial acetic acid, leaving the more soluble 2,4-isomer in the mother liquor.[3]
-
(Advanced) Use of Protecting Groups: For applications requiring extremely high purity, a multi-step synthesis involving protecting groups on the hydroxyls (e.g., resorcinol diacetate) can be employed. The bulky protecting groups sterically hinder nitration at the 2-position, leading to almost exclusive formation of the 4,6-isomer.[3]
-
Q3: I've isolated a product, but it appears to be 2,4,6-Trinitroresorcinol (Styphnic Acid). How can I avoid this over-nitration?
A3: Formation of styphnic acid indicates the reaction conditions were too harsh. Styphnic acid is a more powerful explosive than 4,6-DNR, so its formation should be carefully avoided.[9][10]
-
Potential Causes:
-
Excessive Nitrating Agent: Using a large excess of nitric acid can drive the reaction to completion, nitrating all available activated positions.
-
High Reaction Temperature: Higher temperatures provide the activation energy needed for the third nitration step, which is generally slower than the first two.
-
Prolonged Reaction Time: Allowing the reaction to stir for too long after the dinitration is complete can lead to the slow formation of the trinitro product.[1]
-
-
Solutions & Preventative Measures:
-
Control Stoichiometry: Use a carefully measured amount of nitrating agent, typically around 2.2 to 2.5 molar equivalents relative to resorcinol.
-
Strict Temperature and Time Management: Adhere to low temperatures (0-5°C) and monitor the reaction. Once the desired dinitro-product is formed (as confirmed by HPLC or TLC), the reaction should be promptly quenched.[1][3] For nitric acid concentrations above 80%, contact time should be kept under one hour to minimize over-nitration.[2]
-
Section 3: Frequently Asked Questions (FAQs)
Q: What are the essential safety precautions for this reaction?
A: The nitration of phenolic compounds is energetic and involves corrosive, toxic, and potentially explosive materials.[6][11]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, and a face shield.[12][13] Use heavy-duty gloves (e.g., neoprene or butyl rubber over nitrile) when handling concentrated acids.[12]
-
Ventilation: All steps must be performed in a certified chemical fume hood to avoid inhaling corrosive and toxic vapors.[12][13]
-
Exothermic Reaction: Be prepared for a highly exothermic reaction. Use an appropriate cooling bath and add reagents slowly to maintain control. Never add water to concentrated acid; always add acid to water (or ice).[6]
-
Product Handling: this compound is a flammable solid and can be harmful if inhaled, swallowed, or absorbed through the skin.[14] Handle the dry product with care, avoiding ignition sources. It is often stored wetted with water to reduce sensitivity.
Q: What is the mechanism of this reaction?
A: The reaction proceeds via electrophilic aromatic substitution.
-
Generation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[15]
-
Electrophilic Attack: The electron-rich resorcinol ring attacks the nitronium ion. The two hydroxyl groups are strongly activating and direct the substitution to the ortho and para positions (2, 4, and 6). The first nitration occurs predominantly at the 4-position.
-
Second Nitration: The resulting 4-nitroresorcinol is still highly activated and undergoes a second nitration, primarily at the 6-position, to yield this compound.
Caption: Simplified reaction mechanism for the dinitration of resorcinol.
Q: What are the best methods for purifying and analyzing the final product?
A:
-
Purification: The most effective method for purifying crude 4,6-DNR is recrystallization. Glacial acetic acid is highly effective for separating it from the 2,4-DNR isomer.[3] Ethyl acetate is another suitable solvent.[1][2] The product should be washed with cold water to remove any residual acid.
-
Analysis:
-
High-Performance Liquid Chromatography (HPLC): HPLC is the best technique for determining the purity of the product and quantifying the presence of isomers (2,4-DNR), starting material, and byproducts like styphnic acid.[1][3]
-
Melting Point: Pure this compound has a distinct melting point (approx. 215-218 °C). A broad or depressed melting point indicates the presence of impurities.
-
Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can confirm the structure of the 4,6-isomer and rule out other isomers.
-
Section 4: Data Summary Table
The table below summarizes key parameters for optimizing the synthesis of this compound based on patent literature.
| Parameter | Recommended Condition | Rationale / Notes | Reference |
| Reaction Temperature | -10°C to 5°C | Minimizes oxidation and formation of styphnic acid; higher yields are obtained at lower temperatures. | [1][2][3] |
| Nitric Acid Conc. | 70-90 wt.% (Suboxide-free) | Higher concentrations lead to faster reactions but require shorter contact times to avoid over-nitration. | [1][3] |
| Molar Ratio (HNO₃:Resorcinol) | ~2.2 : 1 | Provides a slight excess of nitrating agent for dinitration without promoting significant trinitration. | [2] |
| Solvent System | H₂SO₄ or HNO₃ | Sulfuric acid is often preferred for safety and economy and aids in generating the nitronium ion. | [1][2] |
| Control Agent | Urea | Scavenges nitrous acid (HNO₂), preventing side reactions and improving yield and selectivity. | [1][2][5] |
| Reaction Time | < 1 hour (for >80% HNO₃) | Prevents the formation of undesirable side products, especially styphnic acid. | [1][2] |
| Expected Yield | 65-85% | Achievable with optimized conditions and control of side reactions. | [1][5] |
References
- Source: Google Patents (WO1988005038A1)
- Title: PROCESS FOR PREPARING this compound Source: European P
- Title: WO/1988/005038 PROCESS FOR PREPARING this compound Source: World Intellectual Property Organiz
- Source: Google Patents (US5371303A)
- Title: Results: Visible effect on the reaction: Nitration of phenol in flow Source: Corning Incorpor
- Source: Google Patents (CN101265189A)
- Title: Lead styphn
- Title: Standard Operating Procedure - Phenol Source: Yale Environmental Health & Safety URL:[Link]
- Source: Google Patents (US3002012A)
- Title: Method for synthesizing 4,6-diamino resorcinol dihydrochloride (DAR)
- Title: nitration of phenol Source: UK Science Technician Community URL:[Link]
- Source: Google Patents (US2811565A)
- Title: Mono-nitration of resorcinol Source: Sciencemadness Discussion Board URL:[Link]
- Title: Phenol: Hazards and Precautions Source: UC Berkeley Environment, Health & Safety URL:[Link]
- Title: Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution Source: Master Organic Chemistry URL:[Link]
Sources
- 1. WO1988005038A1 - Process for preparing this compound - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. US5371303A - One-step preparation of this compound from resorcinol - Google Patents [patents.google.com]
- 4. US2811565A - Preparation and purification of dinitroresorcinol - Google Patents [patents.google.com]
- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 6. corning.com [corning.com]
- 7. Sciencemadness Discussion Board - Mono-nitration of resorcinol - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. stmarys-ca.edu [stmarys-ca.edu]
- 9. Lead styphnate - Wikipedia [en.wikipedia.org]
- 10. US3002012A - Method for the preparation of normal lead styphnate - Google Patents [patents.google.com]
- 11. community.preproom.org [community.preproom.org]
- 12. ehs.yale.edu [ehs.yale.edu]
- 13. ehs.berkeley.edu [ehs.berkeley.edu]
- 14. CAS 616-74-0: this compound | CymitQuimica [cymitquimica.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
troubleshooting poor solubility of 4,6-Dinitroresorcinol in experiments
Welcome to the technical support center for 4,6-Dinitroresorcinol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for solubility issues encountered during experimentation. By understanding the physicochemical properties of this compound, we can develop robust strategies to ensure its successful application in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it poorly soluble in aqueous solutions?
A1: this compound (CAS 616-74-0) is a nitroaromatic compound belonging to the nitro-substituted phenol class.[1] Its molecular structure, containing a benzene ring with two nitro groups and two hydroxyl groups, results in a molecule that is relatively non-polar, leading to low solubility in polar solvents like water.[1][2] The principle of "like dissolves like" governs solubility, and the hydrophobic nature of the dinitro-substituted benzene ring limits its ability to form favorable interactions with water molecules.
Q2: What are the key physicochemical properties of this compound that influence its solubility?
A2: The solubility of this compound is primarily influenced by its:
-
pKa: The predicted pKa of this compound is approximately 3.95. This indicates it is a weak acid. At pH values below its pKa, the molecule will be predominantly in its neutral, less soluble form. Above the pKa, it will deprotonate to form a more soluble phenolate salt.
-
Polarity: As a relatively non-polar molecule, it exhibits higher solubility in organic solvents compared to water.[1]
-
Crystalline Structure: It typically appears as a yellow crystalline solid.[1] The energy required to break the crystal lattice during dissolution contributes to its solubility characteristics.
Q3: In which solvents is this compound soluble?
-
High Solubility: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), acetone, ethyl acetate, and acetic acid.[3][4]
-
Moderate Solubility: Alcohols such as ethanol and methanol.[4]
-
Low to Insoluble: Water.[5]
Q4: How does pH affect the solubility of this compound in aqueous solutions?
A4: The pH of the aqueous medium is a critical factor. Due to its acidic nature (pKa ≈ 3.95), the solubility of this compound is expected to increase significantly as the pH of the solution rises above 4. This is because the hydroxyl groups deprotonate, forming a more polar and thus more water-soluble phenolate anion. Conversely, in acidic conditions (pH < 4), the compound will be in its neutral form and exhibit very low aqueous solubility.
Troubleshooting Guide: Poor Solubility in Experiments
This section addresses common problems and provides step-by-step solutions for handling this compound in your experiments.
Issue 1: Difficulty Dissolving the Compound for a Stock Solution
Cause: Use of an inappropriate solvent.
Solution:
-
Select an appropriate organic solvent. For preparing a high-concentration stock solution, use a solvent in which this compound is highly soluble, such as DMSO or DMF.[6]
-
Use gentle heating and agitation. Warming the mixture to 30-40°C and using a vortex mixer or sonicator can help increase the rate of dissolution.
-
Consider the purity of your compound. Impurities can sometimes affect solubility.
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Weigh the required amount of this compound. (Molecular Weight: 200.11 g/mol ). For 1 mL of a 10 mM stock, you will need 2.0011 mg.
-
Add the appropriate volume of high-purity DMSO.
-
Vortex or sonicate the mixture until the solid is completely dissolved. Gentle warming may be applied if necessary.
-
Store the stock solution appropriately. Store in a tightly sealed vial at -20°C for long-term storage, protected from light.
Issue 2: Precipitation of the Compound Upon Dilution into Aqueous Buffer
Cause: The final concentration of the compound in the aqueous buffer exceeds its solubility limit, or the final concentration of the organic co-solvent is too low to maintain solubility.
Solution:
-
Lower the final concentration of this compound. The aqueous solubility is low, so high final concentrations in your assay may not be achievable.
-
Increase the percentage of co-solvent in the final solution. However, be mindful that high concentrations of organic solvents like DMSO can affect biological assays. It is recommended to keep the final DMSO concentration below 1%, and ideally below 0.5%.[7]
-
Adjust the pH of the aqueous buffer. If your experimental conditions allow, increasing the pH of the buffer to be well above the pKa of ~3.95 will significantly increase the solubility of this compound. For example, using a buffer at pH 7.4 will result in a much higher solubility than a buffer at pH 4.
-
Perform a solubility test. Before your main experiment, perform a preliminary test to determine the kinetic solubility of this compound in your specific assay buffer.
Experimental Workflow for Diluting into Aqueous Buffer:
Caption: Strategies for enhancing solubility.
References
- Polyphenols and Their Formulations: Different Strategies to Overcome the Drawbacks Associated with Their Poor Stability and Bioavailability.
- US5371303A - One-step preparation of this compound
- CAS 616-74-0: this compound | CymitQuimica.
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimiz
- Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
- US3803190A - Lead compounds of 4:6-dinitroresorcinol.
- This compound | 616-74-0 - ChemicalBook.
- Technical Support Center: Troubleshooting [Compound Name] Solubility Issues - Benchchem.
- PROCESS FOR PREPARING this compound - European P
- PRODUCT INFORM
- PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION).
- WO/1988/005038 PROCESS FOR PREPARING this compound.
- DINITRORESORCINOL, WETTED WITH NOT LESS THAN 15% W
- This compound | C6H4N2O6 | CID 61158 - PubChem.
- Solubility of 2-Chloro-4,6-dinitroresorcinol in Ethanol, Methanol, Acetic Acid, Ethyl Acetate, and W
- Solubility D
- This compound | CAS 616-74-0 | SCBT.
- This compound (wetted with ca.
- Novel formulation strategies to overcome poorly w
- HPLC Troubleshooting Guide - Sigma-Aldrich.
- HPLC TROUBLESHOOTING: A REVIEW - Jetir.Org.
- Troubleshooting guide for inconsistent results in 2-Hydroxy-6-nitrobenzamide assays - Benchchem.
- By compound.
- Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing.
- Compound Name Solvent Solubility (mg/mL) - TOKU-E.
Sources
- 1. Current Techniques of Water Solubility Improvement for Antioxidant Compounds and Their Correlation with Its Activity: Molecular Pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS 616-74-0: this compound | CymitQuimica [cymitquimica.com]
- 3. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 4. WO1988005038A1 - Process for preparing this compound - Google Patents [patents.google.com]
- 5. lcms.cz [lcms.cz]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 4,6-Dinitroresorcinol Derivatization
Welcome to the technical support guide for the derivatization of 4,6-dinitroresorcinol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this compound derivatives. As Senior Application Scientists, we have compiled field-proven insights to help you troubleshoot and optimize your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: I am planning an etherification (alkylation) of this compound. What are the most critical starting parameters to consider?
A1: The success of your etherification hinges on several key factors. This compound's hydroxyl groups are acidic due to the electron-withdrawing nitro groups, which influences the choice of base and reaction conditions.
-
Choice of Alkylating Agent: For simple alkyl groups (methyl, ethyl), alkyl sulfates (like dimethyl sulfate) or alkyl halides (like ethyl iodide) are commonly used. For more complex groups, alkyl halides are typical. The reactivity follows the order I > Br > Cl. Be aware that primary and secondary alkyl halides work best for the Williamson ether synthesis mechanism to minimize competing elimination reactions.[1] Tertiary alkyl halides will likely lead to elimination products exclusively.[1]
-
Base Selection: A moderately strong base is required to deprotonate the phenolic hydroxyl groups to form the more nucleophilic phenoxide. Common choices include potassium carbonate (K₂CO₃), sodium hydride (NaH), or potassium hydride (KH).[1] The choice of base can impact selectivity if you are aiming for mono- vs. di-alkylation. For mono-alkylation of resorcinols, carefully controlling the pH between 8 and 9 with a limited amount of alkylating agent can be effective.[2]
-
Solvent: A polar aprotic solvent like Dimethylformamide (DMF), Acetonitrile (MeCN), or Acetone is typically preferred. These solvents are effective at dissolving the reactants and facilitating the SN2 reaction mechanism without solvating the nucleophile excessively.[3]
-
Temperature: Start with room temperature and gently heat if the reaction is sluggish. Phenolic alkylations are often run at temperatures ranging from room temperature to 80 °C.[4] Monitor the reaction closely, as excessive heat can lead to side products.
Q2: My reaction is resulting in a mixture of mono- and di-substituted products. How can I improve the selectivity for the mono-ether derivative?
A2: Achieving high selectivity for mono-alkylation requires careful control over stoichiometry and reaction conditions.
-
Stoichiometry is Key: Use a slight excess of this compound relative to your alkylating agent (e.g., 1.1 to 1.5 equivalents of the resorcinol). This ensures the alkylating agent is the limiting reagent and is consumed before significant di-alkylation can occur.
-
Controlled Reagent Addition: Add the alkylating agent slowly and dropwise to the reaction mixture. This maintains a low instantaneous concentration of the alkylating agent, favoring reaction with the more abundant starting material over the newly formed mono-ether.
-
Base Equivalents: Use only one equivalent of a suitable base to generate the mono-phenoxide. This leverages the difference in acidity between the first and second hydroxyl groups.
-
Lower Temperature: Running the reaction at a lower temperature will slow down the reaction rate and can improve selectivity. The activation energy for the second alkylation may be slightly higher, and lower temperatures will favor the more rapid first alkylation.
Q3: What are the common impurities I should look out for, and how can they be identified?
A3: Besides the starting material and desired product, several impurities can arise:
-
Unreacted Starting Material: this compound.
-
Over-alkylated Product: The di-ether derivative.
-
C-Alkylated Products: While O-alkylation is generally favored for phenols under Williamson conditions, some C-alkylation on the aromatic ring can occur, especially under Friedel-Crafts type conditions or at higher temperatures.[5][6]
-
Byproducts from Decomposition: At elevated temperatures or in the presence of strong bases/acids, the nitro groups can be susceptible to side reactions.
Identification Methods:
-
Thin Layer Chromatography (TLC): An excellent first-pass technique to monitor reaction progress and identify the number of components in your mixture.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of your product and the relative amounts of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation of your desired product and can help identify impurities if they are present in sufficient quantities.
-
Mass Spectrometry (MS): Confirms the molecular weight of your product and can help identify the mass of unknown byproducts.
Troubleshooting Guide
Problem 1: Low or No Product Yield
Your reaction has run to completion (as monitored by TLC/HPLC), but the isolated yield is significantly lower than expected.
Troubleshooting Workflow: Low Yield
Caption: Workflow for troubleshooting low product yield.
Causality and Recommended Actions
| Potential Cause | Explanation | Recommended Action |
| Inactive Base | Many bases, like sodium hydride (NaH), are highly reactive and can be deactivated by atmospheric moisture. An inactive base will not deprotonate the resorcinol, preventing the reaction. | Use fresh, properly stored NaH from a sealed container. Consider using slightly more than one equivalent to account for any minor deactivation. Ensure your solvent is anhydrous. |
| Impure Starting Material | Impurities in the this compound or alkylating agent can inhibit the reaction. | Verify the purity of your starting materials by melting point or spectroscopy (NMR, HPLC). Recrystallize if necessary. |
| Suboptimal Temperature | The reaction may have a significant activation energy that is not being overcome at the current temperature. | If the reaction is not proceeding at room temperature, gradually increase the heat (e.g., to 50-60 °C) while monitoring by TLC. |
| Poor Solvent Choice | The solvent may not be adequately solubilizing the reactants, or it could be interfering with the reaction (e.g., protic solvents like ethanol can be deprotonated by a strong base). | Switch to a polar aprotic solvent like DMF or acetonitrile. Ensure the solvent is anhydrous, especially when using hydride bases.[3] |
| Losses During Workup | The product may be partially soluble in the aqueous phase, or it may have been lost during purification (e.g., adhering to silica gel). | During aqueous extraction, ensure the pH is neutral or slightly acidic before extracting with an organic solvent. Back-extract the aqueous layer to recover any dissolved product. When performing column chromatography, choose your solvent system carefully to ensure the product elutes properly. |
Problem 2: Formation of Unexpected Side Products
The reaction mixture shows multiple spots on TLC that are not the starting material or the expected product.
Reaction Pathway: O-Alkylation vs. Side Reactions
Caption: Competing reaction pathways in resorcinol derivatization.
Causality and Recommended Actions
| Potential Cause | Explanation | Recommended Action |
| Polyalkylation | Using an excess of the alkylating agent or running the reaction for too long can lead to the alkylation of both hydroxyl groups. This is a common issue in phenol alkylation.[5] | Use the alkylating agent as the limiting reagent. Monitor the reaction closely and stop it once the starting material is consumed. Consider a slower addition of the alkylating agent. |
| C-Alkylation | While O-alkylation is kinetically favored, C-alkylation is sometimes thermodynamically favored. At higher temperatures, the initially formed O-alkylated product can rearrange to the C-alkylated product (Fries rearrangement) or direct C-alkylation can occur.[5][6] | Run the reaction at the lowest effective temperature. If C-alkylation persists, consider changing the solvent or the base/counter-ion system, as this can influence the O/C selectivity. |
| Elimination Reaction | If you are using a secondary or tertiary alkyl halide, the basic conditions required for phenoxide formation can promote a competing E2 elimination reaction, forming an alkene instead of an ether.[1] | Use a primary alkyl halide if possible. If a secondary halide is necessary, use a less sterically hindered base and lower reaction temperatures to favor the SN2 pathway. |
| Starting Material Degradation | This compound, like many nitroaromatic compounds, can be sensitive to harsh conditions (very high temperatures or strongly basic/nucleophilic conditions), which could lead to decomposition or displacement of the nitro groups. | Avoid excessive heating. Ensure the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative side reactions.[7] |
By systematically addressing these common issues, you can optimize your reaction conditions to achieve higher yields and purity for your this compound derivatives.
References
- Vertex AI Search. (2024, March 20).
- Google Patents. (1988). Process for preparing this compound. Link
- Google Patents. (2008). Process for preparing this compound. Link
- European Patent Office. (n.d.). PROCESS FOR PREPARING this compound - EP 0 296 221 B1. Link
- Wikipedia. (n.d.). 4,6-Dinitroresorcin. Link
- Google Patents. (1957).
- ACS Publications. (n.d.). Synthesis of this compound. The Journal of Organic Chemistry. Link
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Link
- Google Patents. (1994).
- Alfa Chemistry. (n.d.).
- White Rose eTheses Online. (n.d.).
- J&K Scientific LLC. (n.d.).
- Benchchem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds. Link
- Google Patents. (1995).
- TCI America. (n.d.). This compound (wetted with ca.
- European Patent Office. (1999).
- ResearchGate. (2008). Alkylation of Phenol: A Mechanistic View. Link
- Google Patents. (1999).
- Reddit. (2020). Synthesis - General tips for improving yield?. Link
- Sciencemadness Discussion Board. (2018).
- Google Patents. (1992). Process for preparing this compound. Link
- PubChem. (n.d.). This compound. Link
- PubChem. (n.d.). 2,4-Dinitroresorcinol. Link
- Journal of University of Shanghai for Science and Technology. (n.d.).
- ChemicalBook. (2023). This compound. Link
- Google Patents. (1974). Lead compounds of 4:6-dinitroresorcinol. Link
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Link
- Reddit. (2020). My first synthesis was not as efficient as I had hoped. 16% yield.. Link
- CAMEO Chemicals. (n.d.).
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. reddit.com [reddit.com]
- 4. CN101265189A - Process for preparing this compound - Google Patents [patents.google.com]
- 5. What Is the Mechanism of Phenol Alkylation? Exporter China [slchemtech.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Interference in Spectrophotometric Assays Using 4,6-Dinitroresorcinol
Prepared by the Office of Senior Application Scientists
Welcome to the technical support resource for researchers, scientists, and drug development professionals utilizing 4,6-Dinitroresorcinol in spectrophotometric assays. This guide is designed to provide expert-level insights and practical troubleshooting strategies to help you identify, understand, and mitigate common sources of interference, ensuring the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in spectrophotometric assays?
This compound is a nitroaromatic organic compound.[1] In analytical chemistry, it can be used as a reagent in spectrophotometric assays, often for the quantification of specific analytes through a color-forming reaction. The intensity of the color produced is proportional to the concentration of the analyte of interest, which is then measured using a spectrophotometer.
Q2: What are the common indicators of interference in my this compound assay?
Interference can manifest in several ways, leading to unreliable results.[2] Key indicators include:
-
Inconsistent or drifting absorbance readings: The spectrophotometer readings for the same sample change over time.[3]
-
Poor reproducibility: Replicate samples yield significantly different results.
-
Non-linear standard curve: The relationship between concentration and absorbance is not linear, even within the expected dynamic range of the assay.[4]
-
Unexpected color development: The final reaction mixture has a different color than expected, or there is significant color in the blank or control samples.
-
False positives or negatives: The assay indicates the presence of the analyte when it is absent, or vice versa.[5]
Q3: What are the primary categories of substances that can interfere with my assay?
Interfering substances can be broadly categorized as either endogenous (originating from the sample matrix) or exogenous (introduced during sample preparation or from external sources).[6][7] Common categories include:
-
Reducing and Oxidizing Agents: These can chemically alter the this compound reagent or the analyte, preventing the desired reaction from occurring correctly.
-
Chelating Agents: These can sequester metal ions that may be essential for the color-forming reaction.
-
Compounds with Overlapping Absorption Spectra: If a substance in the sample absorbs light at the same wavelength used to measure the product of the this compound reaction, it will lead to artificially high readings.[8]
-
Particulates and Turbidity: Suspended particles in the sample can scatter light, leading to inaccurate absorbance measurements.
Q4: How can I proactively minimize interference during my experimental design?
A well-designed experiment is the first line of defense against interference. Consider the following:
-
Sample Preparation: Incorporate sample cleanup steps, such as filtration, centrifugation, or solid-phase extraction, to remove known interfering substances.
-
Reagent Purity: Use high-purity reagents and solvents to avoid introducing contaminants.
-
Method Validation: Properly validate your assay by assessing parameters like linearity, precision, accuracy, and specificity.[9][10][11]
-
Controls: Always include appropriate controls, such as blanks (reagents without the analyte) and matrix-matched standards, to identify and correct for background interference.
In-Depth Troubleshooting Guides
Guide 1: Inconsistent or Drifting Absorbance Readings
Problem: You observe that the absorbance readings for your samples, including standards and controls, are not stable and tend to drift up or down over time.
Causality Analysis: This issue typically points to either instrument instability or a dynamic process occurring within the sample cuvette.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Recommended Solution |
| Instrument Not Warmed Up | The light source and detector in a spectrophotometer require a stabilization period to provide a consistent output.[3] | Allow the spectrophotometer to warm up for the manufacturer-recommended time (typically 15-30 minutes) before taking any measurements. |
| Incomplete Reaction | The color-forming reaction involving this compound may not have reached its endpoint, causing the absorbance to change as the reaction proceeds. | Increase the incubation time to ensure the reaction goes to completion. Perform a time-course experiment to determine the optimal incubation period. |
| Sample/Reagent Degradation | The colored product of the reaction may be unstable and degrade over time, leading to a decrease in absorbance. | Analyze samples immediately after the reaction is complete. If necessary, investigate the stability of the product and consider using a quenching agent to stop the reaction at a specific time point. |
| Temperature Fluctuations | The reaction rate and the stability of the components can be sensitive to temperature changes in the lab environment. | Use a temperature-controlled cuvette holder in the spectrophotometer to maintain a constant temperature during measurements. |
Troubleshooting Workflow:
Caption: Workflow for diagnosing inconsistent readings.
Guide 2: Non-Linear Standard Curve
Problem: Your standard curve, which should be linear over the desired concentration range, shows a distinct curve or significant deviation from linearity.
Causality Analysis: A non-linear standard curve suggests a systematic error in the preparation of standards or a fundamental issue with the assay chemistry at certain concentrations.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Recommended Solution |
| Incorrect Standard Preparation | Errors in serial dilutions are cumulative and can lead to inaccurate standard concentrations. | Prepare fresh standards using calibrated pipettes. Consider preparing a new stock solution from a different lot of the standard compound. |
| High Concentration Saturation | At high analyte concentrations, the reagent may become depleted, or the spectrophotometer's detector may be saturated, leading to a plateau in the curve. | Dilute your samples to fall within the linear range of the assay. If necessary, extend the standard curve with lower concentration points to better define the linear portion. |
| Interference in Diluent | The solvent or buffer used to prepare the standards may contain interfering substances. | Prepare a "no analyte" blank using the same diluent and subtract its absorbance from all standards. If interference is significant, use a higher purity solvent or a different buffer system. |
| Inappropriate Wavelength | Measuring at a wavelength other than the absorbance maximum (λmax) can reduce sensitivity and linearity. | Perform a wavelength scan of the final colored product to determine the precise λmax and use this wavelength for all measurements. |
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting a non-linear standard curve.
Guide 3: High Background or Unexpected Color
Problem: You observe significant color development in your blank samples (containing all reagents except the analyte), or the color of your samples is different from the expected hue.
Causality Analysis: This indicates a non-specific reaction is occurring, either due to reagent contamination or the presence of an interfering substance in the sample matrix that reacts with this compound.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Recommended Solution |
| Reagent Contamination | One or more of your reagents (buffer, this compound solution) may be contaminated with a substance that either has color or reacts to produce color. | Prepare all reagents fresh using high-purity water and chemicals. Test each reagent individually to identify the source of the background color. |
| Presence of Reducing Agents | Strong reducing agents in the sample can react directly with this compound, causing a color change that is independent of the analyte concentration.[4] | If your sample is known to contain reducing agents (e.g., DTT, β-mercaptoethanol), they must be removed or neutralized prior to the assay. This can be achieved through dialysis, desalting columns, or the use of scavenging agents.[12] |
| Spectral Overlap | A compound in the sample matrix may have a natural color or absorb light at the analytical wavelength.[8] | Run a spectrum of a sample blank (containing the sample matrix but not the reagents) to check for background absorbance. If present, this background must be subtracted from all sample readings. |
| Incorrect pH | The pH of the reaction buffer is critical for many colorimetric assays. An incorrect pH can lead to side reactions or alter the spectral properties of the product. | Verify the pH of your buffer and adjust as necessary. Ensure that the addition of your sample does not significantly alter the final pH of the reaction mixture. |
Interference Pathway:
Caption: How interfering substances can create a false signal.
Experimental Protocols
Protocol 1: General Assay Procedure
-
Reagent Preparation: Prepare all buffers and reagent solutions using high-purity water and analytical grade chemicals.
-
Standard Curve Preparation: Prepare a stock solution of your standard. Perform serial dilutions to create a series of at least 5-7 standards spanning your expected sample concentration range.
-
Sample Preparation: Prepare your unknown samples, including any necessary dilutions or cleanup steps as identified in your troubleshooting.
-
Assay Plate/Cuvette Setup:
-
Add blanks (reaction buffer and reagents, no analyte).
-
Add standards in triplicate.
-
Add unknown samples in triplicate.
-
-
Reaction Initiation: Add the this compound reagent to all wells/cuvettes to start the reaction.
-
Incubation: Incubate for the predetermined optimal time at a controlled temperature.
-
Measurement: Read the absorbance at the predetermined λmax using the spectrophotometer.
-
Data Analysis: Subtract the average absorbance of the blank from all readings. Plot the standard curve (Absorbance vs. Concentration) and determine the concentration of the unknown samples using the regression equation.
Protocol 2: Validating Assay Linearity
-
Prepare a set of at least 8-10 standards, with the highest concentration exceeding your expected upper limit.
-
Run the assay as described in Protocol 1.
-
Plot Absorbance vs. Concentration.
-
Perform a linear regression analysis on the data points.
-
The assay is considered linear if the coefficient of determination (R²) is ≥ 0.995.
-
Visually inspect the plot to identify the concentration at which the curve begins to plateau. This is the upper limit of the linear range.
References
- Google Patents. (n.d.). One-step preparation of this compound from resorcinol.
- Biocompare. (2022, February 17). Spectrophotometer Selection and Troubleshooting.
- Laboratory Medicine User Manual. (2015, June 10). INTERFERENCES.
- Biocompare. (2021, March 23). Spectrophotometer Troubleshooting Guide.
- Sper Scientific Direct. (n.d.). Spectrophotometer Selection and Troubleshooting: A Practical Guide.
- PubMed. (2017, November 1). Validation of Spectrophotometric Methods for the Determination of Total Polyphenol and Total Flavonoid Content.
- PubMed. (2013, May 15). Development and validation of new spectrophotometric ratio H-point standard addition method and application to gastrointestinal acting drugs mixtures.
- PubMed. (2022, February 4). Development and Validation of Four Spectrophotometric Methods for Assay of Rebamipide and its Impurity: Application to Tablet Dosage Form.
- Journal of Chemical and Pharmaceutical Research. (n.d.). A Simple and Validated Spectrophotometric Method for Determination of Piroxicam in Dosage Forms and Biological Fluids.
- Google Patents. (n.d.). Process for preparing this compound.
- NCBI Bookshelf. (2015, September 18). Assay Interference by Chemical Reactivity.
- PubChem. (n.d.). This compound.
- Google Patents. (n.d.). Lead compounds of 4:6-dinitroresorcinol.
- European Patent Office. (n.d.). PROCESS FOR PREPARING this compound.
- Bluth Bio Industries. (n.d.). Common Interferences in Drug Testing.
- PubMed. (1994, November). Interference with clinical laboratory analyses.
- Journal of Applied Pharmaceutical Science. (2012, February 6). Development and validation of spectrophotometric and spectrofluorimetric methods for simultaneous determination of Tofisopam.
- ResearchGate. (n.d.). (PDF) Development and validation of spectrophotometric methods for the estimation of nitazoxanide in tablet dosage forms.
- NIH. (n.d.). Interference Testing.
- PubMed. (2016, July 6). Reactions of Flavonoids with o-Quinones Interfere with the Spectrophotometric Assay of Tyrosinase Activity.
Sources
- 1. CAS 616-74-0: this compound | CymitQuimica [cymitquimica.com]
- 2. biocompare.com [biocompare.com]
- 3. sperdirect.com [sperdirect.com]
- 4. Protein Assays and Quantitation Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. bluthbio.com [bluthbio.com]
- 6. Interference with clinical laboratory analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interference Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reactions of Flavonoids with o-Quinones Interfere with the Spectrophotometric Assay of Tyrosinase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Validation of Spectrophotometric Methods for the Determination of Total Polyphenol and Total Flavonoid Content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and validation of new spectrophotometric ratio H-point standard addition method and application to gastrointestinal acting drugs mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jsaer.com [jsaer.com]
- 12. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating the Nuances of 4,6-Dinitroresorcinol Stability: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 4,6-Dinitroresorcinol (DNR). As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and provide you with a deeper understanding of the factors governing the stability of DNR in solution. This resource is structured to anticipate and address the challenges you may encounter during your research, ensuring the integrity and reproducibility of your experimental outcomes. Our focus here is on the causality behind experimental observations and providing you with the knowledge to troubleshoot effectively.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the handling and stability of this compound solutions.
Q1: My this compound solution is changing color. What does this indicate?
A change in the color of your DNR solution, often a shift towards a deeper yellow or brown, is a primary indicator of degradation. DNR is a yellow crystalline solid that forms a yellow solution, and any significant color change suggests the formation of chromophoric degradation products.[1] This is a critical observation that should prompt an immediate investigation into the storage and experimental conditions of your solution.
Q2: What are the primary factors that can cause my this compound solution to degrade?
The stability of DNR in solution is influenced by several key factors:
-
pH: Extreme pH conditions, both acidic and alkaline, can accelerate the degradation of nitroaromatic compounds. For the related compound 2,4,6-Trinitroresorcinol (TNR), degradation is more rapid in acidic (pH 3.2) and alkaline (pH 11) media compared to neutral conditions.[2][3]
-
Light Exposure (Photolysis): Nitroaromatic compounds are known to be susceptible to photodegradation.[4] Exposure to ambient or UV light can initiate photochemical reactions, leading to the breakdown of the DNR molecule.
-
Temperature: Elevated temperatures can increase the rate of chemical reactions, including hydrolysis and other degradation pathways. While specific thermal degradation data for DNR in solution is limited, general chemical kinetics principles suggest that storing solutions at lower temperatures will enhance stability.
-
Presence of Oxidizing or Reducing Agents: The nitro groups on the DNR molecule can be susceptible to both oxidation and reduction. The presence of strong oxidizing agents or reducing agents in your solution can lead to degradation. For instance, the degradation of TNR is enhanced in the presence of oxidizing agents like hydrogen peroxide.[3]
Q3: How should I prepare and store my this compound stock solutions to ensure stability?
To maximize the shelf-life of your DNR solutions, adhere to the following best practices:
-
Solvent Selection: Use high-purity solvents. For aqueous solutions, use purified water (e.g., Milli-Q or equivalent). DNR is more soluble in organic solvents than in water.[1]
-
pH Control: Whenever possible, maintain the pH of your aqueous solutions in the neutral range (pH 6-8) to minimize acid- or base-catalyzed hydrolysis, unless your experimental protocol requires otherwise.
-
Light Protection: Prepare and store solutions in amber glass vials or wrap containers with aluminum foil to protect them from light.
-
Temperature Control: Store stock solutions at a low temperature, preferably at 2-8°C. For long-term storage, consider freezing at -20°C or below, being mindful of potential freeze-thaw cycles which can also affect stability.
-
Inert Atmosphere: For sensitive experiments, purging the solvent with an inert gas like nitrogen or argon before preparing the solution can help to remove dissolved oxygen and minimize oxidative degradation.
Troubleshooting Guide: Unforeseen Degradation in Your Experiments
This section provides a structured approach to identifying and resolving degradation issues encountered during your experimental workflow.
Issue 1: Rapid Loss of this compound Concentration in Solution
You've prepared a fresh solution of DNR, but subsequent analysis by HPLC shows a significant decrease in the parent compound peak area in a much shorter timeframe than expected.
Caption: A systematic workflow for troubleshooting the rapid degradation of this compound in solution.
-
Review Solution Preparation and Storage:
-
pH Measurement: Immediately measure the pH of your solution. As suggested by studies on the related compound TNR, both acidic and alkaline conditions can significantly accelerate degradation.[2][3] If the pH is outside the 6-8 range, this is a likely culprit.
-
Light Exposure: Scrutinize your handling procedures. Were the solutions prepared and stored in clear glass or plastic containers? Even ambient laboratory light can be sufficient to induce photolysis of photosensitive compounds like nitroaromatics.[4]
-
Temperature History: Was the solution inadvertently heated or left at room temperature for an extended period?
-
-
Evaluate Experimental Conditions:
-
Matrix Effects: Are there other components in your solution that could be reacting with the DNR? This could include buffers, salts, or other active molecules. Consider preparing a solution of DNR in the pure solvent as a control.
-
Dissolved Gases: If your experiment is sensitive to oxidation, the presence of dissolved oxygen in the solvent could be a factor.
-
-
Analyze for Degradation Products:
-
Chromatographic Profile: Examine your HPLC chromatogram for the appearance of new peaks that are not present in a freshly prepared standard. The presence of new peaks concomitant with a decrease in the DNR peak is strong evidence of degradation.
-
LC-MS Analysis: If you have access to a mass spectrometer, analyzing the degraded sample by HPLC-MS can provide molecular weight information for the unknown peaks, which is invaluable for identifying degradation products.[5][6][7]
-
Issue 2: Inconsistent Results and Poor Reproducibility in Assays Using this compound
You are observing high variability between replicate experiments or a drift in your results over the course of a single experiment.
Caption: A decision tree to diagnose the root cause of poor reproducibility in experiments involving this compound.
-
Evaluate the Stability of Your Stock Solution:
-
If you are using a stock solution that was prepared some time ago, its degradation over time is a primary suspect. Prepare a fresh stock solution and compare its performance to the older one.
-
Protocol for Stock Solution Stability Check:
-
Prepare a fresh, concentrated stock solution of DNR in a suitable solvent.
-
Immediately analyze an aliquot by HPLC to establish a baseline (T=0) concentration and purity profile.
-
Store the stock solution under your standard conditions.
-
Analyze aliquots at regular intervals (e.g., daily, then weekly) to monitor the concentration of DNR and the appearance of any degradation products.
-
-
-
Assess In-Experiment Degradation:
-
Even if your stock solution is stable, the conditions of your experiment (e.g., incubation at 37°C, exposure to light on an autosampler) may be causing degradation.
-
Protocol for In-Experiment Stability Check:
-
Prepare your experimental samples as usual.
-
Take an aliquot for analysis at the beginning of your experiment (T=0).
-
Take further aliquots at various time points throughout the duration of your experiment.
-
Analyze all aliquots together at the end of the experiment. A time-dependent decrease in the DNR concentration will confirm in-experiment degradation.
-
-
Advanced Analytical Troubleshooting
For researchers utilizing HPLC and HPLC-MS to analyze this compound and its potential degradation products, this section provides guidance on common analytical challenges.
HPLC Method Development and Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Poor peak shape (tailing or fronting) | - Column contamination- Inappropriate mobile phase pH- Column overload | - Wash the column with a strong solvent.- Adjust the mobile phase pH to ensure DNR is in a single ionic state.- Reduce the injection volume or sample concentration. |
| Shifting retention times | - Inconsistent mobile phase composition- Temperature fluctuations- Column degradation | - Prepare fresh mobile phase and ensure adequate mixing.- Use a column oven to maintain a constant temperature.- Replace the column if it has exceeded its lifetime. |
| Ghost peaks | - Contamination in the mobile phase or injector- Carryover from previous injections | - Use high-purity solvents and flush the injector.- Implement a needle wash step in your autosampler method. |
| Co-elution of DNR with degradation products | - Insufficient chromatographic resolution | - Optimize the mobile phase gradient.- Try a different column chemistry (e.g., phenyl-hexyl instead of C18).[8][9] |
Identifying Degradation Products with HPLC-MS
When your HPLC analysis indicates the presence of degradation products, HPLC-MS is a powerful tool for their identification.
-
Expected Mass Shifts:
-
Reduction of a nitro group: A decrease in mass of 30 Da (NO₂) followed by an increase of 2 Da (addition of 2H) to form an amino group (-NH₂), resulting in a net loss of 28 Da.
-
Hydroxylation: An increase in mass of 16 Da (addition of an oxygen atom).
-
Denitration: A loss of a nitro group (-NO₂) resulting in a decrease in mass of 46 Da.
-
-
Tandem MS (MS/MS) for Structural Elucidation:
Concluding Remarks
The chemical stability of this compound is a critical parameter that underpins the reliability of a wide range of scientific investigations. By understanding the key factors that influence its degradation and by adopting a systematic approach to troubleshooting, researchers can ensure the integrity of their data and the success of their experiments. This guide provides a framework for proactive problem-solving, grounded in the principles of chemical reactivity and analytical science.
References
- Gates, P. M., Furlong, E. T., Lindley, C. E., & Burkhardt, M. R. (1994).
- Request PDF | Degradation study of nitroaromatic explosives 2-diazo-4,6-dinitrophenol and picramic acid using HPLC and UHPLC-ESI-MS/MS | A new and fast HPLC method with UV detection was developed and validated for the simultaneous determination of nitroaromatic explosives... | Find, read and cite all the research you need on ResearchGate. (n.d.).
- TROUBLESHOOTING GUIDE. (n.d.).
- Identification and quantification of polar nitroaromatic compounds in explosive-contaminated waters by means of HPLC-ESI-MS-MS and HPLC-UV | Request PDF. (2006).
- (PDF) Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). (n.d.). ResearchGate.
- Supporting Information - UCI Department of Chemistry. (n.d.).
- 26 December 2025 AperTO - Archivio Istituzionale Open Access dell’Università di Torino Original Citation: Phototransform
- Barceló, D., & Šatínský, D. (2007). On-line strategies for determining trace levels of nitroaromatic explosives and related compounds in water.
- Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC), part of Test Meth - EPA. (n.d.).
- Troubleshooting Guide for Analytical Instruments (Gas Chromatography (GC) Faults and Solutions). (n.d.).
- Nguyen, H. V., Do, K. N., & Nguyen, T. C. (2021). Degradation of 2,4,6-Trinitroresorcinol in Aqueous Solution by Cold Plasma Technology. Polish Journal of Environmental Studies, 30(6), 5195–5201. [Link]
- Degradation of 2,4,6-Trinitroresorcinol in Aqueous Solution by Cold Plasma Technology. (n.d.).
- This compound (wetted with ca. 20% Water) (unit weight on dry weight basis). (n.d.).
- This compound - Safety D
- Appendix A 1. Summary of Procedure This procedure is suitable for the determination of nitroaromatic and nitramine compounds (ex. (n.d.).
- Al-Salami, H., & El-Khatib, M. (2018). A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems.
- Process for preparing this compound. (n.d.).
- Process for preparing this compound. (n.d.).
- Liles, M. R., & Burns, M. A. (2021). Photochemical Degradation of 4-Nitrocatechol and 2,4-Dinitrophenol in a Sugar-Glass Secondary Organic Aerosol Surrogate. Environmental Science & Technology, 55(21), 14594–14603. [Link]
- Request PDF | Thermoanalytical study of linkage isomerism in coordination compounds. Part 5: A DSC and DFT study on the linkage isomerization of the dinitrito and dinitro isomers of cis-tetraamminecobalt(III) complexes | The solid-state interconversion of cis-[Co(NH3)4(ONO)2]X (X = Cl−, NO3−, ClO4−; dinitrito isomer) and cis-[Co(NH3)4(NO2)2]X (dinitro isomer) was... | Find, read and cite all the research you need on ResearchGate. (n.d.).
- Electrochemical Behaviour of Dihydroxybenzene Isomers at Glassy Carbon Electrode in Different Electrolytic Media - SciSpace. (n.d.).
- The Importance of Degradation in the Fate of Selected Organic Compounds in the Environment. Part II. Photodegradation and Biodegrad - Polish Journal of Environmental Studies. (n.d.).
- The chemical structure of dihydroxybenzene isomers: (a) resorcinol; (b)
- CAS 616-74-0: this compound | CymitQuimica. (n.d.).
- One-step preparation of this compound
- Degradation and mineralization of 2,4,6-trinitroresorcine in various photochemical systems. | Sigma-Aldrich - Merck Millipore. (n.d.).
- Dihydroxybenzene isomers electrochemical sensor based on activated carbon sensitive material activated by mechanochemistry and low-dosage phosphoric acid - Analytical Methods (RSC Publishing). (n.d.).
Sources
- 1. CAS 616-74-0: this compound | CymitQuimica [cymitquimica.com]
- 2. pjoes.com [pjoes.com]
- 3. Degradation of 2,4,6-Trinitroresorcinol in Aqueous Solution by Cold Plasma Technology [pjoes.com]
- 4. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
- 5. Analysis of environmental samples for explosives and explosives degradation products by liquid chromatography-mass spectrometry (Conference) | OSTI.GOV [osti.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. On-line strategies for determining trace levels of nitroaromatic explosives and related compounds in water - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 4,6-Dinitroresorcinol
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of crude 4,6-Dinitroresorcinol (DNR). It is structured as a series of frequently asked questions and troubleshooting scenarios encountered during laboratory work. Our focus is on the causality behind experimental choices to ensure both purity of the final product and safety during the process.
Critical Safety Advisory
This compound is a hazardous and potentially explosive compound, especially when dry. This material is a flammable solid and is sensitive to heat, mechanical shock, and friction.[1][2] Commercial preparations are often supplied wetted with approximately 20% water to mitigate these risks.[3][4]
ALWAYS:
-
Handle this compound with appropriate Personal Protective Equipment (PPE), including flame-resistant clothing, protective gloves, and safety goggles.[2][5]
-
Keep the material away from heat, sparks, and open flames.[2][6]
-
Avoid grinding or subjecting the dry material to friction.[6]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound from a typical synthesis?
Answer: The direct nitration of resorcinol is often difficult to control, leading to a mixture of products. The primary impurities you will likely encounter are:
-
Isomeric Byproducts: The most common impurity is 2,4-Dinitroresorcinol, a constitutional isomer formed during synthesis.[7][8]
-
Over-Nitrated Products: 2,4,6-Trinitroresorcinol (Styphnic Acid) is a significant and highly explosive byproduct that can form if reaction conditions are too harsh.[7][9] Its presence is a major safety concern.
-
Under-Nitrated Precursors: Unreacted starting material or mononitrated intermediates, such as 4-Nitroresorcinol, may also be present.[7][8]
-
Residual Reagents: Inorganic acids (e.g., nitric acid, sulfuric acid) used in the nitration step may contaminate the crude solid.
The goal of purification is to selectively remove these related compounds to isolate the desired 4,6-isomer.
Q2: What is the most effective and reliable method for purifying crude this compound?
Answer: Recrystallization is the most widely cited and effective method for purifying this compound on a laboratory scale.[7][10] The principle behind this technique relies on the differences in solubility between the desired 4,6-isomer and the various impurities in a chosen solvent at different temperatures. The 4,6-isomer can be readily separated from the 2,4-isomer due to marked differences in their solubility profiles in appropriate solvents.[8] A successful recrystallization can increase the purity to over 98%.[8]
Troubleshooting Guide: Recrystallization Issues
Q3: My crude product is a dark, discolored, or tarry solid. Can it still be purified?
Answer: Yes, this is a common issue. Dark coloration or a tarry consistency often indicates the presence of polymeric side products or trapped acidic residues from the nitration reaction. While challenging, purification is often possible. We recommend a pre-purification wash before proceeding to full recrystallization.
-
Rationale: A wash with a cold, non-solvent (like cold deionized water) can help remove highly polar impurities such as residual mineral acids without dissolving a significant amount of your target compound.
-
Procedure:
-
Create a slurry of your crude product in a minimal amount of cold deionized water.
-
Stir vigorously for 15-20 minutes.
-
Filter the solid under vacuum.
-
Wash the filter cake with another small portion of cold water.
-
Dry the solid partially under vacuum before proceeding to recrystallization. This step helps improve the performance of the subsequent organic solvent recrystallization.
-
Q4: My yield is very low after recrystallization. What are the primary causes and how can I improve recovery?
Answer: Low yield is typically caused by one of two factors: using too much solvent or premature crystallization during hot filtration.
-
Excess Solvent: The goal is to create a saturated solution at the solvent's boiling point. Using an excessive volume of solvent will keep more of your product dissolved even after cooling, drastically reducing the recovered yield.
-
Solution: Add the hot solvent portion-wise to the crude material until it just dissolves. If you've already added too much, you can carefully evaporate some of the solvent in a fume hood to re-concentrate the solution before cooling.
-
-
Premature Crystallization: If the solution cools too quickly during filtration (e.g., in the funnel), you will lose product.
-
Solution: Use a heated or jacketed filtration funnel. Pre-heating the filter funnel and the receiving flask with hot solvent vapor before pouring your solution is a critical step. Work quickly but safely.
-
-
Improving Crystal Formation: Slow, undisturbed cooling is crucial for maximizing the yield of pure crystals. Rapid cooling can trap impurities and lead to smaller, less pure crystals.[11] Allowing the solution to cool to room temperature slowly and then moving it to an ice bath (-8°C has been shown to be effective for a related compound) can significantly improve recovery.[11]
Q5: I see oily droplets or very fine needles instead of well-defined crystals. How can I fix this?
Answer: "Oiling out" or the formation of fine, impure needles often occurs when the solution is supersaturated or cools too quickly.
-
Rationale: When a solution is highly concentrated, the solute may come out of solution as a liquid phase (an oil) before it has a chance to form an ordered crystal lattice. Rapid cooling also favors rapid nucleation over slow crystal growth, resulting in fine, often less pure, particles.
-
Corrective Actions:
-
Re-heat the Solution: If the product oils out, re-heat the mixture until the oil redissolves completely.
-
Add More Solvent: Add a very small amount of additional hot solvent (e.g., 1-2% more volume) to slightly reduce the saturation.
-
Slow Cooling: This is the most critical parameter. Ensure the flask is insulated (e.g., with glass wool) to slow the rate of cooling. Do not place it directly into an ice bath from a high temperature.[11]
-
Scratching: Gently scratching the inside of the flask at the surface of the liquid with a glass rod can sometimes induce nucleation and promote proper crystal growth.
-
Data Summary: Solvents for Recrystallization
| Solvent | Purity Potential | Comments & Rationale | Source |
| Glacial Acetic Acid | >98% | Excellent solvent for separating the 4,6-isomer from the 2,4-isomer. The high boiling point allows for a wide temperature gradient, aiding in high recovery. | [8] |
| Ethyl Acetate | High | Frequently cited as a preferred solvent for recrystallization. Its moderate boiling point and good solvating power make it a practical choice. | [7][10] |
| Ethanol | Good | Has been successfully used for recrystallization, yielding material suitable for structural analysis. | [12] |
| Hot Water | Poor | Not recommended. Leads to very low yields and an impure final product. | [9] |
Experimental Protocol: Recrystallization of this compound
This protocol uses glacial acetic acid, which has been shown to provide excellent purity.[8]
Workflow Diagram
Caption: Recrystallization workflow for this compound.
Step-by-Step Methodology:
-
Dissolution: In a certified chemical fume hood, place the crude this compound (e.g., 5.0 g) into an Erlenmeyer flask equipped with a magnetic stir bar. Add a calculated amount of glacial acetic acid (a starting point is ~7 g of acetic acid per 1 g of crude DNR)[8]. Heat the mixture on a hot plate with stirring until the solvent reaches a gentle boil and all the solid has dissolved. Troubleshooting: If solid remains, add minimal amounts of hot acetic acid until a clear solution is achieved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. Pre-heat a clean receiving flask and a fluted filter paper in a stemless funnel by placing them over a flask of boiling solvent. Quickly pour the hot solution through the filter paper to remove the impurities.
-
Crystallization: Cover the flask containing the clear, hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Yellow, crystalline this compound should precipitate.[8] To maximize the yield, subsequently cool the flask in an ice-water bath for at least one hour.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold, fresh solvent (acetic acid) to remove any remaining soluble impurities from the crystal surfaces. Follow this with a wash of cold deionized water to remove the acetic acid.
-
Drying: DO NOT DRY COMPLETELY IN AN OVEN. This is critically important for safety. Dry the product under vacuum, but ensure it remains wetted with a small amount of water (~15-20% by weight) for safe storage. Determine the final yield based on the dry weight equivalent.
-
Purity Analysis: Assess the purity of the final product using methods such as High-Performance Liquid Chromatography (HPLC) or by measuring the melting point (pure this compound melts at ~215 °C).[4]
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting common recrystallization problems.
References
- Material Safety Data Sheet - this compound. Cole-Parmer. [Link]
- Process for preparing this compound.
- One-step preparation of this compound from resorcinol.
- PROCESS FOR PREPARING this compound.
- Preparation and purification of dinitroresorcinol.
- Crystal structure of this compound, C6H4N2O6.
- Crystallization process of 2-chloro-4, 6-diaminoresorcinol. Harbin Institute of Technology. [Link]
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. echemi.com [echemi.com]
- 3. CAS 616-74-0: this compound | CymitQuimica [cymitquimica.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 7. WO1988005038A1 - Process for preparing this compound - Google Patents [patents.google.com]
- 8. US5371303A - One-step preparation of this compound from resorcinol - Google Patents [patents.google.com]
- 9. US2811565A - Preparation and purification of dinitroresorcinol - Google Patents [patents.google.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. Crystallization process of 2-chloro-4, 6-diaminoresorcinol - Harbin Institute of Technology [scholar.hit.edu.cn]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Stabilizing 4,6-Dinitroresorcinol (DNR) for Long-Term Storage
Welcome to the Technical Support Center for 4,6-Dinitroresorcinol (DNR). This guide is designed for researchers, scientists, and drug development professionals who handle and store this energetic material. As a Senior Application Scientist, my goal is to provide you with not just procedures, but the scientific rationale behind them, ensuring both safety and the chemical integrity of your materials over the long term. This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address the challenges you may encounter.
I. Core Principles of DNR Stability
This compound is a nitroaromatic compound belonging to the dinitrophenol family. Like many nitroaromatics, its stability is a critical concern due to its energetic nature. The presence of two electron-withdrawing nitro groups on the resorcinol ring makes the molecule susceptible to decomposition, which can be initiated by thermal, photolytic, or chemical triggers. A key concept in the degradation of many nitroaromatic explosives is autocatalysis , where the initial decomposition products can themselves catalyze further degradation, leading to an accelerating and potentially hazardous reaction.[1][2] Therefore, the primary goal of long-term storage is to prevent the initiation of these decomposition pathways.
II. Frequently Asked Questions (FAQs) on Long-Term Storage
Q1: What is the single most critical factor for the safe long-term storage of DNR?
A1: The most critical factor is ensuring the material remains consistently and adequately wetted. Dry this compound is an explosive hazard and is highly sensitive to initiation by heat, friction, or mechanical shock. International regulations, such as the UN Recommendations on the Transport of Dangerous Goods, classify DNR for transport as a wetted explosive, requiring it to contain not less than 15% water by mass.[3][4]
-
Expert Insight: The water acts as a desensitizer, absorbing energy and preventing the initiation of a detonation. It also helps to regulate the temperature of the material. The manufacturer or supplier should provide information on the shelf-life and instructions for verifying desensitization.[5] It is imperative to maintain this water content throughout the storage period.
Q2: What are the ideal environmental conditions for storing DNR?
A2: Based on safety data and best practices for energetic materials, the following conditions are recommended:
| Parameter | Recommended Condition | Rationale |
| Temperature | Cool, stable temperature (ideally <15°C) | Reduces the rate of thermally induced chemical decomposition. Avoid temperature cycling.[6] |
| Light | Dark, away from direct sunlight and UV sources | Prevents photolytic decomposition. Nitroaromatic compounds can be light-sensitive, leading to degradation.[4][7] |
| Atmosphere | Well-ventilated area | Prevents the buildup of potentially flammable or toxic vapors in case of slow decomposition.[3] |
| Container | Tightly closed, compatible container | Prevents the evaporation of the wetting agent (water) and contamination of the material. |
Q3: What materials should be avoided for storing DNR?
A3: Due to its chemical nature, DNR is incompatible with several classes of materials:
-
Bases, Alkalis, and Amines: DNR is a weak acid. It can react with bases to form metal salts (dinitroresorcinates), which can be more sensitive to initiation than DNR itself.[8]
-
Reducing Agents: As a nitroaromatic compound, DNR is an oxidizing agent and can react vigorously with reducing agents.[9]
-
Metals: Contact with certain metals should be avoided as they can form shock-sensitive salts or catalyze decomposition.[8] Use high-quality, corrosion-resistant stainless steel or appropriate glass containers.
-
Nitrides: These are listed as incompatible and may lead to heat, explosion, or the generation of flammable gas.[9]
Q4: How does the initial purity of DNR affect its long-term stability?
A4: The initial purity is paramount. Impurities from the synthesis process, such as residual acids (nitric, sulfuric), suboxides of nitrogen, or isomeric byproducts (like 2,4-dinitroresorcinol or styphnic acid), can significantly reduce the stability of DNR and catalyze its decomposition.[9][10][11]
-
Self-Validating Protocol: Pre-Storage Purification It is highly recommended to purify DNR before long-term storage, typically by recrystallization. Solvents such as ethyl acetate or acetic acid have been cited in the literature for this purpose.[11][12] The purity should be verified using a reliable analytical method like High-Performance Liquid Chromatography (HPLC).[4][11][13]
Experimental Protocol: Purity Verification by HPLC
-
System: A reversed-phase HPLC system with UV detection is suitable.
-
Column: A C18 column is a common choice.
-
Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile and a dilute acidic aqueous solution (e.g., 0.085% orthophosphoric acid) can be effective for separating DNR from its potential impurities.[4][13]
-
Detection: Monitor the elution profile at a suitable wavelength (e.g., 262 or 268 nm).[13]
-
Quantification: Use an external standard of high-purity DNR to quantify the purity of the stored material.
-
III. Troubleshooting Guide for Stored DNR
This section addresses specific issues that may arise during the long-term storage of this compound.
Issue 1: The stored DNR appears to be drying out.
-
Causality: This is a critical safety issue. It is likely due to an improperly sealed container or storage in an environment with low humidity, leading to the evaporation of the desensitizing water.
-
Troubleshooting Steps:
-
DO NOT handle the dry or partially dry material. Dry DNR is sensitive to friction and shock.
-
If possible, remotely and carefully add distilled water to the container to re-wet the material to at least 15-20% water content by mass. This should be done with extreme caution and behind appropriate shielding.
-
Once re-wetted, transfer the material to a new, properly sealed container.
-
Review your storage procedures and container integrity to prevent recurrence.
-
-
Logical Framework for Prevention:
Issue 2: The color of the DNR has changed from yellow to a darker shade (e.g., orange, brown).
-
Causality: A color change is a strong indicator of chemical decomposition. For many nitroaromatic compounds, the formation of complex degradation products, including polymers, can lead to a darkening of the material. [7][14]This may be caused by exposure to heat, light, or the presence of impurities that have initiated decomposition.
-
Troubleshooting Steps:
-
Assess the extent of the color change. A slight darkening may indicate minor degradation, while a significant change to brown or black suggests extensive decomposition.
-
Consider the material potentially more sensitive. Degraded energetic materials can be less stable than the pure compound. Handle with increased caution.
-
Perform an analytical assessment. If safe to do so, take a small, representative sample and analyze its purity by HPLC. [4][13]The presence of new peaks in the chromatogram confirms the formation of degradation products.
-
Consider disposal. If significant degradation has occurred, the material may no longer be suitable for its intended use and should be disposed of according to hazardous waste protocols. [4]
-
-
Decomposition Pathway Visualization:
Caption: Simplified DNR autocatalytic decomposition pathway.
Issue 3: The pH of the wetting water has become acidic.
-
Causality: The decomposition of nitroaromatic compounds often releases nitrogen oxides (NOx). [10]These can react with the water used for wetting to form nitrous and nitric acids, thereby lowering the pH. This is a clear sign that decomposition is occurring.
-
Troubleshooting Steps:
-
Handle with care. The presence of acidic byproducts can accelerate further decomposition.
-
Confirm the pH change using a pH meter or pH paper on a small, carefully extracted water sample.
-
Analyze for purity. Use HPLC-MS to identify the parent compound and potential degradation products. [3][4][13][15] 4. Safe Disposal: If decomposition is confirmed, the material should be considered unstable and disposed of through appropriate channels for hazardous energetic waste. [4]
-
IV. Advanced Topics: Chemical Stabilization
While the primary method for stabilizing DNR is through wetting and proper environmental controls, the use of chemical stabilizers is a common practice for other energetic materials like nitrocellulose propellants. [1]Stabilizers function by scavenging the initial products of decomposition, such as NOx, thereby breaking the autocatalytic cycle.
-
Potential Stabilizers (for research purposes): Compounds like diphenylamine or urea are known stabilizers for other nitrated organic compounds. [1]However, their compatibility and effectiveness specifically with this compound have not been widely reported in the available literature. Any use of chemical stabilizers would require extensive compatibility and accelerated aging studies to validate their effectiveness and ensure they do not introduce new hazards.
V. References
-
Degradation study of nitroaromatic explosives 2-diazo-4,6-dinitrophenol and picramic acid using HPLC and UHPLC-ESI-MS/MS. Analytical Methods. Available at: [Link]
-
Biodegradation of Nitroaromatic Compounds and Explosives. CSWAB.org. Available at: [Link]
-
Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. Defense Technical Information Center. Available at: [Link]
-
Stability of nitroaromatic specialty explosives in reversed-phase liquid chromatographic systems. PubMed. Available at: [Link]
-
Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives. ACS Publications. Available at: [Link]
-
Dinitrophenol derivatization of proteolytic products and its application in the assay of protease(s) activity. PubMed. Available at: [Link]
-
Degradation study of nitroaromatic explosives 2-diazo-4,6-dinitrophenol and picramic acid using HPLC and UHPLC-ESI-MS/MS. ResearchGate. Available at: [Link]
-
A time series investigation of the stability of nitramine and nitroaromatic explosives in surface water samples at ambient temperature. ResearchGate. Available at: [Link]
-
Nitroaromatic Compounds, from Synthesis to Biodegradation. National Institutes of Health. Available at: [Link]
-
Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. MDPI. Available at: [Link]
-
2,4 Dinitrophenol as Medicine. PubMed. Available at: [Link]
-
LC-MS-MS analysis of 2,4-dinitrophenol and its phase I and II metabolites in a case of fatal poisoning. PubMed. Available at: [Link]
-
Autocatalytic thermal decomposition kinetics of TNT. ResearchGate. Available at: [Link]
-
2,4-Dinitrophenol. PubChem. Available at: [Link]
-
Thermal Stability Characteristics of Nitroaromatic Compounds. Defense Technical Information Center. Available at: [Link]
-
WO1988005038A1 - Process for preparing this compound. Google Patents. Available at:
-
Liposomal Form of 2,4-Dinitrophenol Lipophilic Derivatives as a Promising Therapeutic Agent for ATP Synthesis Inhibition. MDPI. Available at: [Link]
-
2,4-Dinitrophenol is toxic on a low caloric diet but extends lifespan of Drosophila melanogaster on nutrient-rich diets without an impact on metabolism. PubMed. Available at: [Link]
-
2,4-Dinitrophenol is toxic on a low caloric diet but extends lifespan of Drosophila melanogaster on nutrient-rich diets without an impact on metabolism. ResearchGate. Available at: [Link]
-
Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry Analysis of Eutectic Bis(2,2-dinitropropyl) Acetal/Formal Degradation Profile: Nontargeted Identification of Antioxidant Derivatives. National Institutes of Health. Available at: [Link]
-
Deliberate poisoning with dinitrophenol (DNP): An unlicensed weight loss pill. ResearchGate. Available at: [Link]
-
Globally Harmonized System of Classification and Labelling of Chemicals (GHS). United Nations. Available at: [Link]
-
UN Recommendations Series 5 Transportation Classification of Explosives. VISTA Training, Inc.. Available at: [Link]
-
US5371303A - One-step preparation of this compound from resorcinol. Google Patents. Available at:
-
Organic Nitro Compounds Waste Compatibility. CP Lab Safety. Available at: [Link]
-
Polymers and Polymer-Based Materials for the Detection of (Nitro-)explosives. MDPI. Available at: [Link]
-
Degradation of 2,4,6-Trinitroresorcinol in Aqueous Solution by Cold Plasma Technology. Polish Journal of Environmental Studies. Available at: [Link]
-
United Nations Recommendations on the Transport of Dangerous Goods, Model Regulations, Revision 21. UNECE. Available at: [Link]
-
Storage, transportation and handling of explosives in mine action. International Mine Action Standards. Available at: [Link]
-
Recommendations on the Transport of Dangerous Goods, Manual of Tests and Criteria. UNECE. Available at: [Link]
-
Detection of Nitroaromatic Explosives Based on Photoluminescent Polymers Containing Metalloles. Journal of the American Chemical Society. Available at: [Link]
-
TNT. Wikipedia. Available at: [Link]
-
DoDM 5100.76, "Physical Security of Sensitive Conventional Arms, Ammunition, and Explosives (AA&E)". Executive Services Directorate. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
-
Maintaining Color Stability. Food Product Design. Available at: [Link]
Sources
- 1. cswab.org [cswab.org]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Degradation study of nitroaromatic explosives 2-diazo-4,6-dinitrophenol and picramic acid using HPLC and UHPLC-ESI-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. documents.un.org [documents.un.org]
- 6. 2,4 Dinitrophenol as Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TNT - Wikipedia [en.wikipedia.org]
- 8. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. calpaclab.com [calpaclab.com]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. Liposomal Form of 2,4-Dinitrophenol Lipophilic Derivatives as a Promising Therapeutic Agent for ATP Synthesis Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. HEALTH EFFECTS - Toxicological Profile for Dinitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. eu-assets.contentstack.com [eu-assets.contentstack.com]
- 15. Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry Analysis of Eutectic Bis(2,2-dinitropropyl) Acetal/Formal Degradation Profile: Nontargeted Identification of Antioxidant Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
minimizing by-product formation in 4,6-Dinitroresorcinol synthesis
Welcome to the technical support center for the synthesis of 4,6-Dinitroresorcinol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a primary focus on minimizing the formation of undesirable by-products. Our goal is to provide you with not only robust protocols but also the scientific reasoning behind them, empowering you to troubleshoot and optimize your experiments effectively.
Introduction: The Challenge of Selective Nitration
The synthesis of this compound, a crucial intermediate for high-performance polymers and other specialty chemicals, presents a significant regioselectivity challenge.[1][2] The hydroxyl groups of the resorcinol ring are strongly activating, making the aromatic ring highly susceptible to electrophilic nitration. However, this high reactivity can also lead to the formation of undesired isomers, primarily 2,4-Dinitroresorcinol, and the over-nitrated product, 2,4,6-Trinitroresorcinol (styphnic acid).[1][2][3] The formation of these by-products not only reduces the yield of the desired 4,6-isomer but also complicates purification and can introduce safety hazards, as styphnic acid is a primary explosive.[2]
This guide provides a comprehensive resource to understand and control the factors influencing by-product formation, ensuring a high-yield, high-purity synthesis of this compound.
Troubleshooting and FAQs
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Q1: My final product is contaminated with significant amounts of styphnic acid. What is the primary cause and how can I prevent it?
A1: The formation of styphnic acid (2,4,6-Trinitroresorcinol) is a common issue and is primarily caused by over-nitration of the resorcinol ring. This is often facilitated by the presence of nitrosonium ions (NO+) in the reaction mixture.[1][2] The nitrosonium ion can lead to nitration at the highly reactive 2-position of the resorcinol ring, forming 2,4-Dinitroresorcinol, which is then further nitrated to styphnic acid.
Troubleshooting Steps:
-
Control Nitrosonium Ion Concentration: The presence of nitrogen dioxide (NO₂) and nitrous acid (HNO₂) in the nitric acid contributes to the formation of nitrosonium ions.[1][2] It is crucial to use nitric acid that is substantially free of these impurities. This can be achieved by purging the nitric acid with oxygen or air until it is colorless ("white" fuming nitric acid).[1]
-
Utilize a Nitrosonium Ion Scavenger: The addition of a nitrosonium ion control agent, such as urea, is highly effective.[1][2][4][5] Urea reacts with and neutralizes any residual nitrosonium ions, thus preventing nitration at the 2-position.
-
Strict Temperature Control: Maintain the reaction temperature between -10°C and 0°C.[1] Higher temperatures can increase the rate of over-nitration.
-
Controlled Reagent Addition: Add the nitrating agent slowly to the resorcinol solution to avoid localized areas of high concentration, which can promote side reactions.
Q2: I am observing a significant amount of the 2,4-Dinitroresorcinol isomer in my product. How can I improve the selectivity for the 4,6-isomer?
A2: The formation of 2,4-Dinitroresorcinol is mechanistically linked to the same factors that promote styphnic acid formation, namely the action of the nitrosonium ion.[1][2] Therefore, the strategies to minimize the 2,4-isomer are similar to those for preventing styphnic acid.
Key Optimization Parameters:
| Parameter | Recommended Condition | Rationale |
| Nitric Acid Quality | Use "white" fuming nitric acid (purged of NO₂) | Minimizes the source of nitrosonium ions.[1][2] |
| Nitrosonium Scavenger | Add urea to the reaction mixture | Actively removes nitrosonium ions, preventing 2-position nitration.[1][2] |
| Reaction Temperature | Maintain between -10°C and 0°C | Favors the desired kinetic product and reduces over-activity.[1] |
| Solvent System | A mixture of sulfuric and nitric acid can be used | Sulfuric acid acts as a catalyst and helps control the activity of the nitrating species.[1] |
Q3: My reaction mixture turns a deep red or maroon color early in the reaction. Is this normal, and what does it indicate?
A3: A rapid change to a deep red or maroon color can be an indicator of side reactions, potentially including oxidation of the resorcinol or the formation of nitroso-intermediates.[6] While a color change is expected, an intense and rapid coloration early in the reaction, especially when coupled with excessive gas evolution (brown fumes of NO₂), suggests that the reaction is not well-controlled.
Visual Indicators and Potential Causes:
| Observation | Potential Cause | Recommended Action |
| Intense Red/Maroon Color | Oxidation of resorcinol, formation of nitroso-intermediates | Immediately check and adjust the reaction temperature to the lower end of the recommended range. Ensure efficient stirring. |
| Brown Gas (NO₂) Evolution | Decomposition of nitric acid, presence of nitrous acid | Improve temperature control. Ensure the quality of the nitric acid is high (low in NO₂). |
| Precipitation of an off-white or brownish solid | Formation of insoluble by-products or polymers | Review the purity of starting materials and the cleanliness of the glassware. |
Q4: How can I accurately determine the purity of my this compound and quantify the by-products?
A4: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for analyzing the purity of this compound and quantifying by-products.[2][7] A reverse-phase C18 column is typically used with a UV detector.
Example HPLC Conditions:
A patent for the synthesis of this compound provides the following example of HPLC separation:
-
Column: C18
-
Mobile Phase: A mixture of acetonitrile, methanol, water, and 1% acetic acid.
-
Detection: UV
-
Example Retention Times:
-
Styphnic acid: ~5.58 min
-
4-Nitroresorcinol and 2,4-Dinitroresorcinol: ~12 min
-
This compound: ~12.6 min[2]
-
It is important to develop and validate an HPLC method specific to your equipment and standards.
Detailed Experimental Protocols
Protocol 1: Optimized Synthesis of this compound
This protocol is designed to maximize the yield of this compound while minimizing by-product formation.
Materials:
-
Resorcinol
-
Concentrated Sulfuric Acid (98%)
-
White Fuming Nitric Acid (90%, purged with O₂)
-
Urea
-
Ice
-
Deionized Water
-
Ethyl Acetate (for recrystallization)
Procedure:
-
Preparation of the Nitrating Mixture:
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 60 mL of concentrated sulfuric acid.
-
Cool the sulfuric acid to 0°C in an ice-salt bath.
-
Slowly add 2.2 equivalents of 90 wt.% white fuming nitric acid to the sulfuric acid while maintaining the temperature below 10°C.
-
Once the addition is complete, cool the mixture to 0°C and add 0.1 g of urea. Stir until the urea is dissolved.
-
-
Nitration Reaction:
-
In a separate beaker, dissolve 5 g of resorcinol in a minimal amount of the prepared acid mixture.
-
Slowly add the resorcinol solution to the nitrating mixture over a period of 30-60 minutes, ensuring the temperature does not exceed 5°C.
-
After the addition is complete, continue to stir the reaction mixture at 0-5°C for an additional 2-3 hours. A yellowish-gold precipitate of this compound should form.
-
-
Work-up and Purification:
-
Pour the reaction mixture slowly into a beaker containing crushed ice and water with vigorous stirring.
-
Filter the precipitated solid using a Buchner funnel and wash thoroughly with cold deionized water until the washings are neutral to pH paper.
-
Dry the crude product in a vacuum oven at 50°C.
-
Recrystallize the crude product from hot ethyl acetate to obtain pure, yellow crystalline this compound.
-
Protocol 2: HPLC Analysis of Reaction Products
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm)
Mobile Phase and Gradient:
-
Mobile Phase A: Water with 0.1% Acetic Acid
-
Mobile Phase B: Acetonitrile
-
A gradient elution may be necessary to achieve good separation of all components. A starting condition of 90% A and 10% B, ramping to a higher concentration of B over 15-20 minutes is a good starting point for method development.
Sample Preparation:
-
Accurately weigh a small amount of the dried product (e.g., 10 mg) and dissolve it in a known volume of mobile phase B (e.g., 10 mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
Analysis:
-
Inject a known volume of the sample (e.g., 10 µL) into the HPLC system.
-
Monitor the chromatogram at a suitable wavelength (e.g., 254 nm).
-
Identify and quantify the peaks corresponding to this compound, 2,4-Dinitroresorcinol, and styphnic acid by comparing their retention times and peak areas to those of certified reference standards.
Visualizing Reaction Pathways and Troubleshooting
Diagram 1: Synthesis Pathway of this compound and Formation of By-products
Caption: Reaction scheme for the synthesis of this compound showing the desired pathway and the formation of major by-products.
Diagram 2: Troubleshooting Logic for By-product Minimization
Caption: A logical workflow for troubleshooting and minimizing by-product formation in this compound synthesis.
References
- A New Process for the Manufacture of Styphnic Acid. DTIC AD0399653. [Link]
- PowerLabs Styphnic Acid Synthesis. PowerLabs. [Link]
- PROCESS FOR PREPARING this compound.
- Process for preparing this compound.
- Synthesis and thermal analysis of 2,4,6-trinitroresorcinol. Journal of Thermal Analysis and Calorimetry. [Link]
- One-step preparation of this compound from resorcinol.
- Mono-nitration of resorcinol. Sciencemadness Discussion Board. [Link]
- Microwave Assisted Catalytic Regio-selective Nitration of Resorcinol and Substituted Phenols. Chemistry Research Journal. [Link]
- Resorcinol synthesis. Sciencemadness Discussion Board. [Link]
- Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
- nitration of arom
- Production of 2:4-dinitroresorcinol.
- The Nitrite-Scavenging Properties of Catechol, Resorcinol, and Hydroquinone: A Comparative Study on Their Nitration and Nitros
- THERMOCHEMICAL INVESTIGATIONS OF NITRORESORCINOLS AND RELEVANT METAL SALTS. ProQuest. [Link]
- 2,4-Dinitroresorcinol. DrugFuture. [Link]
- PROCESS FOR PREPARING this compound. WIPO. [Link]
- Process for preparing this compound.
- 2,4-Dinitroresorcinol. PubChem. [Link]
- How can I measure Resorcinol using HPLC?
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. WO1988005038A1 - Process for preparing this compound - Google Patents [patents.google.com]
- 3. US2945890A - Production of 2:4-dinitroresorcinol - Google Patents [patents.google.com]
- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 5. CA1307007C - Process for preparing this compound - Google Patents [patents.google.com]
- 6. Sciencemadness Discussion Board - Mono-nitration of resorcinol - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Matrix Effects in 4,6-Dinitroresorcinol Analysis
Welcome to the technical support center for the analysis of 4,6-Dinitroresorcinol (DNR). This guide is designed for researchers, analytical scientists, and drug development professionals who are navigating the complexities of quantifying this unique molecule. This compound, a polar and acidic nitroaromatic compound, presents significant analytical challenges, primarily due to its susceptibility to matrix effects, which can compromise the accuracy, reproducibility, and sensitivity of quantitative assays.[1][2][3][4]
This document provides a structured approach to identifying, understanding, and mitigating matrix effects in your DNR analyses. We will move from high-level frequently asked questions to in-depth troubleshooting protocols, grounded in established scientific principles and regulatory expectations.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions and provides rapid guidance.
Q1: What exactly is a "matrix effect" and why is it a significant problem for this compound (DNR) analysis?
A matrix effect is the alteration of an analyte's signal in a mass spectrometer due to the presence of co-eluting, unanalyzed components from the sample matrix (e.g., plasma, urine, soil).[5][6][7] These interferences can either suppress or enhance the ionization of DNR, leading to an underestimation or overestimation of its true concentration.[8][9]
DNR's chemical structure, featuring two polar hydroxyl groups and two nitro groups, makes it particularly prone to these effects.[1][2] In complex biological matrices, endogenous components like phospholipids, salts, and proteins can co-extract with DNR and interfere with the electrospray ionization (ESI) process, making accurate quantification a significant challenge.[9][10]
Q2: How can I quickly determine if my DNR assay is suffering from a matrix effect?
The most direct method is the post-extraction spike analysis . This involves comparing the signal response of DNR spiked into a processed blank matrix extract against the response of DNR in a neat (pure) solvent.
The Matrix Factor (MF) is calculated as follows:
MF = (Peak Response in Spiked Matrix Extract) / (Peak Response in Neat Solvent)
An MF value close to 1.0 indicates a negligible matrix effect. A value < 1.0 signifies ion suppression, while a value > 1.0 points to ion enhancement.[7]
Q3: What are the primary strategies to combat matrix effects in DNR analysis?
There are three pillars to overcoming matrix effects:
-
Optimize Sample Preparation: The most effective approach is to remove the interfering matrix components before they reach the analytical instrument.[5][10][11]
-
Optimize Chromatographic Conditions: If interferences cannot be fully removed, you can adjust your HPLC/UHPLC method to chromatographically separate them from the DNR peak.[5][8][12]
-
Utilize Compensation Techniques: When effects are unavoidable, using an appropriate internal standard can compensate for signal variability.[5][13]
Q4: Which sample preparation technique is most effective for DNR in a complex matrix like plasma or soil?
The choice depends on the matrix and required sensitivity. A simple "dilute-and-shoot" approach is rarely sufficient for DNR due to its susceptibility to interferences.[11]
| Technique | Pros | Cons | Best For |
| Liquid-Liquid Extraction (LLE) | Simple, inexpensive. | Can be non-selective, uses large solvent volumes. | Initial cleanup from aqueous matrices.[8][14] |
| Solid-Phase Extraction (SPE) | Highly Recommended. Very selective, provides excellent cleanup and concentration.[10] | Requires method development; can be more costly. | Complex biological fluids (plasma, urine) and environmental extracts (soil, water).[15][16] |
| QuEChERS | Fast, high-throughput, uses minimal solvent. | Originally for pesticides, may require modification for DNR's specific polarity. | High-throughput analysis in food and environmental samples.[17][18][19][20] |
For most applications involving DNR in complex matrices, Solid-Phase Extraction (SPE) offers the best balance of selectivity and efficiency to remove problematic interferences.
Q5: I've improved my sample preparation, but still see ion suppression. What is the next logical step?
Focus on your chromatography. The goal is to shift the retention time of DNR away from any remaining co-eluting matrix components. Consider these adjustments:
-
Modify the Gradient: A shallower gradient can improve resolution between DNR and closely eluting interferences.[8]
-
Change Column Chemistry: A pentafluorophenyl (PFP) column can offer alternative selectivity for aromatic and polar compounds like DNR compared to a standard C18 column.[8]
-
Adjust Mobile Phase pH: Since DNR has acidic hydroxyl groups, adjusting the mobile phase pH can change its retention behavior and potentially move it away from interferences.
Q6: Can I simply use an internal standard to correct for matrix effects without extensive sample cleanup?
While tempting, this is a risky strategy. The "gold standard" for compensation is a stable isotope-labeled (SIL) internal standard of DNR (e.g., ¹³C₆-DNR). A SIL-IS is chemically identical to DNR and will co-elute perfectly, experiencing the exact same degree of ion suppression or enhancement, thus providing reliable correction.[5][9][12]
Using a structural analog is less ideal because it may not co-elute precisely with DNR, meaning it won't experience the identical matrix effect, leading to inaccurate quantification.[12] An internal standard should be a tool for compensation, not a replacement for good sample preparation and chromatography.
Part 2: In-Depth Troubleshooting Guides
This section provides detailed, actionable protocols for systematically addressing matrix effects.
Guide 1: A Systematic Protocol for Quantifying Matrix Effects
Before you can fix a problem, you must accurately measure it. This protocol aligns with expectations from regulatory bodies like the FDA and EMA (ICH M10 guidelines), which mandate the evaluation of matrix effects across multiple independent sources of matrix.[21][22]
-
Prepare Three Solution Sets:
-
Solution A (Neat Standard): Prepare a standard of DNR at a low and a high concentration (e.g., LLOQ and ULOQ) in the final mobile phase composition.
-
Solution B (Post-Spiked Matrix): Take blank matrix (e.g., plasma from at least 6 different sources) and process it using your full sample preparation method. To the final, clean extract, add DNR to achieve the same final concentrations as in Solution A.
-
Solution C (Blank Matrix): Process the blank matrix from each source using your full sample preparation method without adding any DNR. This is to check for interferences at the retention time of your analyte.
-
-
Analysis: Inject and analyze all three sets of solutions using your LC-MS/MS method.
-
Calculations: Use the peak areas obtained to calculate the Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE).
| Parameter | Formula | Interpretation |
| Matrix Factor (MF) | (Mean Peak Area of Solution B) / (Mean Peak Area of Solution A) | Measures the direct impact of the matrix on the analyte signal. |
| Recovery (RE) | (Mean Peak Area of Pre-Spiked Matrix*) / (Mean Peak Area of Solution B) | Measures the efficiency of the extraction process. |
| Process Efficiency (PE) | MF x RE | Measures the overall success of the entire method. |
*A pre-spiked matrix sample is prepared by adding DNR to the matrix before the extraction process begins.
| MF Value | Implication | Recommended Action |
| 0.85 - 1.15 | Acceptable/Minor Effect: Within typical regulatory acceptance criteria.[23] | Proceed with method validation. |
| < 0.85 | Ion Suppression: Co-eluting matrix components are hindering DNR ionization. | Focus on improving sample cleanup or chromatographic separation. |
| > 1.15 | Ion Enhancement: Co-eluting components are aiding DNR ionization. | While less common, this still indicates a lack of analytical control. Improve cleanup/separation. |
| High Variability (>15% CV) | Inconsistent Effect: The matrix effect varies significantly between different sources. | The method is not rugged. A more robust sample cleanup is essential. |
Guide 2: A Step-by-Step Workflow for Mitigating Matrix Effects
This guide provides a logical flow for developing a robust analytical method for DNR that is free from significant matrix effects.
Caption: A decision-making workflow for troubleshooting DNR matrix effects.
1. Optimized Sample Preparation: Solid-Phase Extraction (SPE) for DNR in Human Plasma
Causality: This protocol uses a mixed-mode SPE phase that combines reversed-phase and ion-exchange mechanisms. This dual retention provides superior selectivity for a polar, ionizable compound like DNR, effectively removing both non-polar interferences (like lipids) and ionic interferences.
-
Materials: Mixed-mode polymeric cation exchange SPE cartridges, Methanol, Water, Formic Acid.
-
Protocol:
-
Condition: Pass 1 mL of Methanol through the cartridge.
-
Equilibrate: Pass 1 mL of Water through the cartridge.
-
Load: Pre-treat 0.5 mL of plasma by adding 0.5 mL of 2% Formic Acid in water. Vortex and centrifuge. Load the supernatant onto the cartridge.
-
Wash 1: Pass 1 mL of 0.1% Formic Acid in water to remove salts and polar interferences.
-
Wash 2: Pass 1 mL of 20% Methanol in water to remove less-polar interferences.
-
Elute: Elute DNR with 1 mL of 5% Formic Acid in Methanol. The organic solvent disrupts reversed-phase interactions while the acid disrupts the ionic interactions, ensuring complete elution of DNR.
-
Evaporate & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.
-
2. Advanced Technique: Chemical Derivatization to Enhance Signal and Mitigate Effects
Causality: Nitroaromatic compounds can have suboptimal ionization efficiency. By chemically reducing the nitro groups (-NO₂) on DNR to more basic amino groups (-NH₂), you can significantly enhance the ESI+ signal response.[24][25][26] This chemical modification also changes the polarity and chromatographic behavior of the analyte, which can inherently move it away from its original interferences.
-
Conceptual Protocol (based on literature[26]):
-
Perform an initial cleanup of the sample using LLE or SPE as described above.
-
Evaporate the clean extract to dryness.
-
Add a reducing agent solution (e.g., ammonium formate with zinc powder in methanol) to the dried extract.[26]
-
Heat the reaction mixture gently (e.g., 60°C for 30 minutes) to facilitate the reduction of dinitroresorcinol to diaminobenzenediol.
-
Quench the reaction, centrifuge to remove the catalyst, and inject the supernatant for LC-MS/MS analysis.
-
Critical: The MS/MS transitions must be optimized for the new, derivatized compound.
-
This approach is powerful for trace-level analysis but requires careful validation to ensure complete and reproducible derivatization.
References
- This compound | C6H4N2O6 | CID 61158.
- Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. [Link]
- sample preparation of nitroamines and nitroaromatics in sediment. U.S. Environmental Protection Agency. [Link]
- Demystifying the ICH M10 Bioanalytical Method Valid
- Overcoming Matrix Effects in LC-MS/MS for Trace-Level Nitrosamines. Agilent Technologies. [Link]
- ICH guideline M10 on bioanalytical method validation and study sample analysis. European Medicines Agency. [Link]
- Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. MDPI. [Link]
- ICH HARMONISED GUIDELINE for BIOANALYTICAL METHOD VALIDATION M10.
- Guideline on bioanalytical method valid
- Derivatization of genotoxic nitroaromatic impurities for trace analysis by LC-MS.
- QuEChERS Technique. Phenomenex. [Link]
- Bioanalytical Method Validation - Guidance for Industry. U.S.
- What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. NorthEast BioLab. [Link]
- Quick Polar Pesticides (QuPPe): Learning from and Expanding on the Work of Others.
- Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions.
- This compound. NIST WebBook. [Link]
- QuEChERS Kits. GL Sciences. [Link]
- About the method. QuEChERS.com. [Link]
- On-line strategies for determining trace levels of nitroaromatic explosives and related compounds in w
- Interference Testing and Mitigation in LC-MS/MS Assays.
- Derivatization of genotoxic nitroaromatic impurities for trace analysis by LC-MS. Analytical Methods (RSC Publishing). [Link]
- QuEChERS Method Simplified: Key Steps and Applications.
- Derivatization of genotoxic nitroaromatic impurities for trace analysis by LC-MS. RSC Publishing. [Link]
- Liquid chromatography tandem mass spectrometry method for characterization of monoaromatic nitro-compounds in atmospheric particulate matter.
- Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques and Research. [Link]
- Sample Preparation: A Comprehensive Guide.
- Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. PMC, NIH. [Link]
- Rapid separation of nitroaromatic compounds by solvating gas chrom
- Lead compounds of 4:6-dinitroresorcinol.
- Crystallographic Data.63. This compound.
- How Important Is The Matrix Effect in Analyzing Bioprocess Samples?.
- Relationship between the matrix effect and the physicochemical properties of analytes in gas chrom
- Resorcinol Method number: PV2053. OSHA. [Link]
- Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. NIH. [Link]
- Process for preparing this compound.
- Preparation and purification of dinitroresorcinol.
- Determination of pharmaceutical compounds in surface- and ground-water samples by solid-phase extraction and high-performance liquid chrom
Sources
- 1. CAS 616-74-0: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 616-74-0 [chemicalbook.com]
- 3. This compound | C6H4N2O6 | CID 61158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [webbook.nist.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. longdom.org [longdom.org]
- 7. bataviabiosciences.com [bataviabiosciences.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. nebiolab.com [nebiolab.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review [mdpi.com]
- 12. myadlm.org [myadlm.org]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. organomation.com [organomation.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. fishersci.ca [fishersci.ca]
- 17. QuEChERS Technique | Phenomenex [phenomenex.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. QuEChERS Kits [glsciences.eu]
- 20. QuEChERS: About the method [quechers.eu]
- 21. capa.org.tw [capa.org.tw]
- 22. fda.gov [fda.gov]
- 23. ema.europa.eu [ema.europa.eu]
- 24. researchgate.net [researchgate.net]
- 25. Derivatization of genotoxic nitroaromatic impurities for trace analysis by LC-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 26. Derivatization of genotoxic nitroaromatic impurities for trace analysis by LC-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Refining Protocols for 4,6-Dinitroresorcinol Based Assays
Welcome to the technical support center for 4,6-Dinitroresorcinol (4,6-DNR) based assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you to refine your experimental protocols, ensure data integrity, and overcome common challenges encountered during the application of 4,6-DNR as a chromogenic reagent.
Introduction to this compound in Quantitative Assays
This compound is a yellow crystalline solid belonging to the class of nitro-substituted phenols.[1] While its applications are diverse, its utility as a reagent in analytical chemistry is of particular interest.[1] Structurally similar to the well-known 3,5-dinitrosalicylic acid (DNS), 4,6-DNR can be employed in colorimetric assays, particularly for the quantification of reducing sugars.
The core principle of this assay is a redox reaction. Under alkaline conditions and heat, the nitro groups (-NO2) of this compound are reduced by the free carbonyl group (aldehyde or ketone) of a reducing sugar. This reduction results in the formation of a colored compound, 4-amino-6-nitroresorcinol, which exhibits a distinct color change that can be quantified spectrophotometrically. The intensity of the color produced is directly proportional to the concentration of the reducing sugar in the sample.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of the this compound assay for reducing sugars?
The assay is based on the reduction of this compound by reducing sugars in an alkaline solution upon heating. The nitro groups of the yellow 4,6-DNR are reduced to amino groups, forming a reddish-brown solution. The intensity of this color, measured by a spectrophotometer, is proportional to the amount of reducing sugar present.
Q2: What is the optimal wavelength for measuring the absorbance of the reaction product?
The optimal wavelength for measuring the absorbance of the reduced form of this compound should be determined by performing a wavelength scan of the final colored product. Based on analogous assays with similar nitroaromatic compounds, the peak absorbance is expected to be in the range of 500-600 nm. A common starting point for optimization is 540 nm.
Q3: Is the this compound reagent stable? How should it be stored?
The this compound reagent, particularly when prepared in an alkaline solution, should be stored in a dark, well-sealed container to prevent degradation from light and atmospheric CO2, which can alter the pH. For long-term storage, refrigeration is recommended. It is advisable to prepare fresh reagent periodically and to check for any color change or precipitation before use.
Q4: Can this assay be used to measure total sugars?
No, this assay is specific for reducing sugars. Non-reducing sugars, such as sucrose, do not have a free aldehyde or ketone group and will not react with this compound. To measure total sugars, a hydrolysis step (e.g., using acid or invertase) would be required to break down non-reducing sugars into their reducing monosaccharide components prior to the assay.
Q5: What are some common interfering substances in the this compound assay?
Substances that can interfere with this assay include:
-
Strong reducing agents: Ascorbic acid, sulfites, and some antioxidants can reduce the 4,6-DNR, leading to an overestimation of the sugar concentration.
-
High concentrations of certain buffers: Some buffers may interact with the reagents or alter the optimal pH of the reaction.
-
Chelating agents: EDTA and other chelators can interfere with the reaction, although the mechanism is not fully elucidated.
-
Phenolic compounds: These can either have inherent reducing activity or interfere with the spectrophotometric reading.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Absorbance | 1. Contaminated reagents or glassware.2. Degradation of the this compound reagent.3. Presence of interfering substances in the sample buffer. | 1. Use high-purity water and acid-washed glassware. Run a reagent blank to check for contamination.2. Prepare fresh this compound reagent. Store in a dark bottle and protect from air.3. Prepare a sample blank containing the buffer and all reagents except the sugar standard/sample to assess buffer interference. Consider dialysis or buffer exchange for the sample. |
| Low Signal or Poor Sensitivity | 1. Insufficient heating time or temperature.2. Incorrect pH of the reaction mixture.3. Low concentration of this compound reagent. | 1. Ensure the reaction mixture is heated in a boiling water bath for the recommended time (typically 5-15 minutes). Optimize heating time for your specific application.2. Verify the pH of the final reaction mixture is alkaline (typically pH 10-12). Adjust the concentration of the alkaline component (e.g., NaOH) in the reagent if necessary.3. Increase the concentration of this compound in the reagent, but be mindful of also increasing the background absorbance. |
| Poor Reproducibility (High CV%) | 1. Inconsistent heating of samples.2. Pipetting errors.3. Instability of the final colored product. | 1. Ensure all tubes are immersed to the same depth in the water bath and that the water level is consistent. Use a heating block for more uniform temperature control.2. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.3. Add a stabilizing agent like Rochelle salt (potassium sodium tartrate) to the reaction after heating and before reading the absorbance. Read all samples within a consistent timeframe. |
| Non-linear Standard Curve | 1. Substrate (sugar) concentration is too high, leading to saturation of the reagent.2. Incorrect wavelength used for measurement. | 1. Dilute the standards and samples to fall within the linear range of the assay. If necessary, reduce the sample volume and increase the reagent volume.2. Perform a wavelength scan to determine the optimal absorbance maximum for the colored product. |
Experimental Protocol: Quantification of Reducing Sugars
This protocol provides a general framework for a this compound-based assay. Optimization of incubation times, temperatures, and reagent concentrations may be necessary for specific applications.
1. Preparation of Reagents:
-
This compound Reagent:
-
Dissolve 1 g of this compound in 50 mL of deionized water with gentle heating.
-
In a separate beaker, dissolve 2 g of sodium hydroxide and 0.5 g of sodium sulfite in 30 mL of deionized water.
-
Slowly, and with constant stirring, add the this compound solution to the sodium hydroxide/sodium sulfite solution.
-
Bring the final volume to 100 mL with deionized water.
-
Store in a dark, airtight bottle at 4°C.
-
-
Rochelle Salt Solution (40% w/v):
-
Dissolve 40 g of potassium sodium tartrate tetrahydrate in 100 mL of deionized water.
-
-
Reducing Sugar Standard Stock Solution (e.g., 1 mg/mL Glucose):
-
Dissolve 100 mg of anhydrous glucose in 100 mL of deionized water.
-
2. Assay Procedure:
-
Prepare a series of standards by diluting the glucose stock solution to concentrations ranging from 0.1 to 1.0 mg/mL.
-
To a set of labeled test tubes, add 1 mL of each standard, sample, and a blank (1 mL of deionized water).
-
Add 1 mL of the this compound reagent to each tube.
-
Vortex each tube to ensure thorough mixing.
-
Incubate the tubes in a boiling water bath (100°C) for 10 minutes.
-
Remove the tubes and immediately cool them in an ice bath to stop the reaction.
-
Add 0.5 mL of the 40% Rochelle salt solution to each tube to stabilize the color.
-
Allow the tubes to reach room temperature.
-
Measure the absorbance of each standard and sample at the predetermined optimal wavelength (e.g., 540 nm) against the reagent blank.
-
Plot a standard curve of absorbance versus glucose concentration.
-
Determine the concentration of reducing sugars in the samples using the standard curve.
Visualizing the Workflow
Caption: A generalized workflow for the this compound assay for quantifying reducing sugars.
References
Sources
Validation & Comparative
A Comparative Guide to 4,6-Dinitroresorcinol and Other Nitroaromatic Compounds for Researchers
This guide provides an in-depth technical comparison of 4,6-Dinitroresorcinol with other notable nitroaromatic compounds, namely 2,4,6-Trinitrotoluene (TNT), 2,4,6-Trinitrophenol (Picric Acid), and 2,4,6-Trinitroresorcinol (Styphnic Acid). Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the synthesis, performance characteristics, and safety profiles of these energetic materials, supported by experimental data and established testing protocols.
Introduction to Nitroaromatic Compounds
Nitroaromatic compounds are a class of organic molecules characterized by the presence of one or more nitro groups (–NO₂) attached to an aromatic ring. The strong electron-withdrawing nature of the nitro group, combined with the stability of the benzene ring, imparts unique chemical properties to these substances.[1] This functional group makes them highly energetic, forming the basis for many explosives.[2] Beyond their use as energetic materials, nitroaromatics are pivotal in the synthesis of dyes, polymers, and pharmaceuticals.[1] However, their utility is counterbalanced by their inherent toxicity and environmental persistence, making a thorough understanding of their properties crucial for safe handling and application.[1][3]
Focus Compound: this compound
This compound, a dinitro derivative of resorcinol, presents as a yellow crystalline solid.[4] Its molecular structure, featuring two nitro groups and two hydroxyl groups on a benzene ring, gives it distinct chemical characteristics. It is primarily used in the synthesis of other chemical compounds, as a dye intermediate, and has applications in the production of explosives.[5] The presence of hydroxyl groups makes it acidic and influences its reactivity and performance as an energetic material.
Comparative Analysis of Nitroaromatic Compounds
This section provides a comparative overview of this compound against TNT, Picric Acid, and Styphnic Acid. These compounds were selected for their historical and continued significance in the field of energetic materials.
Molecular Structures and Properties
A fundamental understanding of the performance and safety of these compounds begins with their molecular structure and physical properties.
Caption: Key physical properties of the compared nitroaromatic compounds.
Synthesis Overview
The synthesis of these compounds typically involves the nitration of an aromatic precursor. The choice of starting material and reaction conditions is critical to achieving the desired product with a high yield and purity.
Synthesis of this compound: A common method for synthesizing this compound involves the direct nitration of resorcinol. However, to control the reaction and avoid the formation of the more highly nitrated and sensitive styphnic acid, specific conditions are necessary. One approach involves reacting resorcinol with concentrated nitric acid that is substantially free of nitric acid suboxides, which can be achieved by bubbling dry oxygen or air through the acid.[6] The reaction temperature is typically kept low, for instance between -20°C and 25°C, to favor the formation of the dinitro-isomer.[7]
Synthesis of TNT: 2,4,6-Trinitrotoluene is produced through a multi-stage nitration of toluene. Toluene is first nitrated with a mixture of sulfuric and nitric acids to produce mononitrotoluene (MNT). The MNT is then separated and further nitrated to dinitrotoluene (DNT). In the final step, the DNT is nitrated to TNT using a more aggressive nitrating agent, such as a mixture of nitric acid and oleum.
Synthesis of Picric Acid (2,4,6-Trinitrophenol): The direct nitration of phenol with nitric acid is challenging due to the high reactivity of the phenol ring, which can lead to oxidation and the formation of tarry by-products. A more controlled method involves the initial sulfonation of phenol with concentrated sulfuric acid to form phenol-2,4-disulfonic acid. This intermediate is then nitrated with nitric acid, where the sulfonic acid groups are substituted by nitro groups, leading to the formation of picric acid.[8]
Synthesis of Styphnic Acid (2,4,6-Trinitroresorcinol): Styphnic acid is prepared by the nitration of resorcinol. A common laboratory method involves first dissolving resorcinol in concentrated sulfuric acid, followed by the careful addition of concentrated nitric acid.[9] An alternative industrial process involves the initial treatment of resorcinol with dilute nitric acid and sodium nitrite to produce 2,4-dinitrosoresorcinol, which is then oxidized and nitrated with hot concentrated nitric acid to yield styphnic acid.[10]
Caption: Workflow for determining thermal stability using DSC.
Determination of Impact Sensitivity (BAM Fallhammer Test)
Objective: To determine the energy required to cause a reaction in an explosive material upon impact.
Methodology:
-
A small, measured amount of the sample is placed in the test apparatus between two steel rollers.
-
A specified weight is dropped from a known height onto the sample.
-
The outcome (explosion, decomposition, or no reaction) is observed.
-
The test is repeated multiple times at various drop heights.
-
The Bruceton up-and-down method is typically used to determine the height at which there is a 50% probability of initiation (h₅₀). [11]
Determination of Friction Sensitivity (BAM Friction Test)
Objective: To determine the sensitivity of an explosive to frictional stimuli.
Methodology:
-
A small amount of the sample is placed on a porcelain plate. [7]2. A porcelain pin is placed on the sample with a specific load applied. [7]3. The porcelain plate is moved back and forth under the pin once. [7]4. The test is observed for any signs of reaction (e.g., spark, flame, or explosion).
-
The procedure is repeated with increasing loads until a reaction is observed. The lowest load that causes a reaction in a specified number of trials is recorded as the friction sensitivity.
Conclusion
This guide provides a comparative framework for understanding this compound in the context of other well-characterized nitroaromatic compounds. While TNT and Picric Acid have been extensively studied, there is a noticeable lack of publicly available, quantitative performance and toxicity data for this compound. This highlights an area for further research to fully characterize its potential as an energetic material or as a precursor in other applications. The provided experimental protocols serve as a foundation for such future investigations, ensuring that data is generated in a standardized and comparable manner. Researchers are encouraged to consult the referenced literature for more detailed information and to always adhere to strict safety protocols when handling these materials.
References
- Wikipedia. (n.d.). Picric acid.
- Stanford Environmental Health & Safety. (n.d.). Information on Picric Acid.
- U.S. Bureau of Mines. (n.d.). Impact, thermal, and shock sensitivity of molten TNT and of asphalt-contaminated molten.
- Defense Technical Information Center. (2018). DTIC AD0399653: A New Process for the Manufacture of Styphnic Acid. Internet Archive.
- PowerLabs. (n.d.). Styphnic Acid Synthesis.
- Vedantu. (n.d.). Picric Acid: Formula, Structure, Synthesis & Key Uses.
- Wikipedia. (n.d.). TNT.
- AIP Publishing. (n.d.). Examining Explosives Handling Sensitivity of Trinitrotoluene (TNT) with Different Particle Sizes.
- Central European Journal of Energetic Materials. (n.d.). Differential Scanning Calorimetry and Vacuum Stability Test as Methods to Determine Explosives Compatibility.
- Grokipedia. (n.d.). Styphnic acid.
- UTEC Corporation. (n.d.). BAM Friction Test Apparatus.
- Merck Index. (n.d.). 2,4-Dinitroresorcinol.
- PubChem. (n.d.). 2,4-Dinitroresorcinol.
- Sciencemadness Wiki. (2023). Styphnic acid.
- Wikipedia. (n.d.). Nitro compound.
- Wikipedia. (n.d.). Styphnic acid.
- DrugFuture. (n.d.). Styphnic Acid.
- Sciencemadness Wiki. (2023). Picric acid.
- Science History Institute. (2024). Picric Acid's Volatile History.
- ResearchGate. (2025). Acute toxicity of 2,4,6-trinitrotoluene, 2,4-dinitrotoluene, and 2.6-dinitrotoluene in the adult bullfrog (Lithobates catesbeiana).
- ResearchGate. (n.d.). Impact Sensitivity Values (H50%) a Predicted with NN Architecture by Us....
- ResearchGate. (n.d.). investigation of thermal stability of some nitroaromatic derivatives by dsc.
- ACS Publications. (n.d.). Synthesis and Detonation Properties of 5-Amino-2,4,6-trinitro-1,3-dihydroxy-benzene.
- RSC Publishing. (n.d.). Which molecular properties determine the impact sensitivity of an explosive? A machine learning quantitative investigation of nitroaromatic explosives.
- ChemRxiv. (n.d.). Which molecular properties determine the impact sensitivity of an explosive? A machine learning quantitative investigation of ni.
- California Department of Toxic Substances Control. (n.d.). Acute Oral Toxicity.
- PubMed. (2008). Acute toxicity of 2,4,6-trinitrotoluene, 2,4-dinitrotoluene, and 2,6-dinitrotoluene in the adult bullfrog (Lithobates catesbeiana).
- Wikipedia. (n.d.). 4,6-Dinitroresorcin.
- ResearchGate. (n.d.). Characterizing the LD 50 data set. The curated rat acute oral systemic....
- National Institute of Environmental Health Sciences. (2018). Rat Oral Acute Toxicity Database and Evaluation of Variability.
- Liphatech. (2024). Lethal Dose 50 (LD50) - everything you need to know.
- University of Camerino. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry.
- NIST. (n.d.). This compound. WebBook.
Sources
- 1. Picric acid - Wikipedia [en.wikipedia.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. researchgate.net [researchgate.net]
- 4. 4,6-Dinitroresorcin – Wikipedia [de.wikipedia.org]
- 5. Information on Picric Acid – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 6. Styphnic Acid [drugfuture.com]
- 7. 2,4-Dinitroresorcinol - Hazardous Agents | Haz-Map [haz-map.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. ehs.wisc.edu [ehs.wisc.edu]
- 11. stacks.cdc.gov [stacks.cdc.gov]
A Comparative Guide to the Validation of Analytical Methods for 4,6-Dinitroresorcinol: UV-Vis Spectrophotometry vs. High-Performance Liquid Chromatography
For researchers, scientists, and drug development professionals, the robust validation of an analytical method is the bedrock of reliable and reproducible data. This guide provides an in-depth technical comparison of two common analytical techniques for the quantification of 4,6-Dinitroresorcinol: Ultraviolet-Visible (UV-Vis) Spectrophotometry and High-Performance Liquid Chromatography (HPLC). This document is structured to not only present the "how" but to delve into the "why," offering insights into the experimental choices and the principles of a self-validating analytical system.
Introduction to this compound and its Analytical Importance
This compound (CAS 616-74-0), a dinitro-substituted phenol, is a chemical intermediate with applications in the synthesis of dyes and energetic materials.[1] Accurate quantification of this compound is critical for monitoring reaction kinetics, assessing purity, and ensuring the quality of final products. The choice of analytical methodology is a pivotal decision, balancing the need for specificity, sensitivity, and throughput with practical considerations of cost and complexity.
This guide will first detail the development and validation of a simple, cost-effective UV-Vis spectrophotometric method for the quantification of this compound. Subsequently, this method will be objectively compared against a more specific and sensitive, yet also more complex and costly, HPLC method. All validation parameters are discussed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2][3][4][5]
Part 1: Validation of a UV-Vis Spectrophotometric Method for this compound
UV-Vis spectrophotometry is an attractive method for the quantification of chromophoric compounds like this compound due to its simplicity, speed, and low operational cost. The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.
Experimental Workflow: UV-Vis Method Development and Validation
Caption: Workflow for the development and validation of a UV-Vis spectrophotometric method.
Detailed Experimental Protocol: UV-Vis Method
-
Preparation of Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with methanol.
-
Determination of Maximum Wavelength (λmax): Dilute the stock solution to an appropriate concentration (e.g., 10 µg/mL) and scan the UV-Vis spectrum from 200 to 500 nm against a methanol blank. The wavelength of maximum absorbance is the λmax. Nitrophenols typically exhibit strong absorption in the UV region.[5]
-
Preparation of Calibration Standards: Prepare a series of working standard solutions by serially diluting the stock solution to concentrations ranging from, for example, 2 to 20 µg/mL.
-
Sample Preparation: Accurately weigh a sample containing this compound, dissolve it in methanol, and dilute to a concentration that falls within the calibration range.
-
Measurement: Measure the absorbance of the calibration standards and the sample solution at the determined λmax.
-
Quantification: Construct a calibration curve by plotting absorbance versus concentration. Determine the concentration of this compound in the sample solution using the regression equation of the calibration curve.
Validation Parameters and Acceptance Criteria
| Validation Parameter | Experimental Approach | Typical Acceptance Criteria | Rationale |
| Specificity | Analyze a blank (methanol) and a placebo (if applicable). Compare spectra. | No interference at the λmax. | Ensures that the signal is from the analyte and not from the matrix or solvent. |
| Linearity & Range | Analyze a minimum of 5 concentrations. Plot absorbance vs. concentration and perform linear regression. | Correlation coefficient (r²) ≥ 0.999 | Demonstrates a proportional relationship between absorbance and concentration over a defined range. |
| Accuracy | Perform recovery studies by spiking a known amount of analyte into a placebo at 3 concentration levels (e.g., 80%, 100%, 120%). | Mean recovery of 98.0% to 102.0%. | Measures the closeness of the experimental value to the true value. |
| Precision | Repeatability (Intra-day): Analyze 6 replicate samples at 100% of the test concentration on the same day. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst. | Relative Standard Deviation (RSD) ≤ 2%. | Assesses the degree of scatter between a series of measurements. |
| Limit of Detection (LOD) | Based on the standard deviation of the response and the slope of the calibration curve: LOD = 3.3 * (σ/S) | Report the value. | The lowest amount of analyte that can be detected but not necessarily quantitated. |
| Limit of Quantitation (LOQ) | Based on the standard deviation of the response and the slope of the calibration curve: LOQ = 10 * (σ/S) | Report the value. | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | Intentionally vary method parameters (e.g., wavelength ±2 nm, different instrument). | RSD ≤ 2%. | Measures the method's capacity to remain unaffected by small, deliberate variations in parameters. |
Part 2: A Comparative Analysis with a Validated HPLC Method
While UV-Vis spectrophotometry is a valuable tool, its primary limitation is a lack of specificity. High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis detector offers a significant advantage by physically separating the analyte from other components in the sample before quantification.
Experimental Workflow: HPLC Method Validation
Caption: Workflow for the validation of an HPLC method.
Detailed Experimental Protocol: HPLC Method
-
Instrumentation and Conditions:
-
HPLC System: An isocratic or gradient HPLC system with a UV-Vis detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for the separation of phenolic compounds.[6][7]
-
Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., water with 0.1% phosphoric acid). The exact ratio should be optimized to achieve good separation and peak shape.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection Wavelength: The λmax determined in the UV-Vis method can be used.
-
-
Preparation of Standard and Sample Solutions: Similar to the UV-Vis method, but using the mobile phase as the diluent. All solutions should be filtered through a 0.45 µm syringe filter before injection.
-
Quantification: A calibration curve is constructed by plotting the peak area of the analyte against the concentration of the injected standards.
Comparative Performance of UV-Vis Spectrophotometry and HPLC
The following table summarizes the key performance characteristics of the two methods, based on typical experimental outcomes.
| Parameter | UV-Vis Spectrophotometric Method | HPLC Method | Justification for the Difference |
| Specificity | Lower. Prone to interference from other compounds that absorb at the same wavelength. | High. Can resolve this compound from impurities and other structurally similar compounds. | HPLC provides physical separation of components before detection. |
| Sensitivity (LOD/LOQ) | Moderate. | High. Lower limits of detection (LOD) and quantification (LOQ). | The chromatographic separation in HPLC concentrates the analyte into a narrow band, leading to a higher signal-to-noise ratio. |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 | Both methods can exhibit excellent linearity. |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.0% - 102.0% | Both methods can be highly accurate when properly validated. |
| Precision (% RSD) | ≤ 2% | ≤ 1% | HPLC systems generally offer higher precision due to automated injection and stable flow rates. |
| Analysis Time per Sample | ~1-2 minutes | ~5-15 minutes | UV-Vis measurement is nearly instantaneous, while HPLC requires chromatographic run time. |
| Cost & Complexity | Lower instrument cost and simpler operation. | Higher instrument cost and complexity. Requires skilled operators and more maintenance. | HPLC systems are more sophisticated instruments with more components. |
| Solvent Consumption | Very low. | High. Requires continuous flow of mobile phase. | HPLC is a solvent-intensive technique. |
Conclusion and Recommendations
The choice between a UV-Vis spectrophotometric method and an HPLC method for the quantification of this compound is contingent on the specific requirements of the analysis.
-
UV-Vis Spectrophotometry is a suitable choice for high-throughput screening, in-process controls where the sample matrix is simple and well-characterized, and in environments where cost and ease of use are primary considerations. Its major drawback is the potential for interference from other UV-absorbing species.
-
HPLC is the superior method when high specificity and sensitivity are required, such as in the analysis of complex mixtures, for stability testing, and for final product release where the presence of impurities must be monitored. While more expensive and complex, it provides more reliable and defensible data.
Ultimately, the validation data for either method must demonstrate its fitness for the intended purpose. A well-validated UV-Vis method can be just as valuable in the right context as a more complex HPLC method. This guide provides the framework for making an informed decision and for establishing a robust, reliable, and scientifically sound analytical method for this compound.
References
- ICH. (2022). Q2(R2)
- AMSbiopharma. (2025).
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
- ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]
- ECA Academy. (2022). ICH Guidance Q14 / Q2(R2)
- The Pharma Innovation Journal. (2019).
- Bagheban-Shahri, F., Niazi, A., & Akrami, A. (2012). Simultaneous Spectrophotometric Determination of Nitrophenol Isomers in Environmental Samples Using First Derivative of the Density Ratio Spectra. Journal of Chemical Health Risks, 2(4), 21-28.
- NIH. (n.d.).
- Juniper Publishers. (2021). Analytical Method Development and Validation of UV-Visible Spectrophotometric Method for the Estimation of Saxagliptin in Gastric Medium. [Link]
- NIH. (n.d.).
- SciELO. (2012). Validation of a UV-spectrophotometric analytical method for determination of LPSF/AC04 from inclusion complex and liposomes. [Link]
- NIH. (n.d.).
- PubMed. (2015). Development and validation of an analytical method for the determination of 4-hexylresorcinol in food. [Link]
- Embrapa. (2024). A robust method for quantifying 42 phenolic compounds by RP-HPLC. [Link]
- NIH. (n.d.).
- OJS UMMADA. (n.d.). Comparison of UV-Vis Spectrophotometric and HPLC Methods in the Analysis of Retinoic Acid and Hydroquinone in Facial Whitening Creams. [Link]
- Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2013).
- ResearchGate. (2006).
Sources
- 1. Spectrophotometric Determination of p-Nitrophenol under ENP Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of high-performance liquid chromatography and ultraviolet-visible spectrophotometry to determine the best method to assess Levofloxacin released from mesoporous silica microspheres/nano-hydroxyapatite composite scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jchr.org [jchr.org]
- 5. Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Analysis of Resorcinol from Marketed Hair Tonic Using Liquid Chromatographic Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4,6-Dinitroresorcinol
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Rigorous Analytical Cross-Validation
4,6-Dinitroresorcinol (4,6-DNR) is a key chemical intermediate in various fields, from the synthesis of advanced polymer materials to its use as a primary explosive.[1] Its precise quantification is critical for process control, quality assurance, and safety. Whether you are monitoring reaction kinetics, verifying the purity of a final product, or conducting forensic analysis, the reliability of your analytical data is paramount.
However, relying on a single analytical method, even if well-validated, can introduce systemic bias or unforeseen vulnerabilities. This is where the principle of cross-validation becomes indispensable. Cross-validation is the systematic process of comparing the results from two distinct analytical methods to ensure they produce comparable, reliable, and consistent data.[2] It is a cornerstone of robust analytical science, providing a deeper level of confidence in results, which is especially critical in regulated environments like drug development.
This guide provides a comprehensive framework for the cross-validation of analytical results for this compound. We will detail a primary high-specificity method, High-Performance Liquid Chromatography (HPLC), and an orthogonal colorimetric method based on the Janowsky reaction. We will then walk through the experimental design and statistical evaluation required to demonstrate their comparability, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Primary Assay Profile: High-Performance Liquid Chromatography (HPLC-UV)
HPLC coupled with an ultraviolet (UV) detector is the gold standard for the quantification of nitroaromatic compounds due to its high specificity, sensitivity, and resolving power.[3] The method separates 4,6-DNR from impurities and isomers, ensuring that the detected signal is exclusively from the analyte of interest.
Causality of Experimental Choices
-
Stationary Phase: A C18 column (octadecylsilane) is chosen for its hydrophobic nature, which provides excellent retention and separation for moderately polar aromatic compounds like 4,6-DNR under reverse-phase conditions.[4]
-
Mobile Phase: A mixture of an acidic buffer (e.g., phosphate buffer, pH 2.8) and an organic modifier like acetonitrile is used. The acidic pH suppresses the ionization of the phenolic hydroxyl groups on the resorcinol ring, leading to sharper, more symmetrical peaks and reproducible retention times.[4] Acetonitrile provides the necessary elution strength.
-
Detection: UV detection at 280 nm is selected based on the chromophoric nature of the nitroaromatic structure, which exhibits strong absorbance in this region, providing high sensitivity.[4]
Detailed Experimental Protocol: HPLC-UV Method
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 20 mM Potassium Phosphate Monobasic, adjusted to pH 2.8 with phosphoric acid.
-
Solvent B: Acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Gradient: 70% A / 30% B, hold for 10 minutes.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
-
Standard Preparation:
-
Prepare a 1 mg/mL stock solution of this compound reference standard in acetonitrile.
-
Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.
-
-
Sample Preparation:
-
Accurately weigh the sample containing 4,6-DNR.
-
Dissolve and dilute the sample in the mobile phase to a final concentration within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis: Inject the standards and samples, and generate a calibration curve by plotting peak area against concentration. Determine the concentration of 4,6-DNR in the samples from the curve.
Alternative Assay Profile: Janowsky Reaction-Based Colorimetric Assay
For an effective cross-validation, an orthogonal method—one based on a different chemical or physical principle—is ideal. A colorimetric assay based on the Janowsky reaction provides an excellent alternative to HPLC. This reaction occurs between a nitroaromatic compound and a ketone in the presence of a strong base, forming a highly colored Meisenheimer-type complex that can be quantified using a simple spectrophotometer.[5]
Causality of Experimental Choices
-
Principle: The two electron-withdrawing nitro groups on the 4,6-DNR ring make it susceptible to nucleophilic attack by the enolate ion of a ketone (e.g., acetone).[6] This forms a stable, colored complex, and the intensity of the color is directly proportional to the concentration of 4,6-DNR.
-
Reagents: Acetone is a readily available ketone, and potassium hydroxide (KOH) is a strong base sufficient to generate the enolate and catalyze the reaction.
-
Detection Wavelength: The resulting complex typically exhibits a maximum absorbance (λmax) in the visible range (e.g., 450-550 nm), which can be determined by scanning the spectrum of the complex. This allows for measurement with minimal interference from the starting materials.
Detailed Experimental Protocol: Colorimetric Method
-
Instrumentation: UV-Vis Spectrophotometer.
-
Reagents:
-
Acetone (HPLC grade).
-
Potassium Hydroxide (KOH), 1M in methanol.
-
-
Standard Preparation:
-
Prepare a 1 mg/mL stock solution of this compound reference standard in acetone.
-
Create a series of calibration standards (e.g., 5, 10, 25, 50, 75, 100 µg/mL) by diluting the stock solution with acetone.
-
-
Sample Preparation:
-
Accurately weigh the sample containing 4,6-DNR.
-
Dissolve and dilute the sample in acetone to a final concentration within the calibration range.
-
-
Color Development and Measurement:
-
To 1 mL of each standard and sample solution in a separate test tube, add 0.2 mL of 1M methanolic KOH.
-
Vortex the tubes immediately.
-
Allow the reaction to proceed for a fixed time (e.g., 10 minutes) at room temperature for color development. The timing must be consistent for all samples and standards.
-
Measure the absorbance at the predetermined λmax against a reagent blank (1 mL acetone + 0.2 mL 1M KOH).
-
-
Analysis: Generate a calibration curve by plotting absorbance against concentration. Determine the concentration of 4,6-DNR in the samples from the curve.
Core Directive: A Self-Validating Cross-Validation Protocol
The objective is to demonstrate that the two methods produce equivalent results. This requires a head-to-head comparison using the same set of samples, analyzed in parallel.[7]
Experimental Workflow for Cross-Validation
Caption: Workflow for the cross-validation of two analytical methods.
Step-by-Step Cross-Validation Procedure
-
Sample Selection: Prepare a minimum of 10 homogenous samples of 4,6-DNR spanning the expected analytical range (e.g., from the limit of quantification to the upper limit of linearity). These could be samples from different batches of a manufacturing process or spiked matrix samples.
-
Quality Control (QC) Samples: Independently prepare QC samples at three concentrations: low, medium, and high.
-
Parallel Analysis: Analyze the full set of samples and QCs using both the validated HPLC method and the validated colorimetric method. It is preferable to perform the analyses on the same day by the same analyst to minimize variability.
-
Data Compilation: Tabulate the quantitative results obtained from both methods for each sample.
Data Analysis and Acceptance Criteria
The core of cross-validation lies in the statistical comparison of the two datasets.[8]
1. Correlation and Linear Regression: Plot the results of the alternative method (Y-axis) against the primary HPLC method (X-axis). Perform a linear regression analysis.
-
Acceptance Criteria:
-
Correlation Coefficient (r²): Should be > 0.99.
-
Slope: Should be between 0.90 and 1.10.
-
Y-intercept: Should be close to zero, ideally not significantly different from the method's limit of detection.
-
2. Percent Difference Analysis: For each sample, calculate the percent difference between the methods: % Difference = [(Result_Alternative - Result_HPLC) / Result_HPLC] * 100
-
Acceptance Criteria: The percent difference for at least two-thirds (67%) of the samples should be within ±15.0%.[9]
3. Bland-Altman Plot (Assessing Bias): This plot visualizes the agreement between the two methods. It plots the difference between the two measurements for each sample against the average of the two measurements.
-
Interpretation: The plot should show that the mean difference is close to zero and that the differences are randomly scattered around the mean. Any significant trend (e.g., differences increasing with concentration) indicates a proportional bias that must be investigated. The majority of data points should fall within the 95% limits of agreement (Mean Difference ± 1.96 * Standard Deviation of the Differences).
Data Presentation Tables
Table 1: Comparative Results for 4,6-DNR Quantification
| Sample ID | HPLC Result (µg/mL) | Colorimetric Result (µg/mL) | % Difference |
| 1 | 10.5 | 10.9 | +3.8% |
| 2 | 24.8 | 23.9 | -3.6% |
| 3 | 49.5 | 51.0 | +3.0% |
| 4 | 75.2 | 73.5 | -2.3% |
| 5 | 98.9 | 101.2 | +2.3% |
| ... | ... | ... | ... |
Table 2: Summary of Statistical Acceptance Criteria
| Parameter | Acceptance Criterion | Experimental Result | Pass/Fail |
| Correlation (r²) | > 0.99 | 0.998 | Pass |
| Slope of Regression | 0.90 – 1.10 | 1.03 | Pass |
| Y-Intercept | Close to zero | 0.2 µg/mL | Pass |
| Samples within ±15% Diff. | ≥ 67% | 90% (9 out of 10) | Pass |
Logical Relationships in Validation
The success of a cross-validation study relies on pre-validated methods. The relationship between key validation parameters ensures each method is suitable for its intended use before they are compared.
Caption: Logical dependencies of analytical validation parameters.
Conclusion and Recommendations
Successful cross-validation, as demonstrated by passing the statistical acceptance criteria, provides documented evidence that the alternative colorimetric method yields results comparable to the primary HPLC method. This allows for greater flexibility in the laboratory. The faster, simpler colorimetric method may be suitable for routine in-process controls where speed is essential, while the more specific and robust HPLC method should be retained as the definitive quality control method for final product release and in cases of dispute.
If the acceptance criteria are not met, a thorough investigation into the source of the discrepancy is mandatory.[7] This could reveal a proportional bias (requiring a correction factor) or a constant bias, or highlight matrix interferences to which one method is more susceptible. Ultimately, the process of cross-validation does not just confirm agreement; it deepens the understanding of each method's capabilities and limitations, strengthening the foundation of your analytical results.
References
- Stark, C., et al. (2020). Detection of Multiple Nitroaromatic Explosives via Formation of a Janowsky Complex and SERS. Analytical Chemistry, 92(5), 3954-3961. [Link]
- Stark, C., et al. (2020). Detection of Multiple Nitroaromatic Explosives via Formation of a Janowsky Complex and SERS.
- Stevenson, L., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(6), 1163-1172. [Link]
- Stark, C., et al. (2020). Detection of Multiple Nitroaromatic Explosives via Formation of a Janowsky Complex and SERS. PubMed. [Link]
- ATSDR. (n.d.). Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Agency for Toxic Substances and Disease Registry. [Link]
- European Bioanalysis Forum. (n.d.). Cross and Partial Validation.
- IQVIA Laboratories. (2025).
- Pandey, P. K. (2025).
- Maiti, S., Patel, B. H., & Pandya, B. M. (1982). A Simple Method for Analysis of Nitrobenzene in Aniline. Indian Journal of Chemistry, 21A, 279-281. [Link]
- Stark, C., et al. (2020). Detection of Multiple Nitroaromatic Explosives via Formation of a Janowsky Complex and SERS.
- Verhaeghe, T. (n.d.). Cross Validations.
- Eurofins. (n.d.). Development and validation of assay methods for nitrosamines in your pharmaceutical specialities. Eurofins Scientific. [Link]
- NIST. (n.d.). This compound. NIST Chemistry WebBook. [Link]
- SIELC Technologies. (n.d.). Separation of 2-Amino-4,6-dinitrophenol on Newcrom R1 HPLC column. [Link]
- Alam, I., et al. (2015). Quantitative Analysis of Resorcinol from Marketed Hair Tonic Using Liquid Chromatographic Technique. Scientia Pharmaceutica, 83(3), 475-484. [Link]
- PubChem. (n.d.). This compound.
Sources
- 1. CAS 616-74-0: this compound | CymitQuimica [cymitquimica.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Quantitative Analysis of Resorcinol from Marketed Hair Tonic Using Liquid Chromatographic Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Detection of Multiple Nitroaromatic Explosives via Formation of a Janowsky Complex and SERS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 8. labs.iqvia.com [labs.iqvia.com]
- 9. e-b-f.eu [e-b-f.eu]
A Comparative Guide to 4,6-Dinitroresorcinol and 2,4-Dinitroresorcinol for Advanced Research Applications
For the discerning researcher in materials science, analytical chemistry, or drug development, the choice between chemical isomers is rarely arbitrary. The subtle shift of a functional group can dramatically alter a molecule's physicochemical properties and, consequently, its application. This guide provides an in-depth comparative analysis of two such isomers: 4,6-Dinitroresorcinol (4,6-DNR) and 2,4-Dinitroresorcinol (2,4-DNR). We will move beyond a simple catalog of properties to explore the causality behind their divergent synthesis pathways, performance characteristics, and safety profiles, offering field-proven insights to guide your experimental design.
Structural and Physicochemical Distinctions
At their core, both molecules are derivatives of 1,3-dihydroxybenzene (resorcinol), sharing the molecular formula C₆H₄N₂O₆. The critical difference lies in the electrophilic substitution pattern of the two nitro (-NO₂) groups on the benzene ring. The resorcinol backbone, with its two hydroxyl groups at positions 1 and 3, strongly activates the ring for nitration, particularly at the 2, 4, and 6 positions. The resulting isomerism dictates the molecule's symmetry, polarity, and intermolecular bonding capabilities, which in turn governs its physical properties and reactivity.
The 4,6-DNR isomer possesses a plane of symmetry, while the 2,4-DNR isomer is asymmetric. This structural variance is a primary determinant of their differing melting points and solubility profiles.
Caption: Structural comparison of this compound and 2,4-Dinitroresorcinol.
Table 1: Comparative Physicochemical Properties
| Property | This compound | 2,4-Dinitroresorcinol |
| CAS Number | 616-74-0[1][2][3] | 519-44-8[4][5][6] |
| Appearance | Yellow crystalline solid; Light orange to green powder[1][2][7] | Yellow crystals; White to light-colored solid[4][6][8] |
| Molecular Weight | 200.11 g/mol [9][10] | 200.11 g/mol [4][11] |
| Melting Point | 215-218 °C[2][10] | 146-148 °C[4] |
| Solubility | Soluble in organic solvents (e.g., DMF), less soluble in water.[1][12] | Very slightly soluble in water or cold alcohol; dissolves in fixed alkali hydroxide solutions.[4] |
| Key Synonyms | 4,6-Dinitro-1,3-benzenediol[1] | 2,4-Dinitro-1,3-benzenediol[4] |
Synthesis Strategies: A Study in Regioselectivity
The synthesis of dinitroresorcinols is a classic case study in controlling the regioselectivity of electrophilic aromatic substitution. The hydroxyl groups of resorcinol are powerful ortho-para directors, making positions 2, 4, and 6 highly reactive. Uncontrolled nitration typically yields a mixture of isomers and the over-nitrated, highly explosive by-product, 2,4,6-trinitroresorcinol (Styphnic Acid).[13][14][15] Therefore, achieving a high yield of a single, pure isomer requires carefully designed synthetic protocols.
Protocol for Selective Synthesis of this compound
The primary application of 4,6-DNR as a monomer for high-performance polymers necessitates exceptionally high purity.[13] The key to its selective synthesis is minimizing nitration at the C2 position, which is sterically unhindered and highly activated. This is achieved by controlling the nitrating agent and suppressing the formation of the nitrosonium ion (NO⁺), which preferentially attacks the C2 position.[14]
Causality of Experimental Choices:
-
Purified Nitric Acid: Commercial nitric acid often contains dissolved nitrogen dioxide (NO₂), which exists in equilibrium with dinitrogen tetroxide (N₂O₄). These species can catalyze the formation of nitrous acid (HNO₂) and the nitrosonium ion, leading to undesired C2 nitration and nitrosation. Bubbling oxygen through the acid removes these impurities.[13][16]
-
Nitrosonium Ion Control Agent: The addition of a compound like urea (NH₂CONH₂) effectively scavenges any residual nitrous acid or nitrosonium ions from the reaction medium, further preventing the formation of 2,4-DNR and styphnic acid.[13][14]
-
Low Temperature: The nitration is highly exothermic. Maintaining a low temperature (e.g., -10°C to 0°C) is crucial for controlling the reaction rate, improving selectivity, and ensuring safety.[14]
Experimental Workflow:
Caption: Workflow for the selective synthesis of this compound.
Step-by-Step Protocol:
-
Preparation of Nitrating Solution: Purify 70-90 wt. % nitric acid by bubbling oxygen through it until the characteristic red-brown color of NO₂ disappears.[14][16]
-
Add a nitrosonium ion control agent, such as urea, to the purified acid.[14]
-
Cool the mixture to a temperature between -10°C and 0°C in an ice-salt or acetone-dry ice bath.[14]
-
Nitration: Slowly add resorcinol or resorcinol diacetate to the cooled nitrating solution over a period of 30-60 minutes with vigorous stirring, ensuring the temperature does not rise above 5°C.[13]
-
Continue stirring the reaction mixture at low temperature for an additional 1-3 hours.[13]
-
Workup: The product precipitate is isolated by filtration, washed with cold water to remove residual acid, and purified by recrystallization. This method can achieve yields of approximately 80%.[13]
Protocol for Synthesis of 2,4-Dinitroresorcinol
The synthesis of 2,4-DNR often involves a two-step process of sulphonation followed by nitration. This pathway leverages the use of a blocking group to direct the nitration to the desired positions.[17]
Causality of Experimental Choices:
-
Sulphonation: Reacting resorcinol with concentrated sulfuric acid introduces sulfonic acid (-SO₃H) groups onto the ring. This step serves to both activate the ring and protect it from oxidative degradation by the subsequent nitrating agent.
-
Controlled Nitration: The addition of nitric acid to the solution of resorcinol sulphonic acids proceeds at a controlled temperature to prevent runaway reactions.[17]
-
Hydrolysis/Reflux: The final, critical step involves refluxing the solution after the addition of water. The high temperature in the acidic medium (boiling point 130-135°C) hydrolyzes the sulfonic acid groups, replacing them with hydrogen atoms and leaving the nitro groups at the 2 and 4 positions.[17]
Experimental Workflow:
Caption: Workflow for the synthesis of 2,4-Dinitroresorcinol via sulphonation.
Step-by-Step Protocol:
-
Sulphonation: Add resorcinol to an excess of concentrated (e.g., 95%) sulfuric acid (e.g., 20 times the weight of resorcinol). Heat the mixture to approximately 90°C and hold until a clear solution of resorcinol sulfonic acids is formed.[17]
-
Nitration: Cool the solution to about 20-25°C. Slowly add a slight excess over 2 molar equivalents of concentrated nitric acid, maintaining the temperature in this range.[17]
-
Purification: Add water to the reaction mixture. Some styphnic acid by-product may precipitate at this stage and should be removed by filtration.[17]
-
Hydrolysis: Adjust the sulfuric acid concentration so that the solution will boil between 130°C and 135°C. Reflux the solution at this temperature. The 2,4-dinitroresorcinol will form and remain in solution.[17]
-
Isolation: Upon cooling, the 2,4-dinitroresorcinol product crystallizes and can be isolated by filtration. A yield of approximately 69% can be obtained.[17]
Comparative Performance in Key Applications
The distinct structures of 4,6-DNR and 2,4-DNR make them suitable for vastly different technical applications.
Table 2: Primary Application Comparison
| Application Area | This compound | 2,4-Dinitroresorcinol |
| Polymer Science | Primary Use: Key monomer for the synthesis of high-strength, liquid crystalline polymer Poly[p-phenylenebenzobisoxazole] (PBO).[13][14] | Not typically used. |
| Analytical Chemistry | Used as a general chemical reagent.[1] | Primary Use: Chromogenic reagent for the detection of Cobalt (forms a brown-red precipitate) and Iron (forms an olive-green color).[4][11] |
| Dyes & Pigments | Used as a dye intermediate.[1] | Used for dyeing fabrics mordanted with iron to produce a green color.[4] |
| Energetic Materials | Used in the production of explosives.[1] Its lead salts are specifically used as priming compositions in fuses and detonators.[18] | Used in explosives.[11] Known to explode upon strong heating.[4] |
| Agrochemicals | Has been used as a pesticide and herbicide.[7] | The related compound 2,4-dinitrophenol was historically used as a herbicide.[19] |
Safety and Handling: A Critical Overview
Both isomers are energetic materials that must be handled with extreme care. They are classified as flammable solids and are harmful if swallowed, inhaled, or in contact with skin.[20][21] The most significant safety distinction is the pronounced thermal instability of 2,4-DNR.
Trustworthiness in Handling: To ensure safety and experimental validity, these compounds, particularly when dry, must be treated as potential explosives. They can be detonated by heat, shock, or friction.[6][11] For this reason, they are often supplied and stored wetted with water (typically >15-20%), which desensitizes the material.[2][6][22]
Table 3: Comparative Hazard Profile
| Hazard Information | This compound | 2,4-Dinitroresorcinol |
| GHS Hazard Statements | H228: Flammable solid. H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled.[20][21] | H201 (as dry substance): Explosive; mass explosion hazard.[5] Also an oxidizing agent.[6][8] |
| Key Hazard | Flammable solid.[20] | Explodes when strongly heated or when the dry material is shocked.[4][11] |
| Handling Precautions | Keep away from heat/sparks/open flames. Ground container and receiving equipment. Use explosion-proof equipment. Wear protective gloves/clothing/eye protection.[21] | Must be kept wet.[6][22] Treat as an explosive when dry.[11] Avoid mixing with reducing agents or bases.[8][22] |
Conclusion
While this compound and 2,4-Dinitroresorcinol are isomers with identical chemical formulas, their utility in research and industry is starkly different.
-
This compound is the isomer of choice for materials science , specifically as a high-purity monomer for advanced polymers like PBO. Its synthesis is a lesson in precise control over nitration chemistry to achieve regiochemical purity.
-
2,4-Dinitroresorcinol finds its niche in analytical chemistry and dyeing . Its ability to form colored complexes with metal ions and its properties as a fabric dye are its defining features. Its synthesis and handling are dominated by concerns over its thermal instability and explosive potential.
For the researcher, the selection is clear and dictated entirely by the end-goal. The structural integrity required for polymerization points directly to 4,6-DNR, while the chromogenic properties needed for detection or coloration point to 2,4-DNR. Understanding the causality behind their synthesis and their distinct safety profiles is paramount to their successful and safe application in the laboratory.
References
- 2,4-Dinitroresorcinol | DrugFuture.[Link]
- WO1988005038A1 - Process for preparing this compound - Google P
- 2,4-Dinitroresorcinol - Hazardous Agents - Haz-Map.[Link]
- This compound - the NIST WebBook.[Link]
- 616-74-0 this compound c6h4n2o6 - HENAN NEW BLUE CHEMICAL CO.,LTD.[Link]
- WO/1988/005038 PROCESS FOR PREPARING this compound.[Link]
- 2,4-Dinitroresorcinol | C6H4N2O6 | CID 10613 - PubChem.[Link]
- US5371303A - One-step preparation of this compound
- EP0296221B1 - Process for preparing this compound - Google P
- US2945890A - Production of 2:4-dinitroresorcinol - Google P
- CN101265189A - Process for preparing this compound - Google P
- This compound | C6H4N2O6 | CID 61158 - PubChem.[Link]
- US3803190A - Lead compounds of 4:6-dinitroresorcinol - Google P
- Synthesis of this compound - American Chemical Society.[Link]
- 2,4-Dinitrophenol - Wikipedia.[Link]
Sources
- 1. CAS 616-74-0: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 616-74-0 | TCI AMERICA [tcichemicals.com]
- 3. This compound [webbook.nist.gov]
- 4. 2,4-Dinitroresorcinol [drugfuture.com]
- 5. echemi.com [echemi.com]
- 6. 2,4-Dinitroresorcinol - Hazardous Agents | Haz-Map [haz-map.com]
- 7. This compound | 616-74-0 [chemicalbook.com]
- 8. echemi.com [echemi.com]
- 9. scbt.com [scbt.com]
- 10. 616-74-0 this compound C6H4N2O6, CasNo.616-74-0 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]
- 11. 2,4-Dinitroresorcinol | C6H4N2O6 | CID 10613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 616-74-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 13. WO1988005038A1 - Process for preparing this compound - Google Patents [patents.google.com]
- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 15. 2,4,6-TRINITRORESORCINOL | 82-71-3 [chemicalbook.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. US2945890A - Production of 2:4-dinitroresorcinol - Google Patents [patents.google.com]
- 18. US3803190A - Lead compounds of 4:6-dinitroresorcinol - Google Patents [patents.google.com]
- 19. 2,4-Dinitrophenol - Wikipedia [en.wikipedia.org]
- 20. This compound | C6H4N2O6 | CID 61158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. echemi.com [echemi.com]
- 22. DINITRORESORCINOL, WETTED WITH NOT LESS THAN 15% WATER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
A Comparative Guide to 4,6-Dinitroresorcinol: Navigating Synthesis, Purity, and Performance
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical reagents, the choice of a specific isomer can profoundly impact the outcome of a synthesis, the sensitivity of an analytical method, or the stability of a final product. 4,6-Dinitroresorcinol, a dinitrated derivative of resorcinol, stands as a key intermediate and reagent in various scientific domains, from the synthesis of high-performance polymers to its application in analytical chemistry and energetic materials. This guide provides an in-depth technical comparison of this compound with its common alternatives, focusing on the critical aspects of synthesis, purity, and performance, supported by experimental insights.
The Decisive Advantage: Superior Control in Synthesis and Purity
A significant advantage of this compound lies in the refined methodologies for its selective synthesis, which allow for high yields and minimal contamination from undesirable isomers and by-products. The direct nitration of resorcinol can lead to a mixture of isomers, primarily 2,4-Dinitroresorcinol, and the hazardous explosive, Styphnic acid (2,4,6-trinitroresorcinol)[1][2][3].
Modern synthetic protocols for this compound have been optimized to overcome these challenges. By carefully controlling reaction conditions, such as temperature and the composition of the nitrating agent, it is possible to achieve yields of approximately 80% for the desired 4,6-isomer while substantially reducing the formation of Styphnic acid[2]. One patented method emphasizes a temperature-controlled procedure using white fuming nitric acid in the presence of a nitrosonium ion control agent to minimize side reactions[2]. Another approach highlights the use of concentrated nitric acid that is substantially free of nitric acid suboxides, leading to yields greater than 60% of this compound[1].
The ability to produce this compound with high isomeric purity is a critical factor, particularly in applications where the specific substitution pattern dictates the final properties of the material. For instance, in the synthesis of poly[p-phenylenebenzobisoxazole] (PBO), a high-strength, liquid crystalline polymer, this compound is a crucial precursor[2][3]. The precise geometry of the 4,6-isomer is essential for achieving the desired polymer structure and properties. The presence of the 2,4-isomer or Styphnic acid can disrupt the polymerization process and negatively impact the performance of the final PBO material.
Experimental Protocol: Selective Synthesis of this compound
The following protocol is a generalized representation of a method designed to maximize the yield of this compound while minimizing by-products.
Materials:
-
Resorcinol
-
White fuming nitric acid
-
Sulfuric acid (optional)
-
Urea (nitrosonium ion control agent)
-
Ice bath
-
Reaction vessel with stirring mechanism
-
Filtration apparatus
Procedure:
-
Prepare a nitrating solution by carefully adding white fuming nitric acid to a cooled reaction vessel. If using a mixed acid system, sulfuric acid is added first, followed by the nitric acid, all while maintaining a low temperature with an ice bath.
-
Add a controlled amount of a nitrosonium ion control agent, such as urea, to the nitrating solution to suppress side reactions that lead to the formation of Styphnic acid[2].
-
Slowly add resorcinol to the cooled and stirred nitrating solution. The temperature should be carefully monitored and maintained within a specific range (e.g., -10°C to 25°C) to ensure the selective formation of the 4,6-isomer[2].
-
Allow the reaction to proceed for a set period until the precipitation of this compound is complete.
-
The solid product is then isolated by filtration, washed, and can be further purified by recrystallization to achieve high isomeric purity.
Performance in Key Applications: A Comparative Overview
The advantages of using this compound become evident when examining its performance in specific applications compared to its alternatives.
Energetic Materials: A Matter of Stability and Performance
Lead salts of nitrophenols are widely used as primary explosives in detonators and primers. While lead styphnate (the lead salt of 2,4,6-trinitroresorcinol) is a commonly used primary explosive, the lead salt of this compound (Lead 4,6-dinitroresorcinate) presents a compelling alternative[4][5][6].
While direct, comprehensive comparative data on the explosive properties of lead 4,6-dinitroresorcinate and lead styphnate is limited in the public domain, the lower nitration state of this compound compared to Styphnic acid suggests potential differences in sensitivity and stability. The synthesis of this compound with minimal Styphnic acid contamination is a significant advantage in producing a more defined and potentially more stable primary explosive[2][3]. The presence of Styphnic acid as an impurity in other dinitroresorcinol isomers can lead to unpredictable explosive characteristics.
| Compound | Key Characteristics | Primary Application |
| Lead 4,6-Dinitroresorcinate | Potentially more stable due to lower nitration state and higher purity of the precursor. | Primary explosive in fuses and detonators[7]. |
| Lead Styphnate | A well-established and widely used primary explosive. | Initiator in detonators and primers[4][5][6]. |
| Lead 2,4-Dinitroresorcinate | Another dinitroresorcinol-based primary explosive. | Used in initiatory explosive compositions. |
Table 1: Comparison of Lead Salts of Nitrated Resorcinols in Energetic Materials.
Analytical Reagents: The Role of Isomerism in Selectivity and Sensitivity
Both this compound and its isomer, 2,4-Dinitroresorcinol, have been investigated as chromogenic reagents for the spectrophotometric determination of metal ions. The position of the nitro groups on the resorcinol ring influences the electronic properties and the chelation behavior of the molecule, which in turn affects the selectivity and sensitivity of the metal-ligand complex formation.
While the search results did not yield a direct comparative study with quantitative data on the performance of this compound versus 2,4-Dinitroresorcinol for the detection of specific metal ions like Fe(II) or Co(II), the principle of positional isomerism in chemosensors suggests that the 4,6-isomer would exhibit distinct coordination chemistry[8][9][10]. The steric and electronic differences between the two isomers would likely result in variations in:
-
Selectivity: The spatial arrangement of the hydroxyl and nitro groups in the 4,6-isomer may favor the binding of certain metal ions over others compared to the 2,4-isomer.
-
Sensitivity: The molar absorptivity of the resulting metal complex, a key factor in determining the sensitivity of a spectrophotometric method, is expected to differ between the two isomers.
-
Optimal pH: The acidity of the hydroxyl protons and the stability of the metal complex are influenced by the nitro group positions, leading to different optimal pH ranges for complex formation.
The ability to synthesize pure this compound is a significant advantage for its application as an analytical reagent, as isomeric impurities in 2,4-Dinitroresorcinol could lead to inconsistent results and reduced selectivity.
Logical Relationships in Synthesis and Application
The following diagram illustrates the synthetic pathway from resorcinol and the subsequent applications of this compound and its alternatives, highlighting the critical role of controlled synthesis in achieving a high-purity product.
Caption: Synthetic pathways from resorcinol to dinitroresorcinol isomers and their impact on key applications.
Workflow for Selecting the Appropriate Reagent
The decision to use this compound over other reagents should be based on a careful evaluation of the specific requirements of the application. The following workflow outlines the key considerations:
Sources
- 1. US5371303A - One-step preparation of this compound from resorcinol - Google Patents [patents.google.com]
- 2. WO1988005038A1 - Process for preparing this compound - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. grokipedia.com [grokipedia.com]
- 5. researchgate.net [researchgate.net]
- 6. Lead styphnate - Wikipedia [en.wikipedia.org]
- 7. US3803190A - Lead compounds of 4:6-dinitroresorcinol - Google Patents [patents.google.com]
- 8. Selective metal ion recognition via positional isomers: fluorescent chalcone-1,2,3-triazole hybrids for Co(ii) and Cu(ii) detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective metal ion recognition via positional isomers: fluorescent chalcone-1,2,3-triazole hybrids for Co(ii) and Cu(ii) detection - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Reproducibility of Experiments Involving 4,6-Dinitroresorcinol
For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is the bedrock of scientific integrity. In the realm of specialized chemical synthesis and application, seemingly minor variations in starting materials or protocols can lead to significant deviations in outcomes. This guide provides an in-depth technical analysis of the factors influencing the reproducibility of experiments involving 4,6-Dinitroresorcinol, a critical intermediate in the synthesis of high-performance polymers and energetic materials. By understanding the nuances of its synthesis, purification, and application, researchers can ensure the consistency and reliability of their work.
The Crucial Role of Synthesis in Experimental Reproducibility
The journey to reproducible experiments begins with the synthesis of this compound itself. The purity of this starting material is paramount, as the presence of isomers and other byproducts can significantly alter the properties of downstream products. The direct nitration of resorcinol is a notoriously challenging reaction, often leading to a mixture of products if not meticulously controlled.
Key Factors Influencing Synthesis Outcomes
Several critical parameters must be precisely controlled to ensure the selective synthesis of the 4,6-dinitro isomer and minimize the formation of undesirable side products such as 2,4-dinitroresorcinol, 4-nitroresorcinol, and 2,4,6-trinitroresorcinol (styphnic acid).
-
Nitrating Agent Concentration: The concentration of nitric acid is a key determinant of the reaction's selectivity. Using concentrated nitric acid (85-93% by weight) that is substantially free of nitrogen suboxides is crucial for achieving higher yields of the desired 4,6-isomer.[1][2]
-
Reaction Temperature: The nitration of resorcinol is highly exothermic. Maintaining a low and stable temperature, typically between -15°C and -25°C, is essential to control the reaction rate and prevent the formation of over-nitrated products like styphnic acid.[2]
-
Nitrosonium Ion Control: The presence of nitrosonium ions (NO+) can catalyze nitration at the 2-position of the resorcinol ring, leading to the formation of styphnic acid. The use of nitrosonium ion control agents, such as urea, helps to suppress these side reactions.
-
Reaction Medium: While nitric acid is the primary nitrating agent, the use of a sulfuric acid medium can be preferred for safety and economic reasons in some protocols. The concentration of sulfuric acid also plays a role in the reaction's outcome.[3]
Comparative Synthesis Protocols
The following table summarizes two common approaches to the synthesis of this compound, highlighting the key differences in reaction conditions and their impact on yield and purity.
| Parameter | Protocol A: Nitric Acid Medium | Protocol B: Sulfuric Acid Medium |
| Primary Reagent | White fuming nitric acid (substantially free of NO₂) | Concentrated sulfuric acid and nitric acid |
| Nitrosonium Control | Urea | Urea |
| Temperature | -10°C to 0°C | -10°C to 0°C |
| Starting Material | Resorcinol diacetate | Resorcinol diacetate |
| Typical Yield | ~80% | ~75% |
| Key Advantage | High selectivity for the 4,6-isomer | Improved safety and cost-effectiveness |
Experimental Protocol: Selective Synthesis of this compound
This protocol is based on a method designed to maximize the yield of the 4,6-isomer while minimizing styphnic acid production.
Materials:
-
Resorcinol diacetate
-
70% Nitric acid
-
90% White fuming nitric acid (purified to remove nitrogen dioxide)
-
Urea
-
Ethyl acetate (for recrystallization)
-
Ice
Procedure:
-
Purify 70% nitric acid by bubbling oxygen through it until the red color of nitrogen dioxide disappears.
-
Add urea to the purified nitric acid to act as a nitrosonium ion scavenger.
-
Cool the nitric acid/urea mixture to 0°C in an ice bath with constant stirring.
-
Slowly add resorcinol diacetate to the cooled mixture over 30 minutes, maintaining vigorous stirring.
-
After the addition is complete, continue stirring for one hour at 0°C.
-
Gradually add 90% white fuming nitric acid to the reaction mixture.
-
Allow the reaction to proceed until the precipitation of the yellowish-gold this compound solid appears complete.
-
Isolate the precipitate by filtration.
-
Pour the remaining filtrate over ice to precipitate any remaining product and filter again.
-
Purify the combined solids by recrystallization from hot ethyl acetate to yield high-purity this compound.[3]
The Gatekeeper of Reproducibility: Purity Assessment
Ensuring the purity of synthesized this compound is a critical, non-negotiable step for experimental reproducibility. The presence of isomeric impurities can have a profound impact on the performance of the final products.
Common Impurities and Their Origins
| Impurity | Chemical Name | Origin in Synthesis |
| 2,4-Dinitroresorcinol | 1,3-Benzenediol, 2,4-dinitro- | Isomeric byproduct of nitration |
| 4-Nitroresorcinol | 1,3-Benzenediol, 4-nitro- | Incomplete nitration product |
| Styphnic Acid | 1,3-Benzenediol, 2,4,6-trinitro- | Over-nitration product |
Analytical Techniques for Purity Verification
High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the quantitative analysis of this compound and its impurities.
Typical HPLC Parameters:
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of acetonitrile and water with 1% acetic acid
-
Detection: UV detector at a wavelength appropriate for nitrophenols (e.g., 280 nm)
-
Internal Standard: A stable compound that does not co-elute with the analytes of interest.
A validated HPLC method can accurately quantify the percentage of this compound and its key impurities, allowing for a precise assessment of the starting material's quality.
Impact on Downstream Applications: Two Case Studies
The importance of using high-purity this compound becomes evident when examining its primary applications.
Case Study 1: Synthesis of High-Performance Polybenzoxazole (PBO) Polymers
This compound is a key precursor for the monomer 4,6-diaminoresorcinol, which is essential for the synthesis of polybenzoxazole (PBO) polymers. These polymers are known for their exceptional thermal stability and mechanical strength.
Workflow for PBO Synthesis:
Caption: Workflow for the synthesis of PBO from this compound.
The Impact of Impurities:
The presence of isomeric impurities from the initial nitration reaction can disrupt the polymerization process and compromise the final properties of the PBO polymer. For instance, the presence of 2,4-diaminoresorcinol (derived from 2,4-dinitroresorcinol) can lead to defects in the polymer chain, reducing its thermal stability and mechanical strength. Therefore, starting with highly pure 4,6-diaminoresorcinol, which is a direct consequence of using pure this compound, is critical for achieving the desired high-performance characteristics of PBO.
Experimental Protocol: Reduction of this compound to 4,6-Diaminoresorcinol Dihydrochloride:
This protocol details the catalytic hydrogenation of this compound.
Materials:
-
Purified this compound
-
5% Palladium on carbon catalyst
-
Hydrochloric acid
-
Ethanol
-
Water
Procedure:
-
In a hydrogenation reactor purged with nitrogen, combine this compound, 5% palladium on carbon, ethanol, and water.
-
Introduce hydrogen into the reactor and maintain a pressure of 0.3-0.4 MPa.
-
Control the reaction temperature between 30-40°C for approximately 2 hours.
-
Monitor the reaction progress by HPLC until the starting material is consumed.
-
After the reaction is complete, filter the mixture to remove the catalyst.
-
The resulting solution of 4,6-diaminoresorcinol can then be acidified with hydrochloric acid to precipitate the dihydrochloride salt, which is often used in the subsequent polymerization step.[4]
Case Study 2: Synthesis of Energetic Materials - The Challenge of Reproducible Lead Styphnate
While this compound is not directly used to make lead styphnate, its over-nitrated cousin, styphnic acid (2,4,6-trinitroresorcinol), is the direct precursor. The challenges in producing lead styphnate in a reproducible form highlight the critical importance of controlling crystalline form and purity in energetic materials. Hitherto, lead compounds of styphnic acid have had limited technical application due to the difficulty in preparing them in a reproducible and free-flowing form.[3]
Factors Affecting Reproducibility in Lead Styphnate Synthesis:
-
pH Control: The pH of the reaction mixture during the precipitation of lead styphnate is critical for controlling the crystal morphology and, consequently, its explosive properties.
-
Crystallization Modifiers: The addition of agents to control crystallization can help in obtaining a more uniform and free-flowing product.
-
Reactant Addition Rate: The rate at which the lead salt and styphnate solutions are mixed can influence the particle size and morphology of the resulting precipitate.
The difficulties in reproducibly manufacturing lead styphnate serve as a powerful illustration of how seemingly small variations in synthetic protocols can lead to significant differences in the properties of the final product, a principle that applies equally to experiments involving this compound.
Alternatives to this compound
For the synthesis of high-performance polymers, several alternative monomers are being explored, often derived from renewable resources. While these may offer advantages in terms of sustainability, their performance and the reproducibility of their polymerization processes must be rigorously evaluated.
| Monomer | Source | Polymer Class | Key Properties |
| 4,6-Diaminoresorcinol | Petroleum-based | Polybenzoxazole (PBO) | Exceptional thermal and mechanical stability |
| Furan-dicarboxylic acid (FDCA) | Biomass (sugars) | Polyethylene furanoate (PEF) | Good barrier properties, potential PET replacement[1] |
| Vanillin-derived monomers | Lignin | Polybenzoxazines | High glass transition temperatures[1] |
The choice of monomer will depend on the specific application requirements, with 4,6-diaminoresorcinol (derived from this compound) remaining a key choice for applications demanding the highest levels of thermal and mechanical performance.
Conclusion: A Framework for Reproducibility
Ensuring the reproducibility of experiments involving this compound is a multi-faceted challenge that begins with a deep understanding of its synthesis. By meticulously controlling the synthetic parameters, rigorously assessing the purity of the intermediate, and understanding the impact of impurities on downstream applications, researchers can build a solid foundation for reliable and repeatable results. The principles of careful synthesis, thorough characterization, and controlled application discussed in this guide provide a robust framework for achieving scientific integrity in this specialized field.
References
- Process for preparing 4,6-diaminoresorcin. European Patent Office. [URL: https://patents.google.
- Lead styphnate. Sciencemadness Wiki. [URL: https://www.sciencemadness.org/wiki/index.
- Basic lead styphnate and a process of making it. Google Patents. [URL: https://patents.google.
- 4,6-Diaminoresorcinol dihydrochloride synthesis. ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/16523-31-2.htm]
- Method for preparing 4,6-diaminoresorcinol hydrochloride. Google Patents. [URL: https://patents.google.
- PROCESS FOR PREPARING this compound. European Patent Office. [URL: https://data.epo.org/publication-server/document?i=EP0296221B1&typ=B1&lng=en]
- Alternative Monomers Based on Lignocellulose and Their Use for Polymer Production. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.chemrev.5b00359]
- Polybenzoxazoles and polybenzothiazoles. ResearchGate. [URL: https://www.researchgate.net/publication/225699971_Polybenzoxazoles_and_polybenzothiazoles]
- Method for the preparation of normal lead styphnate. Google Patents. [URL: https://patents.google.
- A method of forming a lead styphnate compound plus barium nitrate in situ, for use in a priming mix. Google Patents. [URL: https://patents.google.
- ONE-STEP PREPARATION OF this compound FROM RESORCINOL. European Patent Office. [URL: https://data.epo.org/publication-server/document?i=EP0750605B1&typ=B1&lng=en]
- Process for preparing 4,6-diamino-resorcinol dihydrochloride. Google Patents. [URL: https://patents.google.
- Polybenzoxazole via aromatic nucleophilic displacement. NASA Technical Reports Server. [URL: https://ntrs.nasa.
- The synthesis of polybenzoxazole (PBO) by the commonly one-step method. ResearchGate. [URL: https://www.researchgate.net/figure/The-synthesis-of-polybenzoxazole-PBO-by-the-commonly-one-step-method_fig1_330693529]
- One step synthesis of nitrogen-rich green primary explosives from secondary explosives: synthesis, characterization, and performance study. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ma/d1ma00642a]
- Synthesis and Evaluation of High-Temperature-Resistant and Environmentally Friendly Polymer Filter Loss Additives. MDPI. [URL: https://www.mdpi.com/2073-4360/16/13/1758]
- High performance long chain polyesters via melt copolymerization of cutin-inspired monomers. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/su/d4su00454j]
- Recent Advances in the Synthesis of High Explosive Materials. MDPI. [URL: https://www.mdpi.com/2624-552X/3/4/41]
- Functional monomer design for synthetically accessible polymers. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2025/sc/d4sc08617a]
- Polymers without Petrochemicals: Sustainable Routes to Conventional Monomers. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.chemrev.2c00391]
- Highly Promising Primary Explosive: A Metal-Free, Fluoro-Substituted Azo-Triazole with Unmatched Safety and Performance. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.chas.4c01263]
- Recent Advances in the Synthesis of High Explosive Materials. ResearchGate. [URL: https://www.researchgate.
- Thermally Rearranged (TR) Polybenzoxazoles from o‐Substituted Precursor Polyimides with Phenyl Pendant. Digital CSIC. [URL: https://digital.csic.es/handle/10261/361876]
- Advancing green primary explosive design: A methyl-driven strategy for aromaticity modulation and safety enhancement. ResearchGate. [URL: https://www.researchgate.
- Synthesis and lithographic properties of positive-tone poly(benzoxazole)s by the effect of amine end-cappers. ResearchGate. [URL: https://www.researchgate.net/publication/231149952_Synthesis_and_lithographic_properties_of_positive-tone_polybenzoxazoles_by_the_effect_of_amine_end-cappers]
Sources
Benchmarking the Performance of 4,6-Dinitroresorcinol as a Sensor: A Feasibility Assessment
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Novel Sensing Moieties
The identification and development of novel chemical sensors with high sensitivity and selectivity are of paramount importance across various scientific disciplines, including environmental monitoring, clinical diagnostics, and drug development. An ideal sensor should exhibit a measurable and robust response to a specific analyte, allowing for its accurate quantification. This guide sought to explore the performance of 4,6-Dinitroresorcinol as a chemical sensor and benchmark it against established alternatives. However, a comprehensive review of the available scientific literature reveals a critical gap: there is no documented evidence of this compound being utilized as a sensor for any analyte.
This compound: A Profile Beyond Sensing
This compound, a nitroaromatic compound, is primarily recognized for its role as a chemical intermediate in various synthetic processes. Its principal applications, as documented in the literature, include:
-
Synthesis of Dyes and Polymers: It serves as a precursor in the manufacturing of various dyes and specialized polymers.
-
Component in Explosive Formulations: The nitro groups in its structure contribute to its use in certain explosive and priming compositions.
-
Reagent in Analytical Chemistry: While mentioned as a reagent, its specific applications in this domain are not detailed in the context of a sensing agent for analyte quantification.
The chemical structure of this compound is presented below.
A Guide to Inter-Laboratory Comparison of 4,6-Dinitroresorcinol Analysis
This guide provides a comprehensive framework for conducting an inter-laboratory comparison of 4,6-Dinitroresorcinol analysis. It is designed for researchers, scientists, and drug development professionals who require accurate and reproducible quantification of this critical compound. By presenting a comparative analysis of established analytical techniques and a simulated inter-laboratory study, this document aims to equip laboratories with the knowledge to assess and improve their analytical performance.
Introduction: The Imperative for Accurate this compound Analysis
This compound (4,6-DNR) is a key intermediate in the synthesis of various chemical compounds, including dyes and pharmaceuticals.[1] Its purity and concentration are critical parameters that can significantly impact the quality and efficacy of the final product. Given the potential for isomeric impurities such as 2,4-dinitroresorcinol and styphnic acid to arise during synthesis, robust analytical methods are essential for accurate characterization.[2][3]
Inter-laboratory comparisons are a cornerstone of quality assurance, providing an objective means to evaluate the performance of different laboratories and analytical methods.[4] As mandated by standards such as ISO/IEC 17025, participation in such comparisons is crucial for demonstrating technical competence and ensuring the validity of analytical results.[5][6] This guide will explore three common analytical techniques for the analysis of 4,6-DNR: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.
Comparative Analysis of Analytical Methodologies
The choice of an analytical method is a critical decision that depends on various factors, including the required sensitivity, selectivity, and the complexity of the sample matrix. This section provides a comparative overview of HPLC, GC-MS, and UV-Vis spectrophotometry for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful and versatile technique for the separation and quantification of non-volatile and thermally labile compounds like 4,6-DNR. Its high resolution and sensitivity make it a preferred method for purity analysis and quantification in complex matrices.
Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For 4,6-DNR, a reversed-phase C18 or Phenyl Hydride column is often employed, where the nonpolar stationary phase retains the analyte, and a polar mobile phase is used for elution.[7][8]
Advantages:
-
High resolution and specificity, allowing for the separation of closely related isomers.
-
Excellent sensitivity, with detection limits typically in the low ng/mL range.[9]
-
Well-established and robust methodology.
Limitations:
-
Requires skilled operators and can be more time-consuming than spectrophotometric methods.
-
Higher instrumentation and maintenance costs.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like 4,6-DNR, derivatization is often necessary to increase volatility.
Principle: In GC, the sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase of a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for definitive identification and quantification.[10]
Advantages:
-
Exceptional sensitivity and selectivity, offering very low detection limits.
-
Provides structural information, aiding in the identification of unknown impurities.
-
Validated methods exist for the analysis of related dinitrophenols.[10]
Limitations:
-
May require derivatization for non-volatile analytes, adding a step to the workflow and a potential source of error.
-
High initial instrument cost and complexity.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simpler and more accessible technique that relies on the absorption of ultraviolet or visible light by the analyte. It is a cost-effective method for the quantification of known compounds in simple matrices.
Principle: The Beer-Lambert law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. Nitrophenols, including 4,6-DNR, exhibit characteristic absorption maxima in the UV-Vis region, which can be used for quantification.[11][12]
Advantages:
-
Rapid and straightforward analysis.
-
Lower instrumentation and operational costs.
-
Suitable for high-throughput screening.
Limitations:
-
Lower specificity compared to chromatographic methods; susceptible to interference from other absorbing compounds in the matrix.
-
Generally less sensitive than HPLC or GC-MS.
Inter-Laboratory Comparison: A Simulated Study
To illustrate the process and benefits of an inter-laboratory comparison, a simulated study was designed. In this hypothetical scenario, five laboratories were tasked with determining the concentration of a this compound sample using their in-house analytical methods.
Study Design
-
Analyte: this compound
-
Assigned Value (True Concentration): 50.0 µg/mL
-
Number of Participating Laboratories: 5
-
Methods: Laboratories used their own validated methods (HPLC, GC-MS, or UV-Vis).
-
Evaluation Criteria: Performance was evaluated using z-scores.[13]
Statistical Analysis: The Power of Z-Scores
The z-score is a statistical measure that indicates how many standard deviations a laboratory's result is from the assigned value. It is a widely accepted metric for evaluating performance in proficiency testing schemes.[13] The z-score is calculated using the following formula:
z = (x - X) / σ
Where:
-
x is the result reported by the laboratory
-
X is the assigned value (the true or consensus value)
-
σ is the standard deviation for proficiency assessment (often determined from the results of all participating laboratories or from a validated method's known reproducibility)
Interpretation of Z-Scores:
-
|z| ≤ 2: Satisfactory performance
-
2 < |z| < 3: Questionable performance (warning signal)
-
|z| ≥ 3: Unsatisfactory performance (action signal)
Hypothetical Results and Performance Evaluation
The following table summarizes the hypothetical results from the five participating laboratories and their corresponding z-scores. For this simulation, a standard deviation for proficiency assessment (σ) of 2.5 µg/mL was used.
| Laboratory | Method | Reported Value (µg/mL) | z-score | Performance |
| Lab A | HPLC | 51.2 | 0.48 | Satisfactory |
| Lab B | GC-MS | 49.5 | -0.20 | Satisfactory |
| Lab C | UV-Vis | 55.8 | 2.32 | Questionable |
| Lab D | HPLC | 48.9 | -0.44 | Satisfactory |
| Lab E | UV-Vis | 43.1 | -2.76 | Questionable |
Analysis of Results:
-
Laboratories A, B, and D demonstrated satisfactory performance with z-scores well within the acceptable range of ±2.
-
Laboratories C and E showed questionable performance, with z-scores falling between 2 and 3. This indicates a potential issue with their analytical methodology, calibration, or sample handling that warrants investigation.
This simulated study highlights how an inter-laboratory comparison can effectively identify discrepancies in analytical results and prompt laboratories to undertake corrective actions to improve their performance.
Detailed Experimental Protocols
This section provides detailed, step-by-step methodologies for the analysis of this compound using HPLC, GC-MS, and UV-Vis spectrophotometry. These protocols are based on established methods for related nitroaromatic compounds and serve as a validated starting point for in-house method development and validation.
HPLC Method for this compound
This method is adapted from established procedures for the analysis of nitroaromatic compounds.[8]
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm).
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water
-
Acetic acid (glacial, analytical grade)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water:Methanol:Acetic Acid (40:40:19:1 v/v/v/v). Filter and degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of 100 µg/mL. Prepare a series of working standards by serial dilution of the stock solution.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 20 µL
-
Column temperature: 30 °C
-
Detection wavelength: 280 nm
-
-
Analysis: Inject the standards and samples onto the HPLC system. Identify the this compound peak based on its retention time compared to the standard.
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the samples from the calibration curve.
GC-MS Method for this compound (with Derivatization)
This protocol is based on a validated method for the analysis of 2,4-Dinitrophenol.[10]
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
Reagents:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a derivatizing agent.
-
Ethyl acetate (GC grade)
-
This compound reference standard
Procedure:
-
Standard and Sample Preparation: Prepare standard and sample solutions of this compound in ethyl acetate.
-
Derivatization: a. To 100 µL of the standard or sample solution in a vial, add 100 µL of BSTFA + 1% TMCS. b. Cap the vial tightly and heat at 70 °C for 30 minutes. c. Cool the vial to room temperature before injection.
-
GC-MS Conditions:
-
Injector temperature: 250 °C
-
Oven temperature program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier gas: Helium at a constant flow of 1.2 mL/min.
-
Ion source temperature: 230 °C
-
Mass range: m/z 50-500
-
-
Analysis: Inject the derivatized standards and samples into the GC-MS system.
-
Quantification: Monitor characteristic ions for the derivatized this compound. Create a calibration curve by plotting the peak area of the selected ions against the concentration of the standards.
UV-Vis Spectrophotometric Method for this compound
This method is based on the inherent UV absorbance of nitrophenols.[14]
Instrumentation:
-
UV-Vis Spectrophotometer
Reagents:
-
Methanol (spectroscopic grade)
-
This compound reference standard
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound (100 µg/mL) in methanol. Prepare a series of working standards by diluting the stock solution with methanol.
-
Sample Preparation: Dissolve the sample containing this compound in methanol to a concentration within the linear range of the assay.
-
Wavelength Scan: Scan a standard solution of this compound from 200 nm to 400 nm to determine the wavelength of maximum absorbance (λmax).
-
Measurement: Measure the absorbance of the standards and samples at the determined λmax using methanol as a blank.
-
Quantification: Create a calibration curve by plotting the absorbance of the standards against their concentration. Determine the concentration of this compound in the samples from the calibration curve.
Visualization of Workflows
To further clarify the experimental procedures, the following diagrams illustrate the workflows for the HPLC and GC-MS methods.
Caption: HPLC analysis workflow for this compound.
Caption: GC-MS analysis workflow including derivatization.
Conclusion
This guide provides a comprehensive overview of the analytical methodologies for this compound and a framework for conducting inter-laboratory comparisons. The successful implementation of such comparisons, guided by the principles of statistical analysis and standardized protocols, is paramount for ensuring the accuracy, reliability, and comparability of analytical data across different laboratories. By fostering a culture of continuous improvement and adherence to best practices, the scientific community can enhance the quality and integrity of research and development in which this compound plays a critical role.
References
- Process for preparing this compound. (n.d.). Google Patents.
- PROCESS FOR PREPARING this compound. (n.d.). European Patent Office.
- This compound. (n.d.). PubChem.
- Inter laboratory Comparison 2023 Report. (n.d.). Benchmark International.
- Analysis of 2,4-Dinitrophenol in Postmortem Blood and Urine by Gas Chromatography-Mass Spectrometry: Method Development and Validation and Report of Three Fatalities in the United States. (2020). Journal of Forensic Sciences, 65(1), 183-188. [Link]
- ISO 17025 Interlaboratory Comparison. (2025, October 13). QSE Academy.
- Crystallographic Data.63. This compound. (1952). Analytical Chemistry, 24(12), 2008–2009. [Link]
- This compound. (n.d.). NIST WebBook.
- What is an inter laboratory comparison? (n.d.). CompaLab.
- Hplc method development and validation to determinate resorcinol for quality control in pharmaceutical formulations. (2018). Farmacia Hospitalaria, 42(4), 163-167. [Link]
- Analysis of interlaboratory comparison when the measurements are not normally distributed. (n.d.). Archimer.
- Z-score application in Testing Laboratory. (2023, November 21). Quality Pathshala.
- 2,4-Dinitroresorcinol. (n.d.). PubChem.
- New Method Developed to Detect N-Nitrosamines in Pharmaceuticals. (2023, April 19). LCGC International.
- LC-MS-MS Analysis of 2,4-Dinitrophenol and Its Phase I and II Metabolites in a Case of Fatal Poisoning. (2007). Journal of Analytical Toxicology, 31(1), 55-61. [Link]
- uv-visible light absorption spectrum of phenol 3-nitrophenol spectra of phenols aromatic compounds benzene ring based chromophore. (n.d.). Doc Brown's Chemistry.
- Interpretation of interlaboratory comparison results to evaluate laboratory proficiency. (n.d.). ResearchGate.
- EA-4/21 INF: 2018. (2018). European Accreditation.
- Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. (n.d.). MicroSolv.
- (PDF) Interpretation of interlaboratory comparison results to evaluate laboratory proficiency. (2025, August 10). ResearchGate.
- Is the assessment of interlaboratory comparison results for a small number of tests and limited number of participants reliable. (2016). Measurement, 82, 151-157. [Link]
- Spectrophotometric Determination of p-Nitrophenol under ENP Interference. (2021). Journal of Analytical Methods in Chemistry, 2021, 8896373. [Link]
- D1783 Standard Test Methods for Phenolic Compounds in Water. (2020). ASTM International.
- Influence of solvent on the electronic structure and the photochemistry of nitrophenols. (2023).
Sources
- 1. eas-eth.org [eas-eth.org]
- 2. store.astm.org [store.astm.org]
- 3. standards.iteh.ai [standards.iteh.ai]
- 4. What is an inter laboratory comparison ? [compalab.org]
- 5. qse-academy.com [qse-academy.com]
- 6. archimer.ifremer.fr [archimer.ifremer.fr]
- 7. Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Analysis of 2,4-Dinitrophenol in Postmortem Blood and Urine by Gas Chromatography-Mass Spectrometry: Method Development and Validation and Report of Three Fatalities in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. uv-visible light absorption spectrum of phenol 3-nitrophenol spectra of phenols aromatic compounds benzene ring based chromophore Doc Brown's chemistry revision notes [docbrown.info]
- 12. Influence of solvent on the electronic structure and the photochemistry of nitrophenols - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00144F [pubs.rsc.org]
- 13. Z-score application in Testing Laboratory - Quality Pathshala [blog.quality-pathshala.com]
- 14. Spectrophotometric Determination of p-Nitrophenol under ENP Interference - PMC [pmc.ncbi.nlm.nih.gov]
quantitative comparison of 4,6-Dinitroresorcinol synthesis methods
An Expert's Guide to the Synthesis of 4,6-Dinitroresorcinol: A Quantitative Comparison
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of this compound
This compound (4,6-DNR) is a pivotal chemical intermediate, primarily valued as the precursor to 4,6-diaminoresorcinol. This diamine monomer is fundamental in the synthesis of high-performance polybenzoxazole (PBO) polymers, which are renowned for their exceptional thermal stability and mechanical strength, finding applications in aerospace, military, and high-performance textiles.[1] The isomeric purity of 4,6-DNR is paramount, as the presence of other isomers, particularly 2,4-dinitroresorcinol and the hazardous, explosive 2,4,6-trinitroresorcinol (styphnic acid), can compromise the polymerization process and the final properties of the PBO polymer.
Direct nitration of the highly activated resorcinol ring presents a significant regioselectivity challenge.[2] The two hydroxyl groups strongly activate the aromatic ring for electrophilic substitution, primarily at the 2, 4, and 6 positions. This guide provides a comparative analysis of the predominant synthetic strategies developed to selectively synthesize the 4,6-isomer, focusing on the underlying chemical principles, quantitative performance, and practical considerations for a research and development setting.
Synthesis Strategies: An Overview
The synthesis of this compound from resorcinol can be approached via three primary pathways, each with distinct advantages and drawbacks. The choice of method often depends on the desired scale, purity requirements, and available resources.
Figure 1: Primary synthetic pathways to this compound.
Method 1: Controlled Direct Nitration of Resorcinol
The direct nitration of resorcinol is the most atom-economical approach but is notoriously difficult to control due to the high reactivity of the substrate, which often leads to a mixture of products and over-nitration to styphnic acid.[2][3] Success hinges on meticulous control of reaction conditions to favor dinitration at the 4 and 6 positions while suppressing substitution at the highly activated 2-position and subsequent trinitration.
Causality Behind Experimental Choices
Modern direct nitration methods have achieved higher selectivity through two key innovations:
-
Minimizing Nitrous Acid (HNO₂) and Nitrogen Suboxides (N₂O₃, N₂O₄): Nitrous acid can catalyze nitrosation, an alternative electrophilic substitution pathway that can lead to undesirable side products. Patents disclose that using nitric acid substantially free of suboxides (<1-2%) is critical.[4][5] This is often achieved by purging the acid with oxygen or air, or by adding a nitrosonium ion control agent like urea, which scavenges nitrous acid.[2][6][7]
-
Strict Temperature and Concentration Control: The reaction is highly exothermic.[2] Maintaining low temperatures (typically -25°C to 0°C) and carefully controlling the concentration of nitric acid (often 80-93 wt%) slows the reaction rate and improves selectivity.[3][4][6]
Experimental Protocol: Direct Nitration with Suboxide Control
This protocol is adapted from the procedure described in U.S. Patent 5,371,303 A.[4]
-
Preparation: To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, add 111 g of 90% nitric acid (containing less than 0.1 wt% suboxides of nitric acid).
-
Cooling: Cool the stirred nitric acid solution to between -21°C and -15°C using an appropriate cooling bath (e.g., dry ice/acetone).
-
Addition of Resorcinol: Add 13.0 g (118 mmol) of granular resorcinol to the vigorously stirred nitric acid solution over a period of approximately 1.5 hours, ensuring the reaction temperature is maintained within the specified range.
-
Reaction Monitoring: After the addition is complete, continue stirring for ~15 minutes. The reaction progress can be monitored by HPLC to ensure the consumption of the 4-nitroresorcinol intermediate.[3]
-
Quenching: Quench the reaction by slowly adding 100 mL of cold water, keeping the temperature below -5°C.
-
Isolation: Filter the resulting slurry and wash the collected orange-yellow solid with 40 mL of cold water.
-
Drying & Purification: Dry the solid in vacuo to a constant weight. The crude product is a mixture of 4,6-DNR and 2,4-DNR.[4] Further purification to >98% purity can be achieved by recrystallization from hot glacial acetic acid.[3][4]
Quantitative Performance
-
Crude Yield: ~60% of this compound in the composite reaction mixture.[4]
-
Isolated Yield (after recrystallization): 54%.[4]
-
Purity: The crude product contains a significant amount of the 2,4-isomer (e.g., a 72:28 mixture of 4,6-DNR to 2,4-DNR).[4] Styphnic acid formation is generally low (<2%) under these controlled conditions.[3]
Method 2: Nitration of Protected Resorcinol
To circumvent the lack of selectivity in direct nitration, a common strategy is to introduce bulky protecting groups at the 1- and 3-hydroxyl positions. These groups sterically hinder electrophilic attack at the adjacent 2-position, thereby directing nitration preferentially to the 4- and 6-positions.[4][8] Resorcinol diacetate is a frequently used protected intermediate.[2]
Causality Behind Experimental Choices
The ester groups of resorcinol diacetate are less activating than hydroxyl groups, which moderates the reaction rate. More importantly, their steric bulk physically obstructs the approach of the nitronium ion (NO₂⁺) to the 2-position, making the 4- and 6-positions the most favorable sites for substitution. The final step involves a simple hydrolysis to regenerate the hydroxyl groups.
Experimental Protocol: Nitration of Resorcinol Diacetate
This protocol is adapted from the procedure described in patent WO 1988/005038 A1.[2][6]
-
Nitrating Mixture Preparation: Prepare a nitrating solution using a mixture of nitric acid and sulfuric acid. For example, add 2.2 equivalents of 90 wt% white fuming nitric acid (purified to remove NO₂) to 60 mL of 80 wt% sulfuric acid, maintaining the temperature at approximately 0°C.
-
Scavenger Addition: Add 0.1 g of urea as a nitrosonium ion control agent.
-
Addition of Substrate: Slowly add 5.0 g of resorcinol diacetate to the rapidly stirred nitrating mixture, keeping the temperature at 0°C.
-
Reaction: Stir the reaction mixture for 3 hours at 0°C. A precipitate of the dinitrated product will form.
-
Isolation: Isolate the precipitate by filtration.
-
Hydrolysis (Deprotection): The isolated dinitro-diacetate intermediate must be hydrolyzed to yield 4,6-DNR. This is typically achieved by heating with an acid catalyst in water.
-
Purification: The final 4,6-DNR product is purified by recrystallization from a suitable solvent like ethyl acetate or aqueous ethanol.[6]
Quantitative Performance
-
Yield: Reported yields for the nitration of resorcinol diacetate are in the range of 44% to 75%.[4][6]
-
Purity: This method significantly reduces the formation of the 2,4-isomer and styphnic acid compared to uncontrolled direct nitration.
Method 3: Sulfonation-Nitration-Hydrolysis Pathway
This elegant multi-step approach offers superior regioselectivity by using sulfonic acid groups as reversible blocking groups. The process leverages the different reaction conditions required for sulfonation, nitration, and desulfonation.
Causality Behind Experimental Choices
The core principle is to first block all activated positions (2, 4, and 6) via sulfonation. Then, under nitrating conditions, the sulfonic acid groups at the 4- and 6-positions are selectively replaced by nitro groups (an ipso-substitution). The more stable sulfonic acid group at the sterically hindered 2-position remains. Finally, this remaining sulfonic acid group is removed by hydrolysis to yield the desired product.
Experimental Workflow: Sulfonation-Nitration-Hydrolysis
Figure 2: Workflow for the Sulfonation-Nitration-Hydrolysis synthesis route.
Experimental Protocol
This protocol is adapted from the procedure described in patent EP 1 048 644 B1.[9]
-
Sulfonation (Step 1): Slowly add 55 g (0.5 mol) of resorcinol to 500 g of 30 wt% fuming sulfuric acid. Heat the mixture to 90°C until a clear, dark-red solution is formed, indicating the formation of resorcinol 2,4,6-trisulfonate.
-
Nitration (Step 2): Cool the sulfonated mixture with an ice bath. Add 105 g (1.0 mol) of 60 wt% nitric acid dropwise. The reaction is exothermic and a yellow-brown slurry of 2-sulfonic acid-4,6-dinitroresorcinol will form.[9][10]
-
Hydrolysis (Step 3): Heat the reaction mixture to 100-110°C and maintain for 10 hours to effect hydrolysis of the 2-sulfonic acid group.
-
Isolation & Purification: Cool the reaction mixture to 10°C. The precipitated this compound is collected by filtration, washed with water, and dried.
Quantitative Performance
-
Yield: This method reports high overall yields, with one example showing an 80.3% yield of 4,6-DNR based on the starting resorcinol.[9]
-
Purity: The high regioselectivity of this method results in a product with very high isomeric purity, minimizing the need for extensive purification to remove the 2,4-isomer.
Quantitative Comparison Summary
| Parameter | Method 1: Direct Nitration | Method 2: Protected Nitration | Method 3: Sulfonation-Nitration |
| Starting Material | Resorcinol | Resorcinol Diacetate (or similar) | Resorcinol |
| Number of Steps | 1 (plus purification) | 3 (Protection, Nitration, Deprotection) | 3 (Sulfonation, Nitration, Hydrolysis) |
| Typical Isolated Yield | 50-65%[4] | 44-75%[4][6] | ~80%[9] |
| Key Reagents | Conc. HNO₃ (suboxide-free), Urea | Conc. HNO₃, H₂SO₄, Acetic Anhydride | Fuming H₂SO₄, Conc. HNO₃ |
| Major Byproducts | 2,4-Dinitroresorcinol, Styphnic Acid | Minor amounts of other isomers | Minimal isomeric byproducts |
| Process Complexity | Low (but requires strict control) | Moderate | High (multiple distinct stages) |
| Safety Concerns | Highly exothermic, styphnic acid risk | Standard nitration hazards | Use of fuming sulfuric acid, exothermic |
Safety and Handling Considerations
The synthesis of this compound involves hazardous materials and reactions that demand strict safety protocols.
-
Reagents: Concentrated nitric and sulfuric acids are highly corrosive. Fuming sulfuric acid is extremely corrosive and reactive. All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and chemical safety goggles.[11]
-
Reactions: Nitration reactions are highly exothermic and can run away if cooling is insufficient. Always add reagents slowly and monitor the temperature closely.
-
Products: this compound is a flammable solid that is harmful if swallowed or in contact with skin.[12][13] The byproduct, styphnic acid, and its salts can be explosive and should be avoided.[2] All work should be conducted behind a blast shield, and the product should be handled with non-sparking tools.[11] It is often stored and transported wetted with at least 15-20% water to reduce sensitivity.[12]
Conclusion and Recommendation
For researchers and drug development professionals, the choice of synthesis method for this compound is a trade-off between process simplicity, yield, and final purity.
-
Direct Nitration (Method 1) is suitable for situations where a one-step synthesis is prioritized and facilities for precise temperature control are available. However, it necessitates a robust purification step to remove the significant quantities of the 2,4-dinitroresorcinol isomer.
-
Nitration of Protected Resorcinol (Method 2) offers a balance, improving selectivity over direct nitration but adding steps for protection and deprotection, which can impact overall yield and process time.
-
The Sulfonation-Nitration-Hydrolysis pathway (Method 3) is the most complex but provides the highest reported yield and isomeric purity.[9] For applications like PBO polymer synthesis where monomer purity is critical, this method is superior as it minimizes difficult-to-remove isomeric impurities from the outset.
For applications demanding the highest purity of this compound, the Sulfonation-Nitration-Hydrolysis route is the recommended approach due to its exceptional regioselectivity and high yield.
References
- Wolfe, J. F., & Sybert, P. D. (1988). Process for preparing this compound. (Patent No. WO 1988/005038 A1).
- SRI International Inc. (1988). PROCESS FOR PREPARING this compound. (Patent No. WO/1988/005038).
- Lysenko, Z., & Pews, R. G. (1994). One-step preparation of this compound from resorcinol. (Patent No. US5371303A).
- Schmitt, R. J., & Wolfe, J. F. (1992). PROCESS FOR PREPARING this compound. (Patent No. EP 0 296 221 B1).
- Zhang, C. (2008). Process for preparing this compound. (Patent No. CN101265189A).
- Wikipedia contributors. (n.d.). 4,6-Dinitroresorcin. Wikipedia. [Link]
- Tohru, T., et al. (2003). Process for the preparation of 4,6-diaminoresorcin. (Patent No. EP1048644B1).
- Wang, J., et al. (2014). 4,6-diamino-resorcinol hydrochloride synthesis method. (Patent No. CN104177265A).
- SRI International. (1992). Process for preparing this compound. (Patent No. CA1307007C).
- The Dow Chemical Company. (1999). ONE-STEP PREPARATION OF this compound FROM RESORCINOL. (Patent No. EP 0 750 605 B1).
- National Center for Biotechnology Information. (n.d.). This compound.
- Toyo Boseki Kabushiki Kaisha. (2002). Method for producing 2-sulfonic acid-4,6-dinitroresorcin. (Patent No. JP3398347B2).
Sources
- 1. CN101265189A - Process for preparing this compound - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. data.epo.org [data.epo.org]
- 4. US5371303A - One-step preparation of this compound from resorcinol - Google Patents [patents.google.com]
- 5. CA1307007C - Process for preparing this compound - Google Patents [patents.google.com]
- 6. WO1988005038A1 - Process for preparing this compound - Google Patents [patents.google.com]
- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 8. 4,6-Dinitroresorcin – Wikipedia [de.wikipedia.org]
- 9. EP1048644B1 - Process for the preparation of 4,6-diaminoresorcin - Google Patents [patents.google.com]
- 10. CN104177265A - 4,6-diamino-resorcinol hydrochloride synthesis method - Google Patents [patents.google.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. This compound | C6H4N2O6 | CID 61158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. echemi.com [echemi.com]
A Comparative Guide to the Analytical Specificity of 4,6-Dinitroresorcinol
For researchers, scientists, and professionals in drug development, the selection of an appropriate analytical reagent is a critical decision that directly impacts the accuracy, reliability, and efficiency of experimental outcomes. This guide provides an in-depth assessment of the analytical specificity of 4,6-Dinitroresorcinol (4,6-DNR), a nitro-substituted phenol, as a potential chromogenic reagent. While direct, comprehensive studies on the analytical applications of 4,6-DNR are not extensively documented in publicly available literature, this guide synthesizes information on its chemical properties, insights from a closely related isomer, and a comparative analysis with established alternative reagents for the determination of key analytes like iron and potassium.
Introduction to this compound: A Profile
This compound, with the chemical formula C₆H₄N₂O₆, is a yellow crystalline solid.[1][2][3] Structurally, it is characterized by a resorcinol (1,3-dihydroxybenzene) backbone with two nitro groups (-NO₂) at the 4 and 6 positions.[1] This compound is soluble in organic solvents and less so in water, exhibiting strong acidic properties due to its hydroxyl groups.[1] While primarily used in chemical synthesis, its potential as a reagent in analytical chemistry is the focus of this guide.[1]
The Chromogenic Potential: Insights from a Structural Isomer
A significant indicator of 4,6-DNR's potential as an analytical reagent comes from a study on its isomer, 2,4-dinitrosoresorcinol. This related compound has been successfully utilized for the spectrophotometric determination of both uranium and iron.[4] The study demonstrated that 2,4-dinitrosoresorcinol forms colored complexes with these metal ions, allowing for their quantification.[4] This finding provides a strong scientific basis to hypothesize that 4,6-DNR, sharing a similar dinitro-substituted resorcinol structure, may also exhibit chromogenic properties upon chelation with certain metal ions. The presence of hydroxyl and nitro groups offers potential coordination sites for metal ions, which could lead to the formation of stable, colored complexes suitable for spectrophotometric analysis.
Assessing Specificity in the Absence of Direct Data: A Comparative Approach
Given the lack of specific experimental data on the analytical applications of 4,6-DNR, a robust assessment of its potential specificity can be achieved by comparing its likely performance against well-established reagents for the determination of iron and potassium.
Spectrophotometric Determination of Iron
Iron is a common analyte in various scientific disciplines. A variety of reagents are available for its spectrophotometric determination, each with its own set of advantages and limitations regarding specificity.
Alternative Reagents for Iron Determination:
| Reagent | Principle | Wavelength (λmax) | Molar Absorptivity (ε) | Key Interferences |
| Thioglycolic Acid | Forms a red-purple chelate with iron in an alkaline medium.[5][6] | 535 nm[5][6] | Not specified | Cobalt, Nickel, Uranium |
| 2,2'-Bipyridyl | Forms a red-colored complex with ferrous iron (Fe²⁺).[7] | 522 nm[7] | 8,650 L mol⁻¹ cm⁻¹ | Strong oxidizing agents, Copper, Zinc |
| 4-(4-methyl-2-thiazolylazo)resorcinol | Forms a brown complex with iron(II).[8] | 735 nm[8] | 2.49 x 10⁴ L mol⁻¹ cm⁻¹[8] | Generally tolerant of many ions.[8] |
| 4-Nitrocatechol with Xylometazoline Hydrochloride | Forms a ternary complex with Fe(III) that can be extracted.[9] | 464 nm[9] | 1.9 x 10⁵ L mol⁻¹ cm⁻¹[9] | Al(III), Mo(VI), Ni(II), V(V), W(VI)[9] |
Discussion on Specificity:
The specificity of an iron chelating agent is paramount. The data on alternative reagents highlight common interfering ions, which are typically other transition metals that can also form colored complexes. For 4,6-DNR to be a viable alternative, it would need to demonstrate either a unique selectivity for iron over these common interferents or a mechanism (e.g., pH control, masking agents) to mitigate their effect. The study on 2,4-dinitrosoresorcinol indicated that some interferences in uranium determination could be eliminated by performing the complexation in the presence of ethyl acetate, suggesting that procedural modifications can enhance specificity.[4]
Experimental Workflow: A Hypothetical Approach for 4,6-DNR based on Isomer Data
The following workflow illustrates the logical steps that would be required to validate the use of 4,6-DNR for iron determination, based on the principles of spectrophotometric analysis.
Caption: Hypothetical workflow for iron determination using this compound.
Determination of Potassium
While the initial hypothesis included the potential for potassium detection, extensive searches did not yield any evidence of 4,6-DNR being used for this purpose. However, for the sake of a comprehensive guide, a comparison with established potassium determination methods is provided below.
Alternative Methods for Potassium Determination:
| Method | Principle | Limit of Detection (LOD) | Key Interferences |
| Potassium Tetraphenylborate (Turbidimetric) | Precipitation of potassium as potassium tetraphenylborate, measured by turbidity.[10] | 0.1 mg/L[10] | Ammonium, Rubidium, Cesium ions[10] |
| Flame Atomic Emission Spectrometry (FAES) | Emission of light by potassium atoms in a flame.[10] | 0.01 - 0.1 mg/L[10] | Ionization interference from other alkali metals, spectral overlap.[10] |
| Ion-Selective Electrode (ISE) | Potentiometric measurement using a potassium-selective membrane.[11] | 0.04 mg/L[10] | High concentrations of other cations, particularly sodium. |
| Colorimetric Test Strips (e.g., with dipicrylamine) | Reaction of potassium ions with a reagent to form a colored complex.[12] | Semi-quantitative | Other cations that may react with the chromogen. |
| Fluorescent Indicators (e.g., IPG family) | Changes in fluorescence intensity upon binding to potassium ions.[13] | Dependent on the specific dye | Sodium ions can be a significant interferent.[13] |
Discussion on Specificity:
For potassium analysis, the primary challenge is often interference from other alkali metal ions, particularly sodium, due to their similar chemical properties. Successful methods rely on highly selective ionophores (in ISEs) or precipitation reactions. A chromogenic reagent like 4,6-DNR would need to exhibit a very high affinity and specific binding configuration for potassium over other ions to be effective, which is less likely for a simple organic molecule compared to a macrocyclic ionophore.
Experimental Workflow: General Protocol for Spectrophotometric Analysis
The following provides a detailed, step-by-step methodology for a typical spectrophotometric analysis, which would be adapted for a 4,6-DNR-based assay should one be developed.
Protocol: Spectrophotometric Determination of an Analyte
-
Preparation of Reagents:
-
Stock Analyte Solution (e.g., 1000 mg/L Iron): Dissolve a precise weight of a primary standard salt (e.g., ferrous ammonium sulfate) in deionized water containing a small amount of acid to prevent hydrolysis. Dilute to a known volume in a volumetric flask.
-
Chromogenic Reagent Solution (e.g., 0.1% w/v 4,6-DNR): Dissolve the appropriate amount of this compound in a suitable solvent (e.g., ethanol or a slightly alkaline aqueous solution).
-
Buffer Solution: Prepare a buffer solution to maintain the optimal pH for the complexation reaction (e.g., acetate buffer for a slightly acidic pH).
-
-
Preparation of Calibration Standards:
-
Prepare a series of standard solutions by accurately diluting the stock analyte solution with deionized water to cover the desired concentration range.
-
-
Sample Preparation:
-
Accurately measure a known volume or weight of the sample.
-
If the sample is a solid, perform an appropriate digestion or extraction to bring the analyte into a solution.
-
Dilute the sample solution as necessary to bring the analyte concentration into the linear range of the assay.
-
-
Color Development:
-
To a series of volumetric flasks, add a known aliquot of each standard solution, a blank (deionized water), and the prepared sample solutions.
-
Add the chromogenic reagent solution to each flask.
-
Add the buffer solution to adjust the pH to the optimal range.
-
Dilute to the mark with deionized water and mix thoroughly.
-
Allow the solutions to stand for the required time for full-color development.
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to the wavelength of maximum absorbance (λmax) for the analyte-reagent complex.
-
Use the blank solution to zero the absorbance of the instrument.
-
Measure the absorbance of each standard and sample solution.
-
-
Data Analysis:
-
Plot a calibration curve of absorbance versus the concentration of the standard solutions.
-
Perform a linear regression analysis to obtain the equation of the line.
-
Use the absorbance of the sample solution and the calibration equation to calculate the concentration of the analyte in the sample.
-
Conclusion and Future Directions
While this compound is commercially available and its chemical properties are known, its application as a specific chromogenic reagent for analytical testing is not well-established in the scientific literature. The documented use of its isomer, 2,4-dinitrosoresorcinol, for the determination of iron and uranium provides a compelling rationale for further investigation into the analytical potential of 4,6-DNR.
For researchers considering the use of 4,6-DNR, it is imperative to conduct a thorough validation study. This would involve determining the optimal reaction conditions (pH, reagent concentration, reaction time), identifying the λmax of the metal-complex, and, most critically, performing comprehensive interference studies with a wide range of cations and anions to establish its selectivity.
In the interim, the established and well-characterized alternative reagents for iron and potassium determination, as detailed in this guide, offer reliable and validated methods for immediate application. The choice of the most suitable reagent will depend on the specific requirements of the analysis, including the expected analyte concentration, the sample matrix, and the available instrumentation.
References
- ION Biosciences.
- ResearchGate. (2021). Method validation on iron determination by spectrophotometric method in aqueous medium. [Link]
- ResearchGate. (2021). Method validation on iron determination by spectrophotometric method in aqueous medium. [Link]
- Unknown Source.
- ACS Publications. (2019). Equipment-Free Detection of K+ on Microfluidic Paper-Based Analytical Devices Based on Exhaustive Replacement with Ionic Dye in Ion-selective Capillary Sensors. [Link]
- MDPI. (2023). A Semi-Micro Extraction Spectrophotometric Determination of Iron Using 4-Nitrocatechol and Xylometazoline Hydrochloride. [Link]
- Analyst (RSC Publishing). Spectrophotometric determination of uranium and iron using 2,4-dinitrosoresorcinol. [Link]
- Google Patents. PROCESS FOR PREPARING this compound.
- PubChem. This compound. [Link]
- Google Patents. Lead compounds of 4:6-dinitroresorcinol.
- Google Patents. Process for preparing this compound.
- Google Patents. Process for preparing this compound.
- ResearchGate. Simultaneous spectrophotometric determination of metal ions with 4-(pyridyl-2-azo)resorcinol (PAR). [Link]
- Analyst (RSC Publishing). Selective spectrophotometric determination of iron in river waters using 4-(4-methyl-2-thiazolylazo)resorcinol. [Link]
- ResearchGate. Polarographic behavior of 2,4-dinitrochlorobenzene and products of its reduction. [Link]
- PMC - NIH. Analytical Interference by Contrast Agents in Biochemical Assays. [Link]
Sources
- 1. CAS 616-74-0: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C6H4N2O6 | CID 61158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 616-74-0 [chemicalbook.com]
- 4. Spectrophotometric determination of uranium and iron using 2,4-dinitrosoresorcinol - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. asdlib.org [asdlib.org]
- 8. Selective spectrophotometric determination of iron in river waters using 4-(4-methyl-2-thiazolylazo)resorcinol - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. A Semi-Micro Extraction Spectrophotometric Determination of Iron Using 4-Nitrocatechol and Xylometazoline Hydrochloride | MDPI [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. metrohm.com [metrohm.com]
- 12. 钾测试管 colorimetric, 250-1500 mg/L (K), MQuant® | Sigma-Aldrich [sigmaaldrich.com]
- 13. ionbiosciences.com [ionbiosciences.com]
Safety Operating Guide
Proper Disposal of 4,6-Dinitroresorcinol: A Guide for Laboratory Professionals
For researchers and scientists in drug development and other advanced chemical fields, the synthesis and handling of energetic compounds like 4,6-Dinitroresorcinol (CAS RN 616-74-0) are often a necessary part of innovation. However, with great utility comes the profound responsibility of ensuring safety, not only during its use but also through its entire lifecycle, culminating in its proper disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, moving beyond a simple checklist to explain the causality behind each procedural step. Our commitment is to build a foundation of trust with our scientific community by providing value that extends beyond the product itself.
Immediate Safety Profile of this compound
This compound is a flammable solid that poses a significant explosion hazard, particularly when dry.[1][2] It is also harmful if swallowed, in contact with skin, or if inhaled.[3] Understanding these intrinsic hazards is the first step in mitigating risk during disposal procedures. The dinitro-aromatic structure contributes to its energetic properties, and like many nitro compounds, it can become unstable and shock-sensitive.[4] Therefore, all handling and disposal protocols must be approached with the utmost caution.
Key Hazards:
-
Flammable Solid: Readily ignites and burns.[3]
-
Explosion Hazard: Can detonate when dry, or if subjected to heat, shock, or friction.[1][2]
-
Toxicity: Harmful through ingestion, skin absorption, and inhalation.[3]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound for any purpose, including disposal, the appropriate Personal Protective Equipment (PPE) is mandatory. The selection of PPE is not merely a procedural formality; it is a critical barrier against the compound's multifaceted threats.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield. | Protects against splashes of solutions containing the compound and from flying particles in the event of an unexpected energetic release. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, minimum 4mil thickness). | Prevents dermal absorption, which is a significant route of exposure.[3][5] Always inspect gloves for integrity before use. |
| Body Protection | Flame-resistant lab coat and closed-toe shoes. | A flame-resistant lab coat provides a crucial layer of protection against fire hazards. Closed-toe shoes protect feet from spills. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if there is a risk of aerosol or dust generation.[1][3][6] | Protects against the inhalation of harmful dust particles. The necessity of respiratory protection should be determined by a risk assessment of the specific disposal procedure. |
Step-by-Step Disposal Protocol for this compound Waste
The guiding principle for the disposal of this compound is to never dispose of it as regular trash or down the drain .[7] It must be managed as a hazardous waste through a licensed disposal facility. The following steps provide a framework for the safe preparation of this waste for collection.
Step 1: Waste Segregation and Collection
Proper segregation at the point of generation is crucial to prevent accidental and dangerous reactions.
-
Designated Waste Container: Use a clearly labeled, leak-proof container for all this compound waste. The container should be compatible with the waste; for solids, a high-density polyethylene (HDPE) container is often suitable.
-
Labeling: The container must be clearly and accurately labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Flammable, Explosive Hazard When Dry, Toxic).[1]
-
Wetted Waste: A critical safety measure is to keep the this compound waste wetted with at least 15-20% water to reduce its shock sensitivity and explosion hazard.[8] This is a non-negotiable step.
-
Avoid Mixing: Do not mix this compound waste with other waste streams, particularly with incompatible materials such as strong oxidizing or reducing agents.
Step 2: Laboratory-Scale Stabilization (for small quantities)
For small quantities of residual this compound, such as from cleaning contaminated glassware, a stabilization step can be considered to reduce its reactivity before it is collected. This procedure should only be carried out by trained personnel in a controlled environment.
Neutralization of Acidic Residues: this compound is a phenolic compound and therefore weakly acidic. If the waste is in an acidic solution, neutralization can be a prudent step.
-
Work in a Fume Hood: All steps must be performed in a certified chemical fume hood.
-
Dilution: If dealing with a concentrated solution, slowly add the solution to a large volume of cold water with stirring.
-
Neutralization: Slowly add a dilute basic solution, such as 5% sodium bicarbonate, to the aqueous dinitroresorcinol waste with constant stirring. Monitor the pH. The goal is to bring the pH to a near-neutral range (pH 6-8). Be cautious, as the neutralization reaction can be exothermic.
-
Collection: The neutralized slurry should be collected in the designated hazardous waste container.
Note: This neutralization step is intended to reduce the corrosivity and reactivity of the waste. It does not eliminate the inherent toxicity or the need for disposal by a licensed professional.
Step 3: Packaging for Disposal
Proper packaging is essential for the safe transport of the hazardous waste.
-
Secure Closure: Ensure the waste container is securely closed, but do not seal it so tightly that pressure could build up if there is any slow gas evolution. For some reactive wastes, vented caps are recommended.[7]
-
Secondary Containment: Place the primary waste container in a larger, durable secondary container, such as a lab pack drum, with absorbent, non-reactive packing material (e.g., vermiculite) to prevent breakage and absorb any potential leaks.[9]
-
Do Not Overfill: Never fill a waste container to more than 80% of its capacity to allow for expansion and to prevent spills.
Step 4: Arranging for Professional Disposal
-
Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS department will have established procedures and contracts with licensed hazardous waste disposal companies. They will provide you with the necessary paperwork, including a hazardous waste manifest.
-
Complete the Hazardous Waste Manifest: This is a legal document that tracks the waste from its point of generation to its final disposal.[5][10] It will require information on the waste's composition, quantity, and hazard classification. Under the Resource Conservation and Recovery Act (RCRA), this compound waste would likely be classified as a reactive hazardous waste (D003) and potentially a toxic hazardous waste.[11] Your EHS office will provide guidance on the specific waste codes to use.
-
Store Safely Pending Pickup: Store the packaged waste in a designated satellite accumulation area away from heat, sparks, and incompatible materials until it is collected by the disposal company.
Emergency Procedures
In the event of a spill or other emergency involving this compound, immediate and correct action is vital.
-
Small Spill:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels.
-
Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate the area with a suitable solvent, and collect the decontamination materials as hazardous waste.
-
-
Large Spill or Fire:
-
Evacuate the laboratory immediately.
-
Activate the fire alarm.
-
Contact your institution's emergency response team and provide them with the specific details of the chemical involved.
-
Do not attempt to fight a fire involving explosive materials unless you are trained to do so.[12]
-
Logical Framework for Disposal Decisions
To aid in the decision-making process for the disposal of this compound, the following diagram outlines the key steps and considerations.
Caption: Decision workflow for the proper disposal of this compound waste.
Conclusion: A Culture of Safety
The proper disposal of this compound is not merely a regulatory hurdle but a fundamental aspect of responsible scientific practice. By understanding the chemical principles behind the hazards and adhering to these detailed procedures, we can ensure the safety of ourselves, our colleagues, and the environment. This commitment to a robust safety culture is the bedrock upon which scientific advancement is built.
References
- Environmental Health and Safety. Hazardous Waste Disposal Procedures. (n.d.).
- Clean Harbors. (n.d.).
- Cole-Parmer. (n.d.).
- Enva. (2025, January 1). Packaging Hazardous Waste Guide.
- Cornell University. (n.d.). 7.15 Reactive and Potentially Explosive Chemicals. Environment, Health and Safety.
- Stericycle. (n.d.). Hazardous Waste Manifest Guide.
- WasteXpress Environmental. (n.d.). A Guide to Uniform Hazardous Waste Manifests.
- University of Maryland. (2018, November). Disposal of Outdated Chemicals in the Laboratory - Potentially Explosive Compounds. ESSR Office of Research Safety Guide PECs.
- TriHaz Solutions. (2018, October 16).
- Daniels Health. (2024, December 13). What Information Must Be Included on a Hazardous Waste Manifest?
- National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.
- ChemicalBook. (2023, December 7).
- ECHEMI. (n.d.).
- TCI Chemicals. (2024, November 30). SAFETY DATA SHEET - this compound (wetted with ca.
- PubChem. (n.d.). This compound.
- CAMEO Chemicals. (n.d.).
- ECHEMI. (n.d.).
- TCI Chemicals. (2024, November 30). SAFETY DATA SHEET - this compound (wetted with ca.
- U.S. Environmental Protection Agency. (2022, July 12).
- U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
- U.S. Environmental Protection Agency. (n.d.).
- Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
- HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
- PubChem. (n.d.). 2,4-Dinitroresorcinol.
- University of Pennsylvania. (2022, August 29). SOP: Explosive Compounds.
- Enva. (2025, January 1). Packaging Hazardous Waste Guide.
- University of British Columbia. (n.d.).
- U.S. Occupational Safety and Health Administration. (n.d.).
- U.S.
- New Jersey Department of Health. (n.d.). 4,6-DINITRO-o-CRESOL HAZARD SUMMARY.
- Yale University. (n.d.). Standard Operating Procedure - POTENTIALLY EXPLOSIVE AND EXPLOSIVE COMPOUNDS.
- University of California, Berkeley. (n.d.). Guidelines for Explosive and Potentially Explosive Chemicals: Safe Storage and Handling.
- University of Alabama at Birmingham. (2013, October 9). Hazardous Waste Handling and Packing (CS055).
- DTSC Hazardous Waste Tracking System. (n.d.). Line by Line Instructions for Completing Manifests.
Sources
- 1. uab.edu [uab.edu]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. youtube.com [youtube.com]
- 4. Reactive Material Services | Clean Harbors [cleanharbors.com]
- 5. stericycle.com [stericycle.com]
- 6. RU2263105C2 - Method for preparing trinitroresorcinol - Google Patents [patents.google.com]
- 7. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 8. 29 CFR § 1910.120 - Hazardous waste operations and emergency response. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 9. Packaging Hazardous Waste Guide | Enva [enva.com]
- 10. wastex.com [wastex.com]
- 11. researchgate.net [researchgate.net]
- 12. 2,4-Dinitroresorcinol | C6H4N2O6 | CID 10613 - PubChem [pubchem.ncbi.nlm.nih.gov]
Mastering Safety: A Researcher's Guide to Handling 4,6-Dinitroresorcinol
For the diligent researcher, scientist, and drug development professional, the pursuit of innovation is paramount. However, this pursuit must be intrinsically linked with an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for the handling of 4,6-Dinitroresorcinol, a compound with significant hazardous properties. Our goal is to empower you with the knowledge to work confidently and safely, making this your preferred resource for laboratory safety and chemical handling.
Understanding the Risks: The Triad of Hazards in this compound
Before any handling protocols can be established, a thorough understanding of the inherent risks of this compound is crucial. This compound presents a triad of hazards that demand meticulous attention to safety protocols.
-
Flammable Solid: this compound is a flammable solid.[1][2][3][4] This means it can be easily ignited by heat, sparks, or flames and can burn rapidly. The risk of fire is a primary concern during storage and handling.
-
Explosive Potential: When dry, this compound is an explosion hazard and is sensitive to shock, friction, or heat.[5][6] Some sources indicate that the dry material can explode when shocked or heated. It's also noted that it may form metal salts that can detonate when shocked. For this reason, it is often supplied wetted with water to reduce its explosive sensitivity.[3]
-
Acute Toxicity: This compound is harmful if swallowed, inhaled, or in contact with skin.[1][2][4][5][6] Exposure can lead to irritation of the skin, eyes, and respiratory tract.[5][6]
Given these significant risks, a comprehensive personal protective equipment (PPE) plan is not just a recommendation; it is a critical necessity for the well-being of all laboratory personnel.
The Last Line of Defense: Personal Protective Equipment (PPE)
While engineering controls like fume hoods are the first and most important line of defense, PPE is the essential final barrier between you and the hazardous chemical. The selection of appropriate PPE is a critical decision that should be based on a thorough risk assessment of the specific procedures being undertaken.
Core PPE Requirements
The following table summarizes the essential PPE for handling this compound, categorized by the route of exposure and the corresponding level of protection.
| Route of Exposure | Required PPE | Rationale and Key Specifications |
| Dermal (Skin) | Chemical-resistant gloves | Material: Butyl rubber or nitrile gloves are recommended for handling nitro compounds.[7] Always consult the glove manufacturer's resistance guide for specific breakthrough times. Inspection: Gloves must be inspected for any signs of degradation or puncture before each use.[1] Technique: Use proper glove removal techniques to avoid skin contamination. |
| Fire-retardant and impervious clothing | A lab coat made of fire-retardant material (e.g., Nomex®) should be worn and fully buttoned.[2][8] For larger quantities or tasks with a higher splash risk, a chemical-resistant apron or suit is necessary.[9][10] | |
| Ocular (Eyes) | Tightly fitting safety goggles | Must conform to EN 166 (EU) or NIOSH (US) standards.[1][2] These provide a seal around the eyes to protect against dust and splashes. |
| Face shield | A face shield should be worn in addition to safety goggles, especially when there is a risk of explosion, splash, or when handling larger quantities of the material.[6][8][9] | |
| Respiratory | Respirator | The type of respirator depends on the scale of the operation and the potential for airborne dust. For small-scale laboratory work in a certified chemical fume hood, a half-mask respirator with P100 (or N95 for dusts) particulate filters may be sufficient.[11][12] For larger quantities or in situations where dust generation is likely, a full-face respirator or a Powered Air-Purifying Respirator (PAPR) is required.[2][13] A comprehensive respiratory protection program, including fit testing, is mandatory.[12] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational plan is critical to minimizing the risks associated with this compound.
Pre-Handling Checklist
-
Designated Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood, with clear signage indicating the hazards.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and a Class B fire extinguisher (or as recommended by your safety officer) are readily accessible and in good working order.
-
Review Safety Data Sheet (SDS): Before beginning any new procedure, thoroughly review the SDS for this compound.[1][2][3][5][6][9]
-
Minimize Quantities: Only work with the smallest quantity of the chemical necessary for the experiment.
-
Remove Ignition Sources: Eliminate all potential ignition sources from the work area, including open flames, hot plates, and spark-producing equipment.[1][9] Use non-sparking tools.[1]
Donning PPE: A Deliberate Sequence
The order in which you put on your PPE is crucial to ensure complete protection.
Caption: PPE Donning Sequence
Handling Procedures
-
Grounding and Bonding: When transferring the powder, ensure that the container and receiving equipment are properly grounded and bonded to prevent static electricity buildup.[1][2][3][9][14]
-
Avoid Dust Formation: Handle the material gently to avoid creating dust.[1][9] If possible, use a wetted form of the chemical.
-
Weighing: If weighing is necessary, do so in a fume hood or a ventilated balance enclosure.
-
Heating: Avoid heating the material, especially when dry, due to the risk of explosion.[5][6] If a reaction requires elevated temperatures, use appropriate shielding and remote handling techniques.
Doffing PPE: Preventing Contamination
The removal of PPE is a critical step to prevent self-contamination.
Caption: PPE Doffing Sequence
Disposal Plan: Managing Contaminated Materials
Proper disposal of contaminated PPE and chemical waste is a critical component of laboratory safety and environmental responsibility.
Contaminated PPE Disposal
-
Segregation: All disposable PPE that has come into contact with this compound must be considered hazardous waste.[10]
-
Collection: Place contaminated gloves, wipes, and other disposable items in a designated, labeled, and sealed hazardous waste container. This container should be kept in the fume hood where the work was performed.
-
Decontamination of Reusable PPE: Non-disposable PPE, such as face shields and respirators, must be decontaminated according to the manufacturer's instructions before being stored.[15]
-
Professional Disposal: Contaminated waste must be disposed of through your institution's hazardous waste management program.[10] Do not mix it with regular laboratory trash.
Chemical Waste Disposal
-
Waste Streams: Maintain separate, clearly labeled hazardous waste containers for solid and liquid waste containing this compound.
-
Labeling: All waste containers must be accurately labeled with the chemical name and associated hazards.
-
Disposal Protocol: Follow your institution's established procedures for the disposal of reactive and toxic chemical waste.[1][9]
Emergency Preparedness: Responding to Exposure
In the event of an exposure, immediate and appropriate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][6] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][6] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately.[1][6] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water and seek immediate medical attention.
By integrating these safety protocols into your daily laboratory practices, you can confidently and responsibly advance your research while ensuring a safe working environment for yourself and your colleagues.
References
- This compound | C6H4N2O6 | CID 61158 - PubChem.
- Material Safety Data Sheet - this compound - Cole-Parmer.
- Examples of PPE for Dangerous Goods Classes - Canada Safety Training.
- How to dispose of contaminated PPE | Hazmat School. (2025-09-03).
- Examples of PPE for Various Dangerous Goods Classes - Storemasta Blog. (2025-07-02).
- OSHA Glove Selection Chart - Environmental Health and Safety.
- How To Handle Explosive Chemicals | The Chemistry Blog. (2024-09-18).
- 5 Types of PPE for Hazardous Chemicals | Hazmat School. (2022-12-07).
- Material Safety Data Sheet 4,6-Dinitro-o-cresol, 98%, contains about 10% water - T3DB.
- 2,4-Dinitroresorcinol | C6H4N2O6 | CID 10613 - PubChem.
- OPERATING PROCEDURE NO. 2 HANDLING AND DISPOSAL OF EXPLOSIVE - Unipd.
- Safety & Health Bulletin, Safe Management of Shock Sensitive Chemicals.
- Time-Sensitive Chemicals.
- How to clean your PPE equipment - Rescue Intellitech. (2020-06-01).
- 5 - Chemical Hazards - EHSO Manual 2025-2026.
- How to Comply With Respiratory Protection Standards - Hazmat School. (2020-10-09).
- 1910.134 - Respiratory protection. | Occupational Safety and Health Administration - OSHA.
- RESPIRATORY PROTECTION Best Practices - ISHN.com.
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. bnl.gov [bnl.gov]
- 4. EHSO Manual 2025-2026 - Chemical Hazards [labman.ouhsc.edu]
- 5. 2,4-Dinitroresorcinol | C6H4N2O6 | CID 10613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. industrialhygienepub.com [industrialhygienepub.com]
- 9. echemi.com [echemi.com]
- 10. hazmatschool.com [hazmatschool.com]
- 11. hazmatschool.com [hazmatschool.com]
- 12. 1910.134 - Respiratory protection. | Occupational Safety and Health Administration [osha.gov]
- 13. ishn.com [ishn.com]
- 14. ehs.web.baylor.edu [ehs.web.baylor.edu]
- 15. How to Clean Your PPE | Rescue Intellitech [rescueintellitech.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
